5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
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| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-56-2, 35523-67-2 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
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| Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
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| Record name | 2503-56-2 | |
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| Record name | 2503-56-2 | |
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| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
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| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
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| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
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| Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
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| Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
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Foundational & Exploratory
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol basic properties
An In-depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry, chemical synthesis, and materials science. We will delve into its fundamental properties, including molecular structure, physicochemical characteristics, and established synthetic routes. Furthermore, this guide will explore its diverse applications as a crucial intermediate and building block in the development of therapeutic agents and functional materials. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.
Molecular Identity and Structure
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a fused heterocyclic system composed of a 1,2,4-triazole ring and a pyrimidine ring.[1] This structural motif is a cornerstone of many biologically active compounds.[1][4][5]
Nomenclature and Chemical Identifiers
Accurate identification is critical in research and development. The compound is recognized by several names and registry numbers.
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one[1] |
| CAS Number | 2503-56-2[1][2][6] |
| Molecular Formula | C₆H₆N₄O[1][2][6] |
| Molecular Weight | 150.14 g/mol [1][2] |
| Synonyms | 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol, HmtpO, 5-Methyl-7-hydroxy-1,3,4-triazaindolizine[1][2][6] |
| InChI Key | INVVMIXYILXINW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=CN2[1] |
Structural Analysis and Tautomerism
A key feature of this molecule is the keto-enol tautomerism, existing in equilibrium between the hydroxyl (-ol) form and the keto (-one) form. The IUPAC name, 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, suggests a significant contribution from the keto tautomer in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods. [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole and ethyl acetoacetate in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Time: Maintain the reflux for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired. [2]4. Isolation: Upon completion, cool the mixture to room temperature. The product typically precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove residual starting materials and acetic acid.
-
Drying: Dry the purified product under vacuum to yield a white solid. [2] Causality Note: The use of glacial acetic acid is crucial; it protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack by the amino group of the triazole, thereby driving the condensation forward.
Key Applications and Research Areas
The unique structure of 5-Methyl-t[1][2][3]riazolo[1,5-a]pyrimidin-7-ol makes it a valuable precursor and scaffold in multiple scientific domains.
Caption: Key application areas derived from the core compound.
Medicinal Chemistry and Drug Development
-
Antimalarial Agents: The compound is a key reactant in the preparation of potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH), an essential enzyme for the malaria parasite Plasmodium falciparum. [2]* Pharmaceutical Intermediates: It serves as a documented intermediate in the synthesis of Zolazepam, a benzodiazepine derivative used as an anesthetic in veterinary medicine. [2]* Antiviral Research: Studies have investigated its pharmacological activity related to its ability to interact with the HIV Trans-Activation Response (TAR) RNA element, a critical component in viral replication. [2]* General Scaffold: The triazolopyrimidine class, to which this compound belongs, is widely explored for a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. [1][5][7]
Materials Science and Industrial Applications
-
Photographic Emulsions: It has been utilized as an antifogging agent for photographic negatives, likely by interacting with the silver halide crystals to prevent spontaneous reduction. [2]* Crystal Growth: It is used as an additive to study the formation of the space charge layer in silver bromide microcrystals, which is fundamental to understanding the photographic process. [2]* Coordination Chemistry: The nitrogen-rich heterocyclic system makes it an excellent ligand for forming metal complexes, such as with Ruthenium(II), which can have interesting catalytic or photophysical properties. [2]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant and is considered harmful. [2] * Risk Codes: R36/37/38 - Irritating to eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles. [2] * Hand Protection: Wear suitable chemical-resistant gloves. [2] * Body Protection: Wear a lab coat or suitable protective clothing. [2]* First Aid:
-
Eye Contact: In case of contact, immediately rinse eyes with plenty of water and seek medical advice. [2]* Storage: Store in a cool, dry place, with recommended temperatures between 2-8°C. [2]
-
Conclusion
5-Methyl-t[1][2][3]riazolo[1,5-a]pyrimidin-7-ol is more than a simple chemical; it is a versatile and enabling molecule. Its straightforward synthesis, stable fused-ring structure, and diverse reactivity make it a valuable asset for researchers. From its foundational role in creating novel antimalarial drugs to its application in materials science, its importance is well-established. This guide has outlined its core properties and applications, providing a solid technical foundation for scientists and developers looking to leverage this compound in their work.
References
-
ChemBK. (2024, April 9). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. [Link]
-
NIST. T[1][2][3]riazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST Chemistry WebBook. [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
-
ResearchGate. (2016). Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview). [Link]
-
Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2014). Synthesis of Novel 7-Substituted-5-phenyl-t[1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Institutes of Health. [Link]
Sources
- 1. Buy 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. scribd.com [scribd.com]
- 4. Buy N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS No: 2503-56-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate and a structural motif in various biologically active molecules, a thorough understanding of its characteristics is paramount for its effective application in research and synthesis.[1] This document synthesizes available data and outlines robust experimental protocols for properties that require further empirical validation, reflecting a commitment to scientific integrity and practical laboratory application.
Molecular Structure and Identification
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a fused heterocyclic system comprising a triazole ring fused to a pyrimidine ring. The presence of a methyl group at position 5 and a hydroxyl group at position 7 dictates its chemical behavior and potential for further functionalization.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol |
| CAS Number | 2503-56-2 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol [1][2] |
| InChI | InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 |
| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=CN2 |
The structure of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol gives rise to the potential for tautomerism, primarily between the -ol form and its keto counterpart, 5-methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7(4H)-one. The predominant tautomer can be influenced by the solvent, pH, and solid-state packing. Spectroscopic analysis is crucial for determining the tautomeric equilibrium in different environments.
Caption: Tautomeric equilibrium between the enol and keto forms of the molecule.
Synthesis and Purification
The most common and efficient synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol involves the condensation reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate.[1] This method is widely adopted due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Caption: General workflow for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1,2,4-triazole (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a sufficient volume of glacial acetic acid to ensure effective stirring.
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold glacial acetic acid, followed by a cold non-polar solvent like diethyl ether to remove residual acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst for the condensation reaction. Its high boiling point is suitable for reflux conditions.
-
Excess Ethyl Acetoacetate: Using a slight excess of ethyl acetoacetate helps to drive the reaction to completion.
-
Recrystallization: This purification technique is chosen to remove any unreacted starting materials and by-products, resulting in a product of high purity suitable for further applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for formulation, analytical method development, and predicting the compound's behavior in biological systems.
Physical Properties
| Property | Value/Description | Source(s) |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 280-283 °C | [2] |
| Boiling Point | 271.66 °C (rough estimate) | [2] |
| Density | 1.3471 g/cm³ (rough estimate) | [2] |
Solubility
The solubility of this compound is a critical parameter for its handling and application.
-
Qualitative Solubility: Reported to be insoluble in cold water.[2]
Proposed Experimental Protocol: Solubility Determination
Objective: To quantitatively determine the solubility of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in various solvents.
Methodology (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile) at a controlled temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in mg/mL or mol/L.
Acidity (pKa)
The acidity of the hydroxyl group and the basicity of the nitrogen atoms are key determinants of the compound's ionization state at different pH values.
-
Predicted pKa: A predicted pKa value of 1.14 ± 0.53 is available, suggesting it is a weakly acidic compound.[2]
-
Experimental pKa: An experimentally determined pKa value is not currently available in the literature.
Proposed Experimental Protocol: pKa Determination
Objective: To experimentally determine the pKa of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Methodology (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the half-equivalence point of the titration curve.
Spectroscopic and Analytical Characterization
Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.
Spectroscopic Data
-
Infrared (IR) Spectrum: The IR spectrum is available from the NIST WebBook.[5][6] Key expected absorptions would include O-H stretching, N-H stretching (if the keto tautomer is present), C=O stretching (for the keto form), C=C and C=N stretching, and C-H stretching and bending vibrations.
-
Mass Spectrum (Electron Ionization): The mass spectrum is also available from the NIST WebBook, which can be used to confirm the molecular weight.[5][7]
-
UV-Vis Spectroscopy: Information on the UV-Vis absorption maxima and molar absorptivity is not widely reported.
Proposed Experimental Protocol: NMR and UV-Vis Analysis
Caption: Proposed workflow for comprehensive NMR and UV-Vis analysis.
NMR Analysis:
-
Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
The combination of these experiments will allow for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.
UV-Vis Analysis:
-
Prepare a series of solutions of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at known concentrations.
-
Record the absorbance spectra over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).
Chromatographic Behavior
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method for a related compound,[2][3][4]Triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl-, has been reported using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[2] This suggests a similar method could be adapted for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and assessing purity. A suitable mobile phase would need to be developed based on the polarity of the compound.
Proposed Experimental Protocol: HPLC Method Development
Objective: To develop a robust reverse-phase HPLC method for the analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Development:
-
Start with a gradient elution using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
-
Optimize the gradient profile to achieve good peak shape and resolution from any impurities.
-
An isocratic method may be developed for routine analysis once optimal conditions are found.
Crystalline and Thermal Properties
The solid-state properties of a compound are critical for its formulation into a final drug product.
-
X-ray Crystallography: There is no publicly available single-crystal X-ray diffraction data for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. Such data would provide definitive confirmation of its solid-state structure and tautomeric form.
-
Thermal Analysis (TGA/DSC): No thermal analysis data is currently reported in the literature.
Proposed Experimental Protocol: Thermal Analysis
Objective: To evaluate the thermal stability and phase behavior of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Methodology:
-
Thermogravimetric Analysis (TGA): Heat a sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitor the change in mass as a function of temperature. This will reveal the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Heat a sample under a controlled atmosphere and measure the heat flow to or from the sample as a function of temperature. This will identify melting point, phase transitions, and decomposition events.
Chemical Reactivity and Stability
Understanding the chemical reactivity and stability is crucial for storage, handling, and further synthetic modifications.
-
The hydroxyl group can be a site for further reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.
-
The triazolopyrimidine core is generally stable but can be susceptible to degradation under harsh acidic or basic conditions.
-
The compound is used as an intermediate in the synthesis of various other molecules, including potential antiviral agents.
Proposed Experimental Protocol: Stability Studies
Objective: To assess the chemical stability of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol under various conditions.
Methodology:
-
Prepare solutions of the compound in various buffers (e.g., pH 2, 7, and 9).
-
Store the solutions at different temperatures (e.g., ambient and elevated).
-
At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.
Conclusion
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a valuable heterocyclic compound with established synthetic routes. While some of its fundamental physicochemical properties are known, this guide highlights the need for further experimental characterization to provide a more complete and actionable profile for researchers in drug discovery and development. The proposed experimental protocols offer a clear path to obtaining this critical data, thereby enabling more informed and efficient use of this important chemical entity.
References
-
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. ChemBK. [Link]
-
Synthesis and Anti-tumor Activities of Novel[2][3][4]triazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
-
[2][3][4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST Chemistry WebBook. [Link]
-
Determination of pKa of Triazolo[5,1-c][2][3][4]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. [Link]
-
Synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one - a semi-product of the synthesis of antiviral drug triazide® in the conditions of microwave excitation. ResearchGate. [Link]
-
[2][3][4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. National Institutes of Health. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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ONE-A SEMI-PRODUCT OF THE SYNTHESIS OF ANTIVIRAL DRUG TRIAZID... ResearchGate. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. [Link]
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5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem. [Link]
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Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Separation of[2][3][4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link] 17.[2][3][4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. [Link]
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Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]
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Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. National Institutes of Health. [Link]
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(PDF) Determination of p K a of triazolo[5,1-c][2][3][4]triazines in non-aqueous media by potentiometric titration. ResearchGate. [Link] 23.[2][3][4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem. [Link]
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Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][3][4]triazoles. MDPI. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
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Discovery of[2][3][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]
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Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. [Link]
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Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. ResearchGate. [Link]
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An In-Depth Technical Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2): A Keystone Heterocycle in Drug Discovery
An In-Depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2): A Keystone Heterocycle in Drug Discovery
Introduction: The Strategic Importance of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine framework represents a class of fused heterocyclic compounds of significant interest in medicinal and agricultural chemistry.[4][5] These structures are recognized as purine bioisosteres, allowing them to interact with biological targets that typically bind purine-based molecules.[6] Among this versatile family, 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) has emerged as a critical starting material and a pharmacologically relevant scaffold in its own right. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical properties, mechanism of action, and key applications of this compound, with a particular focus on its role in the development of novel antimalarial agents.
Physicochemical Properties and Structural Data
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a white to off-white crystalline powder.[7] Its core structure consists of a fused 1,2,4-triazole and pyrimidine ring system, with a methyl group at position 5 and a hydroxyl group at position 7.[8] This hydroxyl group imparts a weakly acidic character and is a key site for further chemical modification.
| Property | Value | Source(s) |
| CAS Number | 2503-56-2 | [8] |
| Molecular Formula | C₆H₆N₄O | [8] |
| Molecular Weight | 150.14 g/mol | [9] |
| Melting Point | 280-283 °C | [10] |
| Appearance | White to almost white crystalline powder | [7] |
| Solubility | Insoluble in cold water | [10] |
| IUPAC Name | 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol | [8] |
| InChIKey | ZUIVNYGZFPOXFW-UHFFFAOYSA-N | [8] |
Synthesis and Purification: A Robust and Scalable Protocol
The most established and widely employed synthetic route to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is the cyclocondensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate.[1][11] This reaction is typically carried out in a protic solvent, such as glacial acetic acid, which also serves as a catalyst.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Methanol (for washing)
-
Deionized water (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 equivalent) and ethyl acetoacetate (1.1 to 1.2 equivalents).
-
Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-12 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold deionized water and cold methanol to remove any unreacted starting materials and acetic acid.
-
Dry the product under vacuum to yield crude 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Purification Protocol: Recrystallization
For many applications, the crude product can be used directly. However, for applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, recrystallization is recommended.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on the structure, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water could be effective.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the presence of the methyl group, the protons on the heterocyclic rings, and the overall carbon framework.
-
FT-IR Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group, and C=N and C=C stretches within the aromatic rings.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ).[8]
Mechanism of Action and Biological Significance: A Potent Antimalarial Agent
The most well-documented and significant biological activity of derivatives of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is their potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[2] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite.[8] Unlike humans, who can salvage pyrimidines from their host, P. falciparum is entirely dependent on this de novo pathway for survival, making PfDHODH an excellent and validated drug target.[8]
The core 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol scaffold serves as a foundational structure for the development of these inhibitors. The hydroxyl group at the 7-position is typically replaced with various substituted amine functionalities to enhance binding affinity and selectivity for the PfDHODH active site.
Key Applications in Research and Development
Antimalarial Drug Discovery
The primary application of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is as a key intermediate in the synthesis of potent antimalarial drugs targeting PfDHODH.[2][8] The 7-hydroxyl group can be converted to a leaving group (e.g., a chloride) and subsequently displaced by various amines to generate a library of candidate compounds for structure-activity relationship (SAR) studies.
Protocol: Conversion to 7-Chloro Intermediate
Objective: To synthesize the 7-chloro derivative as a key intermediate for further functionalization.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (for extraction)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).[3]
-
Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.[3]
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the resulting residue into ice-water to quench the reaction.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the 7-chloro intermediate.[3]
Antiviral and Anticancer Research
The broader[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been investigated for a range of other biological activities, including antiviral (targeting viral polymerases) and anticancer properties.[1][3][6] 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol serves as a valuable starting point for the synthesis of novel derivatives for screening in these therapeutic areas.
Agrochemical Development
Triazolopyrimidine derivatives have also found applications in agriculture as herbicides.[5] The structural features of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol make it a candidate for derivatization and evaluation for herbicidal activity.
Safety and Handling
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[10] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is more than a simple heterocyclic compound; it is a strategic building block in modern drug discovery and development. Its straightforward synthesis, versatile reactivity, and the proven therapeutic relevance of its derivatives, particularly in the fight against malaria, underscore its importance. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the discovery of new and effective therapeutic agents.
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Phillips, M. A., et al. (2008). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry, 51(12), 3649–3653. Available at: [Link]
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NIST. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Zhang, Y., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 17(8), 9685-9698. Available at: [Link]
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Cerecetto, H., et al. (2005). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 7567. Available at: [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]
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ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
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The Triazolopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The triazolopyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to potent therapeutic effects. This technical guide provides a comprehensive overview of the significant biological activities associated with the triazolopyrimidine core, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile chemical entity.
Introduction: The Versatility of the Triazolopyrimidine Scaffold
The triazolopyrimidine core is a bicyclic heteroaromatic system formed by the fusion of a triazole and a pyrimidine ring. There are several isomeric forms, with the[1][2][3]triazolo[1,5-a]pyrimidine being one of the most extensively studied due to its relative stability and synthetic accessibility.[2] The unique electronic and structural features of this scaffold, including its hydrogen bonding capabilities and its ability to act as a bioisostere for the purine nucleus, contribute to its diverse pharmacological profile.[4] This has led to the development of numerous triazolopyrimidine derivatives with a wide spectrum of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, antimalarial, and central nervous system (CNS) activities.[2][5]
The synthetic tractability of the triazolopyrimidine core allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[6][7] This guide will explore the key biological activities of this remarkable scaffold, providing both theoretical insights and practical methodologies for its investigation.
Anticancer Activity: Targeting the Hallmarks of Cancer
Triazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][8] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Inhibition of Key Kinases and Cellular Processes
A prominent mechanism of action for the anticancer activity of triazolopyrimidines is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[9][10] Overexpression of EGFR is a common feature in many cancers, leading to aberrant activation of downstream signaling pathways like the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation and survival.[10][11] Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to bind to the ATP-binding site of EGFR, effectively blocking its activation and downstream signaling.[9][10] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[10]
Another important anticancer mechanism of some triazolopyrimidine derivatives is the modulation of microtubule dynamics.[12][13] Unlike taxanes that stabilize microtubules, certain[1][2][3]triazolo[1,5-a]pyrimidines have been found to promote tubulin polymerization while binding to the vinca alkaloid site, representing a unique mechanism of action.[12][13] This disruption of microtubule function leads to mitotic arrest and subsequent apoptotic cell death.
Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15]
Caption: Simplified signaling pathways targeted by anticancer triazolopyrimidines.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][6] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [1][2][3][6][17]
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during their exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazolopyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Triazolopyrimidine derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[18][19]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs).[20] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[20] Several triazolopyrimidine and pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of COX-2.[21][22] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[20]
Caption: Inhibition of the COX-2 pathway by anti-inflammatory triazolopyrimidines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.[8][9][23]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology: [8][23][24]
-
Animal Preparation and Grouping:
-
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6 per group): a control group, a reference drug group (e.g., indomethacin), and several test groups receiving different doses of the triazolopyrimidine derivative.
-
-
Compound Administration:
-
Administer the test compound and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
The control group receives the vehicle only.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Triazolopyrimidine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites.[24][25]
Mechanism of Action: Targeting Essential Bacterial Enzymes
One of the key mechanisms of antibacterial action for some triazolopyrimidine derivatives is the inhibition of DNA gyrase.[25][26] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[26] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. The selectivity for bacterial DNA gyrase over its human counterpart makes it an attractive target for antibacterial drug development.
Caption: Inhibition of bacterial DNA gyrase by antimicrobial triazolopyrimidines.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][16]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology: [5][7][16][18]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the triazolopyrimidine derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.
-
-
Preparation of Inoculum:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:
-
Anticancer Activity: For EGFR inhibitors, specific substitutions on the pyrimidine and triazole rings are crucial for binding to the ATP pocket. For microtubule-targeting agents, the nature of the substituent at certain positions can switch the activity from stabilizing to destabilizing.[9][12]
-
Anti-inflammatory Activity: The presence of specific aryl groups and sulfonyl moieties can enhance COX-2 selectivity and potency.[21][22]
-
Antimicrobial Activity: The nature of the substituents at various positions of the triazolopyrimidine ring significantly influences the antibacterial spectrum and potency. For DNA gyrase inhibitors, specific side chains are required for optimal interaction with the enzyme's active site.[26]
Table 1: Representative Triazolopyrimidine Derivatives and their Biological Activities
| Compound ID | Core Structure | Key Substituents | Biological Activity | Target | IC₅₀/MIC | Reference |
| TP-1 | Pyrazolo[1][2][3]triazolopyrimidine | Phenyl and Pyridinyl groups | Anticancer | EGFR | 7.01 µM (HCC1937 cells) | [9] |
| TP-2 | [1][2][3]Triazolo[1,5-a]pyrimidine | 2,6-difluorophenyl and trifluoroethylamino groups | Anticancer | Tubulin | 15 nM (A549 cells) | [12] |
| TP-3 | Pyrazolopyrimidine | Phenyl and substituted phenyl groups | Anti-inflammatory | COX-2 | 0.12 µM | [22] |
| TP-4 | 1,2,4-Triazolo[1,5-a]pyrimidine | Phenyl and substituted phenyl groups | Antibacterial | DNA Gyrase | 0.68 µM |
Conclusion and Future Perspectives
The triazolopyrimidine core structure represents a highly versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a wide range of potent biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The continued exploration of the chemical space around this core, guided by a deeper understanding of its mechanism of action and structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this remarkable heterocyclic system.
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Spectroscopic Profile of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
Spectroscopic Profile of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
Introduction
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, with the Chemical Abstracts Service (CAS) registry number 2503-56-2, is a heterocyclic compound belonging to the triazolopyrimidine class.[4][5] This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[6] Triazolopyrimidine derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][7] A thorough understanding of the spectroscopic characteristics of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is fundamental for its identification, quality control, and the elucidation of its roles in various chemical and biological systems.
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, covering Mass Spectrometry (MS), Infrared (IR) spectroscopy, and a theoretical examination of its Nuclear Magnetic Resonance (NMR) spectrum. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently work with this compound.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Molecular Formula: C₆H₆N₄O[4][5]
Molecular Weight: 150.14 g/mol [4][5][8]
The structure, depicted below, consists of a fused ring system of a 1,2,4-triazole and a pyrimidine. A methyl group is substituted at position 5, and a hydroxyl group at position 7. The presence of both a hydroxyl group and multiple nitrogen atoms suggests the potential for tautomerism, primarily between the -ol and -one forms. Spectroscopic data will be key to understanding the predominant tautomeric form in the solid state and in solution.
Caption: Molecular Structure of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol provides crucial information for confirming its molecular weight and can offer insights into its fragmentation patterns, aiding in structural elucidation.
Data Summary:
| Ion | m/z | Relative Intensity | Interpretation |
| [M]⁺ | 150 | High | Molecular Ion |
| [M-H]⁺ | 149 | Moderate | Loss of a hydrogen radical |
| [M-CO]⁺ | 122 | Moderate | Loss of carbon monoxide |
| [M-N₂]⁺ | 122 | Moderate | Loss of nitrogen molecule |
| [M-CH₃]⁺ | 135 | Low | Loss of a methyl radical |
Data sourced from NIST Chemistry WebBook.[4][5]
Interpretation:
The mass spectrum is characterized by a prominent molecular ion peak at an m/z of 150, which confirms the molecular weight of the compound.[4][5] The fragmentation pattern suggests a stable heterocyclic ring system. The loss of a hydrogen radical to give a peak at m/z 149 is a common feature. The peaks at m/z 122 can be attributed to the loss of either carbon monoxide or a nitrogen molecule, which is characteristic of many nitrogen-containing heterocyclic compounds. The low intensity of the peak at m/z 135 suggests that the loss of the methyl group is not a primary fragmentation pathway.
Caption: A generalized workflow for obtaining a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol provides evidence for the presence of key functional groups and gives clues about the tautomeric form.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H and N-H stretching |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (amide/lactam) |
| ~1620 | Strong | C=N and C=C stretching |
| ~1450 | Medium | CH₃ bending |
Data sourced from NIST Chemistry WebBook.[4]
Interpretation:
The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of O-H and N-H stretching vibrations, indicating the presence of the hydroxyl and/or amine/amide groups and likely involved in hydrogen bonding. The presence of a strong absorption band around 1680 cm⁻¹ is highly indicative of a carbonyl (C=O) stretch. This suggests that in the solid state (the typical sampling method for this type of IR data), the compound predominantly exists in the lactam (pyrimidin-7-one) tautomeric form rather than the pyrimidin-7-ol form. The bands in the 1620 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations of the heterocyclic rings. The absorptions around 3100 cm⁻¹ and 2950 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching, respectively, while the band around 1450 cm⁻¹ is consistent with the bending vibration of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Disclaimer: The following NMR data is a theoretical prediction based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is recommended.
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule in solution.
¹H NMR (Predicted)
The proton NMR spectrum will reveal the number of different types of protons and their connectivity.
Predicted Data Summary (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | N-H |
| ~8.2 | Singlet | 1H | C2-H |
| ~6.0 | Singlet | 1H | C6-H |
| ~2.4 | Singlet | 3H | C5-CH₃ |
Interpretation:
The downfield broad singlet at ~11.5 ppm is predicted for the N-H proton of the pyrimidinone ring, which is consistent with the lactam tautomer. The singlet at ~8.2 ppm is assigned to the proton on the triazole ring (C2-H). The singlet at ~6.0 ppm is attributed to the proton on the pyrimidine ring (C6-H). The upfield singlet at ~2.4 ppm corresponds to the three protons of the methyl group at position 5. The singlet nature of all peaks is due to the absence of adjacent protons for coupling.
¹³C NMR (Predicted)
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted Data Summary (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C7 (C=O) |
| ~155 | C5 |
| ~150 | C8a (bridgehead) |
| ~145 | C2 |
| ~95 | C6 |
| ~20 | C5-CH₃ |
Interpretation:
The most downfield signal at ~160 ppm is predicted for the carbonyl carbon (C7) of the lactam tautomer. The signals for the other sp² hybridized carbons of the heterocyclic rings are expected in the 145-155 ppm range. The signal at ~95 ppm is assigned to the C6 carbon, which is shielded by the adjacent nitrogen and the C5-methyl group. The upfield signal at ~20 ppm is characteristic of the methyl carbon.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Mass Spectrometry (Electron Ionization):
-
A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated into a magnetic or electric field.
-
The ions are separated based on their mass-to-charge ratio.
-
The abundance of each ion is measured by a detector.
Infrared Spectroscopy (KBr Pellet):
-
A small amount of the sample is finely ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded by passing a beam of infrared radiation through the pellet and measuring the absorption at different wavenumbers.
Nuclear Magnetic Resonance Spectroscopy:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the magnet of the NMR spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.
Caption: A high-level overview of the spectroscopic analysis process.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. The mass spectrum confirms the molecular weight, and the fragmentation pattern is consistent with the proposed structure. The infrared spectrum strongly suggests that the compound exists predominantly in the pyrimidin-7-one tautomeric form in the solid state. The predicted NMR data offers a valuable reference for researchers working with this compound in solution, though experimental verification is highly recommended. This compilation of spectroscopic information serves as a crucial resource for the unambiguous identification and further investigation of this medicinally relevant molecule.
References
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1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- - the NIST WebBook.
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1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 - PubChem.
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tautomerism in 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-depth Technical Guide to the Tautomerism of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Executive Summary
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a purine bioisostere in the design of novel therapeutics.[1][2] The introduction of a hydroxyl group at the 7-position of 5-methyl-triazolo[1,5-a]pyrimidine creates a molecule, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, with a rich tautomeric landscape. Understanding and controlling the equilibrium between its tautomeric forms is not merely an academic exercise; it is a critical determinant of a drug candidate's biological activity, pharmacokinetic profile, and intellectual property viability.[3][4] This guide provides a comprehensive technical overview of the tautomeric phenomena in this specific molecule, synthesizing foundational principles with actionable experimental and computational protocols. We will explore the structural possibilities, delve into the analytical techniques required for their elucidation, and discuss the profound implications of tautomerism in the context of modern drug discovery.
The Tautomeric Landscape: Structural Possibilities
Unlike the parent purine ring system, the unsubstituted triazolo[1,5-a]pyrimidine scaffold does not exhibit significant annular tautomerism.[1] However, the presence of the C7-hydroxyl group introduces prototropic tautomerism, leading to an equilibrium between distinct structural isomers. The primary equilibrium for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is the keto-enol (or more accurately, lactam-lactim) tautomerism.
The two principal tautomers are:
-
The 'Enol' or 'Hydroxy' form (7-OH): 5-methyl-[5][6][7]triazolo[1,5-a]pyrimidin-7-ol. In this form, the pyrimidine ring possesses a higher degree of aromaticity.
-
The 'Keto' or 'Oxo' form (7-oxo): 5-methyl-4H-[5][6][7]triazolo[1,5-a]pyrimidin-7-one. Here, the proton has migrated from the oxygen to the nitrogen at the 4-position. This form is often referred to as the lactam tautomer.
The predominance of one tautomer over the other is a delicate balance governed by several factors, including the intrinsic stability of the isomers and their interactions with the surrounding environment. Key influencing factors are:
-
Solvent Polarity: Polar solvents can preferentially stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[5][6][7] Generally, more polar tautomers are favored in polar solvents.
-
pH: The ionization state of the molecule can lock it into a specific tautomeric form or shift the equilibrium.
-
Aromaticity: The drive to maintain or achieve aromaticity in the heterocyclic rings can be a significant stabilizing force for a particular tautomer.
Caption: Prototropic equilibrium between the 7-hydroxy and 7-oxo tautomers.
Experimental Elucidation of Tautomeric Equilibrium
Determining the dominant tautomer and the equilibrium constant (K_eq) in a given environment requires a multi-pronged analytical approach. No single technique provides a complete picture; rather, data from several methods must be synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for studying tautomerism in solution. It provides direct structural information and can quantify the populations of different species. Because the nitrogen atoms of the heterocyclic core are directly involved in the proton exchange, ¹⁵N NMR can be particularly insightful, though ¹H and ¹³C NMR are more routinely applied.[8][9] The choice of solvent is a critical experimental parameter, as it directly influences the tautomeric equilibrium.[10] Comparing spectra in a non-polar solvent (e.g., CDCl₃) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) can reveal the sensitivity of the equilibrium to its environment.
Protocol: Determining Tautomeric Ratio by ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. Prepare two separate samples by dissolving in 0.7 mL of deuterated solvent: one in DMSO-d₆ and one in CDCl₃.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the sample temperature is precisely controlled and recorded (e.g., 298 K).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum for each sample.
-
Justification: Look for two distinct sets of signals corresponding to the two tautomers. If the interconversion is fast on the NMR timescale, a single set of averaged signals will be observed.[11] In such cases, low-temperature NMR may be required to slow the exchange and resolve the individual tautomers.
-
-
Data Analysis:
-
Identify characteristic signals for each tautomer. For instance, the C6-H proton signal will likely have a significantly different chemical shift in the more aromatic 7-OH form versus the 7-oxo form. The N4-H proton of the keto form should appear as a distinct, exchangeable signal.
-
Integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the molar ratio (%) of each tautomer using the formula: % Tautomer A = [Integral(A) / (Integral(A) + Integral(B))] * 100.
-
| Hypothetical ¹H NMR Data (in DMSO-d₆) | 7-Hydroxy Tautomer | 7-Oxo Tautomer | Rationale for Assignment |
| N-H Signal (ppm) | ~11.0-12.0 (OH) | ~10.0-11.0 (N4-H) | The chemical environment of the labile proton is distinct. |
| C6-H Signal (ppm) | ~6.5 | ~6.1 | The pyrimidine ring in the 7-OH form is more aromatic, leading to a downfield shift. |
| C5-CH₃ Signal (ppm) | ~2.4 | ~2.3 | The electronic environment of the methyl group is slightly different. |
UV-Visible Spectroscopy
Expertise & Causality: The keto and enol tautomers possess different systems of conjugated double bonds (chromophores). This difference in electronic structure results in distinct UV-Vis absorption spectra, particularly in their wavelength of maximum absorbance (λ_max).[12][13] By comparing the spectrum of the compound in various solvents to those of "locked" analogues (where the tautomerism is prevented by alkylation, e.g., N4-methyl vs. O7-methyl), one can assign the absorption bands and quantify the equilibrium.[14][15]
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent in which it is highly soluble, such as DMSO.
-
Sample Preparation: Prepare a series of dilutions from the stock solution into different solvents (e.g., hexane, chloroform, acetonitrile, water) to a final concentration of ~10 µg/mL.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, using the respective pure solvent as a blank.
-
Data Analysis:
-
Compare the λ_max and the overall shape of the spectra across the solvent series.
-
A significant shift in λ_max or the appearance of a new absorption band upon changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[16]
-
The keto form, with its cross-conjugated carbonyl system, typically absorbs at a different wavelength than the more extensively conjugated, aromatic-like enol form.
-
Computational Chemistry: A Predictive Framework
Expertise & Causality: Before embarking on synthesis and experimental analysis, computational methods can provide invaluable predictions about the tautomeric landscape. Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective at calculating the relative Gibbs free energies (ΔG) of tautomers, thereby predicting their relative stabilities and equilibrium populations.[7][17] Critically, these calculations must account for the influence of the solvent, as gas-phase calculations often fail to predict solution-phase equilibria.[6] The use of a Polarizable Continuum Model (PCM) is a standard and effective method for incorporating solvent effects.[5]
Caption: Differential binding modes of tautomers to a receptor active site.
-
Pharmacokinetics (ADME):
-
Solubility & Permeability: Tautomers have different polarities and pKa values, which directly affect their aqueous solubility and ability to cross cell membranes. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the enol form.
-
Metabolism: The metabolic fate of a drug can be tautomer-dependent. A hydroxyl group present in the enol form is a potential site for glucuronidation, while this pathway is unavailable to the keto form.
-
Conclusion
The tautomerism of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a critical molecular feature that must be thoroughly characterized during the drug discovery and development process. A combined strategy employing high-resolution NMR and UV-Vis spectroscopy, complemented by predictive computational modeling, is essential for a complete understanding. By elucidating the predominant tautomeric forms under various conditions—from organic solvents used in synthesis to the aqueous environment of physiological systems—researchers can make more informed decisions, leading to the design of safer, more effective, and patentably distinct therapeutic agents.
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Design, Synthesis and Biological Evaluation ofT[5][6][7]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(21), 7474. Retrieved from [Link]
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Novelt[5][6][7]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (2019). Bioorganic Chemistry, 92, 103260. Retrieved from [Link] 35.T[5][6][7]riazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
5-METHYL-7-(1H-PYRAZOL-1-YL)-2-(TRIFLUOROMETHYL)--[5][6][7]TRIAZOLO-[1,5-A]-PYRIMIDINE. (n.d.). SpectraBase. Retrieved from [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved from [Link]
-
1,2,4-Triazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. (n.d.). PubChem. Retrieved from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2017). ACS Infectious Diseases, 3(10), 751-762. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). Crystals, 13(7), 1036. Retrieved from [Link] 42.T[5][6][7]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. (n.d.). PubChem. Retrieved from [Link] 43.T[5][6][7]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. (n.d.). PubChem. Retrieved from [Link]
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5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide to a Purine Analog for Drug Discovery
Introduction: The Strategic Mimicry of Purines in Drug Development
In the intricate landscape of cellular signaling, purines are fundamental building blocks, forming the basis of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP). The structural and electronic resemblance of certain heterocyclic compounds to natural purines has paved the way for a powerful strategy in medicinal chemistry: the design of purine analogs. These molecular mimics can intercept and modulate biological pathways by competing with their natural counterparts, offering a versatile approach to therapeutic intervention. Among these, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has emerged as a particularly promising purine bioisostere, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][2][3]
This technical guide delves into a specific and compelling member of this class: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol . We will explore its identity as a purine analog, dissect its mechanism of action with a focus on kinase inhibition, provide detailed experimental protocols for its evaluation, and present a framework for its application in drug discovery research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Physicochemical Properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
A solid understanding of the physicochemical properties of a compound is the bedrock of its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O | [4] |
| Molecular Weight | 150.14 g/mol | [4] |
| Appearance | White to Almost white powder to crystal | [4] |
| CAS Number | 2503-56-2 | [4] |
Mechanism of Action: A Purine Analog Targeting the Kinome
The therapeutic potential of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol stems from its function as a purine analog, primarily enabling it to act as an ATP-competitive inhibitor of protein kinases.[5] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
The 1,2,4-triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring system of adenine, the nitrogenous base in ATP.[2] This structural mimicry allows it to fit into the ATP-binding pocket of kinases. The key to its inhibitory action lies in the subtle yet significant differences that prevent the phosphotransfer reaction while maintaining high-affinity binding.
While a broad kinase inhibitory profile for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol has not been exhaustively published, extensive research on the triazolo[1,5-a]pyrimidine scaffold has identified Cyclin-Dependent Kinase 2 (CDK2) as a key target.[5][6][7] CDKs are critical regulators of the cell cycle, and their aberrant activity is a common driver of uncontrolled cell proliferation in cancer. By inhibiting CDK2, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol can arrest the cell cycle, leading to a cytostatic or cytotoxic effect on cancer cells.
The following diagram illustrates the proposed mechanism of action:
Caption: Competitive inhibition of CDK2 by 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Experimental Protocols: A Framework for Evaluation
To rigorously assess the potential of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a therapeutic agent, a series of well-defined experimental protocols are essential. The following provides a step-by-step guide for a foundational in vitro kinase inhibition assay and a cell-based proliferation assay.
Protocol 1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against CDK2.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Workflow for the in vitro CDK2 kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare similar dilutions for the positive control (staurosporine).
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO only) and no-enzyme control.
-
Enzyme and Substrate Addition: Prepare a master mix of CDK2/Cyclin A and the substrate peptide in the assay buffer. Add 22.5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for CDK2. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well should be 30 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Equilibrate the Kinase-Glo® reagent to room temperature. Add 30 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess the effect of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on the proliferation of cancer cells.
Objective: To determine the IC₅₀ value of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in a relevant cancer cell line (e.g., a cell line known to be dependent on CDK2 activity, such as certain breast or colon cancer cell lines).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
Data Presentation: A Framework for Quantitative Analysis
Clear and concise presentation of quantitative data is paramount for interpreting experimental results and making informed decisions in a drug discovery pipeline.
Table 1: In Vitro Inhibitory Activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
| Compound | Target Kinase | IC₅₀ (nM) |
| 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol | CDK2/Cyclin A | [Insert experimental value] |
| Staurosporine (Control) | CDK2/Cyclin A | [Insert experimental value] |
Table 2: Antiproliferative Activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
| Compound | Cell Line | IC₅₀ (µM) |
| 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol | [e.g., MCF-7] | [Insert experimental value] |
| Doxorubicin (Control) | [e.g., MCF-7] | [Insert experimental value] |
Conclusion and Future Directions
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol represents a compelling starting point for the development of novel therapeutics. Its identity as a purine analog, coupled with the established potential of the triazolopyrimidine scaffold to inhibit key cellular kinases like CDK2, provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for characterizing its biological activity and advancing it through the drug discovery process.
Future research should focus on a comprehensive kinase profiling to fully elucidate the selectivity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to assess its pharmacokinetic properties, efficacy, and safety profile. The strategic application of this purine analog holds significant promise for the development of next-generation targeted therapies.
References
Sources
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- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol from 3-amino-1,2,4-triazole: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate. This document outlines the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses alternative synthetic strategies such as microwave-assisted synthesis, and details methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology for the preparation of this important molecular entity.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic system in the realm of medicinal chemistry.[4] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with biological targets of purines and thereby eliciting a range of pharmacological responses.[4] Derivatives of the TP scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and antimicrobial properties. The specific target of this guide, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its facile and efficient synthesis is therefore of paramount importance to the drug discovery and development pipeline.
Reaction Overview and Mechanism
The synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol from 3-amino-1,2,4-triazole is a classic example of a cyclocondensation reaction. This process involves the formation of a new heterocyclic ring through the reaction of two functionalized starting materials with the concurrent elimination of a small molecule, in this case, water and ethanol.
The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole on the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final fused heterocyclic product. The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.
Figure 1: Conceptual workflow of the synthesis.
Experimental Protocol: Conventional Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol using conventional heating methods.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Amino-1,2,4-triazole | ≥98% |
| Ethyl acetoacetate | ≥99% |
| Glacial Acetic Acid | ACS Grade |
| Ethanol | 95% or Absolute |
| Distilled Water | |
| Round-bottom flask (100 mL) | |
| Reflux condenser | |
| Heating mantle with magnetic stirrer | |
| Buchner funnel and filter paper | |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator | |
| Melting point apparatus |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (8.41 g, 0.1 mol).
-
Solvent and Reagent Addition: To the flask, add glacial acetic acid (30 mL) and ethyl acetoacetate (13.01 g, 0.1 mol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. The cooling can be further facilitated by placing the flask in an ice bath.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Alternative Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and potentially increased yields.
Procedure
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.
-
Work-up: After cooling, the work-up and purification procedure is identical to the conventional method described above. The significant reduction in reaction time is a key advantage of this approach.[5]
Data Analysis and Characterization
The identity and purity of the synthesized 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol should be confirmed by various analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | 280-283 °C |
| Yield (Conventional) | 75-85% |
| Yield (Microwave) | 80-90% |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H, OH), 8.1 (s, 1H, H-2), 5.8 (s, 1H, H-6), 2.3 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.1 (C-7), 155.8 (C-5), 151.3 (C-8a), 145.9 (C-2), 97.5 (C-6), 23.8 (CH₃).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (C=C stretching).
-
Mass Spectrometry (EI): m/z 150 (M⁺).
Figure 2: Workflow for product characterization.
Safety and Handling
-
3-Amino-1,2,4-triazole: This compound is harmful if swallowed and may cause an allergic skin reaction. It is suspected of causing cancer and may damage the unborn child.[3][6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Ethyl Acetoacetate: This is a flammable liquid and vapor. Causes serious eye irritation. Handle in a well-ventilated area and away from ignition sources.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol from 3-amino-1,2,4-triazole and ethyl acetoacetate is a reliable and efficient method for producing this valuable heterocyclic intermediate. The protocol detailed in this application note, including both conventional and microwave-assisted approaches, provides a robust foundation for researchers in organic and medicinal chemistry. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
References
- Gotor, V., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(9), 1755.
-
ResearchGate. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]
- MDPI. (2020). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 25(23), 5644.
Sources
Application Note: A Validated Protocol for the Purification of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol by Recrystallization
Application Note: A Validated Protocol for the Purification of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol by Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS: 2503-56-2), a heterocyclic compound of significant interest in medicinal chemistry.[4] The triazolopyrimidine scaffold is a cornerstone in the development of novel therapeutics due to the diverse biological activities exhibited by its derivatives.[2][5] Achieving high purity of the target compound is paramount for accurate downstream biological assays and drug development. This document details a robust recrystallization protocol, grounded in the fundamental physicochemical properties of the compound, and offers insights into solvent selection, execution, and validation to ensure the highest degree of purity.
Foundational Principles: Why Recrystallization is Effective for This Compound
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities in a given solvent.[6] The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the formation of a highly ordered crystal lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[6]
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (hereafter TPO) is an excellent candidate for purification by recrystallization due to several key characteristics:
-
High Melting Point: TPO has a reported melting point of 280-283°C.[1] A high melting point is indicative of a stable and well-ordered crystal lattice, which is more likely to form selectively, excluding impurity molecules during the slow cooling process.[7]
-
Heterocyclic Structure: As a fused heterocyclic aromatic system, TPO possesses a rigid, planar structure that facilitates efficient packing into a crystal lattice.[7]
-
Defined Polarity: The presence of a hydroxyl (-OH) group and multiple nitrogen atoms imparts a significant degree of polarity to the molecule. This allows for the selection of polar solvents that exhibit a strong temperature-dependent solubility profile—dissolving the compound when hot but poorly when cold, a key requirement for a successful recrystallization.[6][8]
-
Known Impurity Profile: TPO is commonly synthesized via the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate in an acidic medium like glacial acetic acid.[4] Potential impurities therefore include unreacted starting materials, side-products, and residual solvent, which will have different solubility profiles than the target compound.
Materials and Equipment
Materials:
-
Reagent-grade solvents for testing (e.g., deionized water, ethanol, methanol, isopropanol, N,N-Dimethylformamide (DMF), glacial acetic acid)
-
Activated Decolorizing Carbon (if required)
-
Celite™ or filter aid (for hot filtration)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Stemless or short-stem funnel for hot gravity filtration
-
Fluted filter paper
-
Buchner funnel and vacuum flask
-
Vacuum source
-
Glass stirring rod
-
Spatulas
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
TLC plates, chamber, and appropriate mobile phase
Protocol Part A: Rational Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should dissolve the solute completely at its boiling point but only sparingly at room temperature or below. The following protocol outlines a systematic approach to identifying the optimal solvent.
Methodology for Solvent Screening:
-
Place approximately 20-30 mg of crude TPO into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating after each addition. If the compound dissolves readily in the cold solvent, that solvent is unsuitable.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube to the solvent's boiling point.
-
If the compound dissolves fully in the hot solvent, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. A good solvent will yield a large crop of crystals upon cooling.
Table 1: Solubility Characteristics and Solvent Selection for TPO
| Solvent | Polarity | Boiling Point (°C) | Expected TPO Solubility | Rationale & Comments |
| Deionized Water | High | 100 | Poor (Cold) , Low (Hot) | The compound is reported to be insoluble in cold water.[1] It may have limited solubility when hot, making it an excellent co-solvent or washing solvent. |
| Ethanol | Medium-High | 78 | Good Candidate | Ethanol is a versatile polar protic solvent. Many related heterocyclic compounds show good recrystallization behavior in ethanol.[9] |
| Methanol | High | 65 | Good Candidate | More polar than ethanol. May dissolve too much compound at room temperature, potentially reducing yield. Must be tested. |
| Acetic Acid | High | 118 | Good (Hot) | While effective for dissolving, it can be difficult to remove completely and is often a reactant or solvent from the synthesis.[4] Use with caution. |
| N,N-Dimethylformamide (DMF) | High | 153 | Very Good (Hot) | A powerful polar aprotic solvent. Excellent for dissolving less-soluble compounds. A two-solvent system (e.g., DMF/water) is often required as TPO might be too soluble even in cold DMF. |
Recommendation: Ethanol or a DMF/water mixture are the most promising starting points for TPO recrystallization.
Protocol Part B: The Recrystallization Workflow
This protocol assumes ethanol has been selected as a suitable single-solvent system.
Step 1: Dissolution
-
Place the crude TPO solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a boiling chip to the flask to ensure smooth boiling.
-
On a hot plate in a fume hood, add a small portion of ethanol and heat the slurry to a gentle boil.
-
Continue to add hot ethanol in small increments until the TPO solid has just completely dissolved. Causality: Using the minimum amount of boiling solvent is crucial for maximizing recovery.[8] Excess solvent will keep more of the product dissolved upon cooling, leading to a lower yield.
Step 2: Decolorization (Conditional)
-
If the hot solution is colored (e.g., yellow or brown) and the pure compound is known to be white, colored impurities are present.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Add a very small amount (tip of a spatula) of activated decolorizing carbon. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Swirl the flask and gently reheat to boiling for 2-5 minutes.
-
To remove the carbon, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product in the funnel.[6][10]
Step 3: Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker and set it aside on an insulated surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities more effectively from the growing crystal lattice.[6] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of pure TPO.
Step 4: Isolation
-
Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom, placed on top of a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a small amount of the ice-cold filtrate or fresh, ice-cold ethanol to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
Step 5: Washing
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold ethanol. Causality: The wash solvent must be cold to prevent dissolving the purified product crystals, its purpose is only to rinse away the impurity-laden mother liquor adhering to the crystal surfaces.[8]
-
Allow the vacuum to pull air through the crystals for several minutes to help pre-dry them.
Step 6: Drying
-
Carefully remove the filter cake from the funnel and spread it on a watch glass.
-
Dry the crystals completely in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of TPO by recrystallization.
Validation and Quality Control
A successful purification must be verified. The following methods provide a self-validating system for the protocol:
-
Melting Point Analysis: Pure crystalline solids melt over a very narrow temperature range. Compare the experimental melting point of the recrystallized product to the literature value (280-283°C).[1] A sharp melting range close to this value indicates high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots. The mother liquor should contain spots corresponding to the impurities and a faint spot for the residual product.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try inducing crystallization (scratching/seeding). |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are preventing crystallization. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider a different solvent system. |
| Very Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold; compound is too soluble in the chosen solvent at cold temperatures. | Use the minimum amount of boiling solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. Re-evaluate solvent choice based on screening. |
| Colored Crystals After Recrystallization | Decolorizing carbon was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the inclusion of the decolorization step. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when heating flammable organic solvents like ethanol.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is listed as irritating to the eyes, respiratory system, and skin.[1] Avoid inhalation of dust and direct contact.
-
Use a heating mantle as a heat source for flammable solvents, not an open flame.
-
Handle hot glassware with appropriate clamps or heat-resistant gloves.
References
-
ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Retrieved from [Link]
-
Addla, D., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3688-3693. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(14), 1567-1578. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6598. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. Retrieved from [Link]
-
Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Retrieved from [Link]
Sources
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Application Note: Comprehensive Analytical Characterization of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Application Note: Comprehensive Analytical Characterization of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
**Abstract
This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 5-Methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol (CAS: 2503-56-2). This compound is a critical heterocyclic intermediate, notably in the synthesis of antiviral drugs.[3] Robust and reliable analytical methods are paramount for ensuring its identity, purity, and stability, which are critical quality attributes in pharmaceutical development. The methodologies detailed herein cover chromatographic separation, structural elucidation, and the development of a stability-indicating assay, designed for researchers, quality control analysts, and drug development professionals.
Introduction and Significance
The[1][2]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[4][5] TP derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[6][7] 5-Methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol, in particular, serves as a key building block for advanced pharmaceutical agents. Its quality control is therefore not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product.
This guide explains the causality behind methodological choices, providing not just protocols but a framework for understanding and adapting these techniques for robust characterization.
Physicochemical Properties
A foundational step in any analytical endeavor is the confirmation of basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 2503-56-2 | [8][9] |
| Molecular Formula | C₆H₆N₄O | [8][9] |
| Molecular Weight | 150.14 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 282-288 °C | [10] |
| Tautomerism | Exists in equilibrium between the -ol and -one forms. The keto form (5-methyl-[1][2]triazolo[1,5-a]pyrimidin-7(4H)-one) is often predominant in the solid state. |
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. For a polar, heterocyclic compound like 5-Methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol, a reversed-phase (RP-HPLC) method provides excellent resolution and is the standard approach.
Causality of Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for moderately polar analytes.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of components, from polar impurities to the main analyte and less polar species. The addition of an acid like trifluoroacetic acid (TFA) or formic acid is critical. It protonates residual silanols on the silica backbone, minimizing peak tailing, and suppresses the ionization of the analyte, leading to sharper, more reproducible peaks.
-
Detector: A Photo Diode Array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is essential for peak purity analysis and method development.
Protocol 3.1: RP-HPLC Method for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of methanol and water to a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved. If needed, sonicate for 2-3 minutes. .
-
-
Instrumentation and Conditions: The following parameters are a robust starting point, adapted from established methods for related compounds.[6]
| Parameter | Recommended Setting |
| Instrument | Agilent 1100/1200 Series or equivalent |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 254 nm (or determined λmax) |
-
System Suitability:
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be between 0.8 and 1.5. .
-
-
Data Interpretation:
-
The purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Identify any impurities and report their retention times and area percentages.
-
Structural Elucidation and Identity Confirmation
A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.
Caption: Workflow for structural confirmation.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.
Protocol 4.1.1: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described in Protocol 3.1 to a mass spectrometer (e.g., a single quadrupole or Q-TOF) equipped with an ESI source.
-
Ionization Mode: Positive ESI mode.
-
Expected Ion: For C₆H₆N₄O (MW = 150.14), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 151.1.
-
Data Interpretation: The presence of a base peak at m/z 151.1 confirms the molecular weight. The electron ionization mass spectrum shows characteristic fragments at m/z 150 (M+), 122 (loss of CO), and 95, which can be used to build a fragmentation library for MS/MS confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Protocol 4.2.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and allows for the observation of exchangeable protons (OH/NH).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Interpretation: The expected chemical shifts are outlined below.
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment | Justification |
| ¹H | ~11.5 | broad singlet | -OH / -NH | Exchangeable proton of the hydroxy/keto tautomer, broadened by exchange. |
| ¹H | ~8.2 | singlet | H-2 | Proton on the triazole ring, typically downfield due to adjacent nitrogens. |
| ¹H | ~6.0 | singlet | H-6 | Proton on the pyrimidine ring, adjacent to the methyl group. |
| ¹H | ~2.4 | singlet | -CH₃ | Methyl group protons at the C-5 position. |
| ¹³C | ~160 | - | C-7 | Carbonyl/enol carbon, significantly downfield. |
| ¹³C | ~155 | - | C-5 | Quaternary carbon of the pyrimidine ring attached to the methyl group. |
| ¹³C | ~150 | - | C-8a | Bridgehead carbon between the two rings. |
| ¹³C | ~145 | - | C-2 | Carbon in the triazole ring. |
| ¹³C | ~105 | - | C-6 | Carbon in the pyrimidine ring. |
| ¹³C | ~17 | - | -CH₃ | Methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol 4.3.1: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum should be compared against a reference or interpreted based on characteristic group frequencies.[11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | O-H / N-H stretch | Hydroxyl / Amide |
| 3050-3000 | C-H stretch (aromatic) | Triazolopyrimidine ring C-H |
| 2980-2900 | C-H stretch (aliphatic) | -CH₃ |
| ~1670 | C=O stretch | Amide/Keto tautomer |
| 1620-1550 | C=N, C=C stretch | Ring stretching vibrations |
Application: Stability-Indicating Method via Forced Degradation
A crucial aspect of drug development is understanding a compound's stability profile. Forced degradation studies intentionally stress the molecule to identify potential degradation products and pathways.[13][14] This information is vital for developing a stability-indicating analytical method—an HPLC method capable of separating the intact drug from all its degradation products.[15]
Caption: Workflow for developing a stability-indicating method.
Protocol 5.1: Forced Degradation Studies
Objective: To achieve 5-20% degradation of the parent compound to ensure that the most likely degradation products are formed at detectable levels.
-
Stock Solution: Prepare a 1.0 mg/mL solution of the compound in a 1:1 methanol/water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl).
-
Incubate at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH).
-
Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).
-
Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a vial at 80 °C for 7 days.
-
Prepare a 0.5 mg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a 0.5 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control.
-
Analysis of Stressed Samples: Analyze all samples using the HPLC method in Protocol 3.1. Use the PDA detector to assess peak purity of the parent compound peak in each chromatogram. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
References
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Available at: [Link]
-
Suarez, D., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
-
De Souza, M. V. N., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. Available at: [Link]
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Kaur, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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SpectraBase. (n.d.). 13C NMR of 5-METHYL-7-(1H-PYRAZOL-1-YL)-2-(TRIFLUOROMETHYL)-[1][2]-TRIAZOLO-[1,5-A]-PYRIMIDINE. Available at: [Link]
-
SpectraBase. (n.d.). 13C NMR of 5-Methyl-2-(trifluoromethyl)[1][2]triazolo[1,5-a]pyrimidin-7(4H)-one. Available at: [Link]
-
Shinde, S. L., et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]
-
NIST. (n.d.).[1][2]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.).[1][2]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]
-
ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Available at: [Link]
-
Li, Y., et al. (2020). Discovery of[1][2]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.).[1][2]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Available at: [Link]
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. Available at: [Link]
-
NIST. (n.d.).[1][2]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. In NIST Chemistry WebBook. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Salas, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Gimalova, F. A., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Charushin, V. N., et al. (2018). Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
-
Salas, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. ResearchGate. Available at: [Link]
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Topic: Biochemical Assay for Characterizing 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as an Enzyme Inhibitor
An Application Guide and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad range of biological activities.[4][5] Compounds based on this core, such as 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, have been identified as inhibitors of various enzymes, including dihydroorotate dehydrogenase and Tyrosyl-DNA phosphodiesterase 2 (TDP2).[6][7][8] Given the scaffold's ability to interact with ATP-binding sites, protein kinases represent a prominent and high-value target class for such molecules.[5][9] This document provides a comprehensive, field-tested guide for researchers to conduct a robust biochemical enzyme inhibition assay to characterize the potency of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. We present a detailed protocol using a luminescence-based kinase assay as a primary example, focusing on the causality behind experimental choices, the implementation of self-validating controls, and the principles of rigorous data analysis to determine key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀).
Introduction: The Scientific Rationale
An enzyme inhibition assay is a fundamental technique used to determine the efficacy of a compound in blocking an enzyme's activity.[1] In drug discovery, quantifying this inhibition is critical for lead identification and optimization.[9] The most common metric derived from this assay is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2][3]
The choice of assay format is paramount for generating reliable data. Luminescence- and fluorescence-based assays are widely adopted in modern drug discovery for their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[10][11] This guide will focus on a luminescence-based assay (e.g., ADP-Glo®), which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10] This method is highly robust and minimizes interference from colored or fluorescent test compounds.
Why this matters: A discrepancy between biochemical potency and cell-based efficacy is a common challenge.[12] A highly reliable biochemical assay, optimized with appropriate controls and physiological concentrations of cofactors like ATP, provides the foundational data necessary to diagnose these discrepancies and make informed decisions in a drug discovery cascade.[11][13]
Principle of the Luminescence-Based Kinase Inhibition Assay
The assay quantifies the activity of a kinase by measuring the conversion of ATP to ADP. The protocol follows a two-step process after the initial kinase reaction.
-
Kinase Reaction: The target kinase, substrate, ATP, and the inhibitor (5-Methyl-triazolo[1,5-a]pyrimidin-7-ol) are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection:
-
Step 1: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent the unused ATP from interfering with the signal in the next step.
-
Step 2: A Kinase Detection Reagent is added, which contains the necessary enzymes to convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for luciferase, producing a light signal (luminescence) that is directly proportional to the initial amount of ADP.
-
In the presence of an effective inhibitor like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, kinase activity is reduced, less ADP is produced, and the resulting luminescent signal is lower.
Figure 1: Workflow of a luminescence-based kinase inhibition assay.
Materials and Reagents
To perform this assay, the following materials are required.[1] Concentrations and choices should be optimized for the specific kinase being studied.
-
Enzyme: Purified recombinant target kinase.
-
Inhibitor: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Substrate: A specific peptide or protein substrate for the target kinase.
-
Cofactors: Adenosine 5'-triphosphate (ATP) and any required metal ions (e.g., MgCl₂).
-
Assay Buffer: Buffer in which the enzyme is active (e.g., HEPES or Tris-HCl, pH 7.5), typically containing BSA to prevent non-specific binding and a reducing agent like DTT.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Assay Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence measurements.
-
Instrumentation: A microplate reader capable of measuring luminescence.
-
General Lab Equipment: Calibrated pipettes, reagent reservoirs, and serially-dilutable plates.
Detailed Experimental Protocol
This protocol is designed to determine the IC₅₀ value of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. It involves creating a dose-response curve with serial dilutions of the inhibitor.
Part A: Reagent Preparation
-
Inhibitor Dilution Series:
-
Prepare a 2-fold or 3-fold serial dilution of the 10 mM 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol stock in 100% DMSO. This creates a range of concentrations to test (e.g., from 10 mM down to sub-micromolar).
-
Causality: Using 100% DMSO for the serial dilution prevents the compound from precipitating. The final concentration of DMSO in the assay well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[10]
-
-
Enzyme Working Solution:
-
Dilute the kinase stock to a 2X working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <10% ATP conversion).[13]
-
-
Substrate/ATP Working Solution:
-
Prepare a 2X working solution containing the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase, as IC₅₀ values are dependent on substrate concentration.[14]
-
Part B: Assay Execution
The following steps are for a standard 96-well plate format.
-
Inhibitor Plating: Add 1 µL of each inhibitor dilution from the series into the appropriate wells of the assay plate. For control wells, add 1 µL of 100% DMSO.
-
Enzyme Addition: Add 25 µL of the 2X enzyme working solution to all wells.
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for accurately measuring the potency of reversible inhibitors.[1]
-
-
Reaction Initiation: Add 25 µL of the 2X Substrate/ATP working solution to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or room temperature).
-
Reaction Termination: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Part C: Essential Controls for a Self-Validating Assay
-
100% Activity Control (Negative Control): Contains enzyme, substrate, ATP, and DMSO (vehicle) but no inhibitor. This well defines the maximum signal (Max).
-
0% Activity Control (Background Control): Contains substrate, ATP, and DMSO but no enzyme. This well defines the background signal (Min).
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (if available) should be run in parallel to validate the assay's performance.[9]
| Component | Test Wells | 100% Activity (Max) | 0% Activity (Min) |
| Inhibitor / DMSO | 1 µL | 1 µL (DMSO) | 1 µL (DMSO) |
| 2X Enzyme Solution | 25 µL | 25 µL | - |
| Assay Buffer | - | - | 25 µL |
| 2X Substrate/ATP Mix | 25 µL | 25 µL | 25 µL |
| Total Volume | 51 µL | 51 µL | 51 µL |
| Table 1: Example plate setup for controls. |
Data Analysis and Interpretation
Step 1: Calculate Percent Inhibition
For each inhibitor concentration, calculate the percentage of inhibition using the luminescence readings (RLU - Relative Light Units) and the control wells.
Percent Inhibition (%) = 100 * (1 - (RLUTest - RLUMin) / (RLUMax - RLUMin))
Step 2: Determine the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[15]
-
Plot the Percent Inhibition (%) versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[2]
-
The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.
Figure 2: Data analysis workflow for IC₅₀ determination.
From IC₅₀ to Kᵢ
While the IC₅₀ value is a practical measure of potency, it is dependent on the assay conditions (especially substrate concentration).[2] The inhibition constant (Kᵢ) is a more absolute measure of binding affinity. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting; inconsistent incubation times; compound precipitation. | Calibrate pipettes; ensure consistent timing for all additions; check inhibitor solubility in final assay buffer. |
| Low Z' factor (<0.5) | Low signal-to-background ratio; enzyme concentration too low or too high. | Optimize enzyme and substrate concentrations to ensure the reaction is robust and in the linear phase.[13] |
| Inhibitor appears inactive | Compound degradation; incorrect concentration; assay conditions are not optimal. | Prepare fresh inhibitor stock solutions; verify concentration by an analytical method; perform dose-response and time-course experiments to find optimal conditions.[12] |
| Compound interference | The compound itself is luminescent or quenches the signal. | Run a control where the compound is added to the "0% Activity" well to check for direct effects on the detection reagents.[10] |
| Table 2: A guide to troubleshooting the enzyme inhibition assay. |
Conclusion
This application note provides a robust framework for characterizing the inhibitory activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol against a target enzyme, using a highly sensitive luminescence-based kinase assay as an example. By understanding the rationale behind each step, implementing proper controls, and applying rigorous data analysis, researchers can generate high-quality, reproducible data. This information is crucial for advancing structure-activity relationship (SAR) studies and making critical decisions in the drug discovery process.[8] The principles and protocols outlined here are broadly applicable to various enzyme classes and inhibitor scaffolds.
References
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Bology (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]
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edX. IC50 Determination. Available at: [Link]
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
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Wikipedia. IC50. Available at: [Link]
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Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Phillips, M. A., et al. (2011). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6244–6256. Available at: [Link]
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Singh, P. K., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal Pendidikan Kimia, 14(3), 169-196. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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BellBrook Labs (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. Available at: [Link]
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
-
Gasteiger, E., et al. (2003). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 322(1), 10-21. Available at: [Link]
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Marchand, C., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 583-587. Available at: [Link]
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Marchand, C., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV. Available at: [Link]
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Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
Kočar, M., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
Jiang, N., et al. (2015). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 14(4), 1109–1120. Available at: [Link]
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Wikipedia. Enzyme assay. Available at: [Link]
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Srivastava, A. K. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. Available at: [Link]
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De la-Torre-López, D., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Archiv der Pharmazie, 350(12). Available at: [Link]
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Shi, Z., et al. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 11(10), 3121–3133. Available at: [Link]
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111843. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Molecular Structure, 1277, 134857. Available at: [Link]
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Jayachandran, E., et al. (2015). Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study. Bioorganic & Medicinal Chemistry, 23(24), 7729-7737. Available at: [Link]
-
Sánchez-Santed, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6889. Available at: [Link]
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Topic: In Vitro Antifungal Susceptibility Testing of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
An Application Note and Protocol for Researchers
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections (IFIs), coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for a new generation of antifungal therapeutics.[2] The triazolopyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (herein referred to as 5-MTP-7-ol) belongs to this versatile class of compounds.[3] Structurally related triazole antifungals, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] This disruption of membrane integrity leads to fungal cell death or growth inhibition. While the precise mechanism of 5-MTP-7-ol is yet to be fully elucidated, its structural similarity to known antifungals suggests it may target similar pathways.
This application note provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of 5-MTP-7-ol. The methodology is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust, reproducible, and comparable results.[8][9]
Core Principles of Antifungal Susceptibility Testing (AST)
The primary goal of AST is to determine the Minimum Inhibitory Concentration (MIC) of a drug. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This in vitro metric is fundamental for assessing a compound's potency and spectrum of activity.
Standardization is paramount in AST to ensure inter-laboratory reproducibility. Two main bodies provide guidelines:
-
CLSI (Clinical and Laboratory Standards Institute): Provides reference methods widely used in North America and other parts of the world (e.g., documents M27 for yeasts and M38 for filamentous fungi).[11]
-
EUCAST (European Committee on Antimicrobial Susceptibility Testing): Develops standards predominantly used in Europe.[12]
While both methods are robust, they differ in certain parameters like inoculum preparation and media composition.[13] This guide will primarily follow CLSI-based procedures for their widespread use in preclinical drug development.[8]
Anticipated Mechanism of Action
The triazole moiety within the 5-MTP-7-ol structure is a key pharmacophore in many successful antifungal drugs. Its likely mechanism involves the inhibition of ergosterol biosynthesis, a pathway vital for fungal survival but absent in humans, offering a selective target.
Caption: Putative mechanism of 5-MTP-7-ol targeting the fungal ergosterol pathway.
Detailed Protocol: Broth Microdilution for Yeasts and Molds
This protocol adapts the CLSI M27 (yeasts) and M38 (molds) reference methods for evaluating a novel investigational compound like 5-MTP-7-ol.[8][11]
Part I: Essential Materials & Reagents
-
Investigational Compound: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (5-MTP-7-ol)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M, pH 7.0)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
-
Labware:
-
Sterile, 96-well, U-bottom microtiter plates[2]
-
Sterile reagent reservoirs
-
Sterile conical tubes (15 mL and 50 mL)
-
Multichannel and single-channel precision pipettes
-
-
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35°C)
-
Spectrophotometer or hemocytometer
-
Vortex mixer
-
-
Fungal Strains:
Part II: Experimental Workflow
Caption: High-level workflow for the broth microdilution susceptibility test.
Step-by-Step Methodology
1. Preparation of 5-MTP-7-ol Stock and Dilutions
-
Rationale: DMSO is used to solubilize hydrophobic compounds. A high-concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the fungi.
-
Protocol:
-
Prepare a 10 mg/mL stock solution of 5-MTP-7-ol in 100% DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions that are twice the final desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[16]
-
Add 100 µL of each working dilution to the appropriate wells of a 96-well U-bottom plate.
-
2. Fungal Inoculum Preparation
-
Rationale: A standardized inoculum density is the most critical variable for reproducible MICs. Too high a density can lead to falsely elevated MICs, while too low a density can lead to false susceptibility.
-
Protocol for Yeasts (Candida spp.):
-
Subculture the yeast from frozen stock onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[17]
-
Select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum of approximately 1-5 x 10³ CFU/mL.[17]
-
-
Protocol for Molds (Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Gently flood the plate with sterile saline containing 0.05% Tween 80.
-
Harvest the conidia by gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension concentration to 0.4-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI-1640 medium to achieve the final working inoculum of 0.4-5 x 10⁴ CFU/mL.
-
3. Assay Plate Inoculation
-
Protocol:
-
Add 100 µL of the final working inoculum to each well of the microtiter plate already containing 100 µL of the diluted compound. This brings the final volume to 200 µL and halves the drug concentration to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL).[18]
-
Include a sterility control well (200 µL RPMI only) and a growth control well (100 µL RPMI + 100 µL inoculum).
-
4. Incubation
-
Protocol:
-
Stack the plates (no more than three high) and place them in a non-CO₂ incubator at 35°C.
-
Incubate for 24-48 hours for yeasts and 48-72 hours for most molds, or until sufficient growth is observed in the growth control well.[16]
-
5. Reading and Interpreting the MIC
-
Rationale: The endpoint reflects the drug's inhibitory effect. For new compounds with unknown mechanisms, a conservative endpoint of complete growth inhibition is recommended initially.
-
Protocol:
-
Visually inspect the plates using a reading mirror.
-
The MIC is defined as the lowest concentration of 5-MTP-7-ol that causes complete (100%) inhibition of visible growth as compared to the drug-free growth control.[10]
-
For some fungistatic compounds, a less stringent endpoint (e.g., 50% or 80% growth reduction) may be used, but this requires validation.[10]
-
A Self-Validating System: Mandatory Quality Control
A protocol is only trustworthy if it includes a system for self-validation. QC strains with known MIC ranges for standard antifungal agents must be run with every batch of tests.[19] If the MIC for the QC strain falls outside the acceptable range, the results for the test compound are considered invalid.
| Quality Control Strain | Antifungal Agent | Acceptable MIC Range (µg/mL)[14][20] |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Voriconazole | 0.015 - 0.12 | |
| Amphotericin B | 0.25 - 1.0 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 64 |
| Voriconazole | 0.06 - 0.5 | |
| Amphotericin B | 0.5 - 2.0 |
Data Analysis and Presentation
For a comprehensive evaluation, test the compound against a panel of multiple isolates of each fungal species. This allows for the calculation of key potency metrics:
-
MIC₅₀: The MIC value at which ≥50% of the tested isolates are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the tested isolates are inhibited.
Example Data Summary Table:
| Fungal Species (n=10) | 5-MTP-7-ol MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.5 - 4.0 | 1.0 | 2.0 |
| Aspergillus fumigatus | 1.0 - 8.0 | 2.0 | 8.0 |
| Cryptococcus neoformans | 0.25 - 2.0 | 0.5 | 1.0 |
References
-
A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH), PubMed Central. [Link]
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC). [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]
-
Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. PubMed. [Link]
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Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH). [Link]
-
Standardization of antifungal susceptibility testing. Review. [Link]
-
Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. American Society for Microbiology (ASM) Journals. [Link]
-
Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
-
Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. MDPI. [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
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Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. National Institutes of Health (NIH), PubMed Central. [Link]
-
How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). The Capital Region of Denmark's Research Portal. [Link]
-
Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Synthesis and antimicrobal activities of some novel triazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]
-
EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38). Walsh Medical Media. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]
-
M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. National Institutes of Health (NIH), PubMed Central. [Link]
-
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. ChemBK. [Link]
-
Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
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- 5. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
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- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. EUCAST: Fungi (AFST) [eucast.org]
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- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Evaluating the Cytotoxicity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on Cancer Cell Lines
Introduction: The Therapeutic Potential of Triazolopyrimidines
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Molecules incorporating this core have demonstrated a wide spectrum of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural resemblance of triazolopyrimidines to endogenous purines allows them to interact with a variety of biological targets, such as kinases, which are often dysregulated in cancer.[4][5] The compound 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a specific derivative of this class, presents a promising candidate for investigation as a novel cytotoxic agent. This application note provides a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of this compound on various cancer cell lines using the MTT assay, a reliable method for assessing cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] By dissolving these crystals and measuring the absorbance of the resulting solution, one can quantify the effect of a compound on cell viability.
Materials and Reagents
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 2503-56-2)[7][8]
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Sterile cell culture flasks and pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
Part 1: Cell Line Culture and Maintenance
Maintaining healthy, actively proliferating cell cultures is critical for obtaining reproducible results. The following is a general protocol for the adherent cell lines MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 300 x g for 3 minutes.[9] Resuspend the cell pellet in fresh medium and transfer to a T-75 flask.
-
Subculturing: When cells reach 80-90% confluency, remove the old medium and wash the cell monolayer with PBS.[5] Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.[5][10] Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at the desired split ratio.[10]
Part 2: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation and Treatment: Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Part 3: Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Hypothetical Data Presentation
The following table represents hypothetical results from an MTT assay of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on three cancer cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) |
| MCF-7 | 25.8 |
| HeLa | 15.2 |
| A549 | 42.1 |
Visualizing the Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanisms of Action: A Look at Cellular Pathways
The cytotoxic effects of novel compounds are often mediated through the induction of apoptosis (programmed cell death) and/or the disruption of the cell cycle.[2][11] Triazolopyrimidine derivatives have been shown to induce apoptosis in cancer cells.[12] Understanding these pathways is crucial for further mechanistic studies.
Apoptosis Signaling
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[1][13] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[2]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[14] Key regulators include cyclin-dependent kinases (CDKs) and their cyclin partners.[14] Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[8][15]
Caption: The major phases and checkpoints of the cell cycle.
Conclusion and Future Directions
This application note provides a robust framework for assessing the cytotoxic potential of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol against cancer cell lines. The MTT assay serves as an excellent primary screening tool. Should the compound exhibit significant cytotoxicity, further investigations are warranted. These could include assays to elucidate the mechanism of cell death (e.g., flow cytometry for apoptosis and cell cycle analysis), and ultimately, in vivo studies to evaluate its therapeutic efficacy in preclinical models.
References
-
Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896–1919. [Link]
-
PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
-
Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14, 35239-35254. [Link]
-
National Institutes of Health. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Retrieved from [Link]
-
NIST. (n.d.).[1][2][14]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and cytotoxicity studies of novel[1][2][14]triazolo[1,5-a]pyrimidine-7-amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][14]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]
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- 2. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. atcc.org [atcc.org]
- 5. mcf7.com [mcf7.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
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- 9. horizondiscovery.com [horizondiscovery.com]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. Khan Academy [khanacademy.org]
- 12. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Probing Molecular Interactions: A Guide to Docking 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the molecular docking of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest, with its potential protein targets. This guide is designed to be a practical resource, offering not just a step-by-step protocol but also the scientific rationale behind each procedural choice. We will delve into the intricacies of ligand and protein preparation, the execution of the docking simulation, and the critical analysis of the resulting data.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] Understanding the molecular interactions that underpin these activities is paramount for the rational design of more potent and selective therapeutic agents. Molecular docking is a powerful computational technique that allows us to predict the binding mode and affinity of a small molecule within the active site of a target protein.[1]
Given the prevalence of triazolopyrimidine derivatives as anticancer agents, this guide will focus on a pertinent and well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR) kinase domain. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
I. Conceptual Framework: The "Lock and Key" in a Digital World
At its core, molecular docking simulates the binding process between a ligand (the "key") and a protein (the "lock"). The goal is to find the most favorable binding orientation of the ligand within the protein's active site, which is typically the conformation with the lowest binding energy. This process is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
The overall workflow for a molecular docking study can be visualized as follows:
Figure 1: A generalized workflow for a molecular docking simulation.
II. Essential Tools of the Trade
This protocol will primarily utilize the following freely available and widely used software:
-
AutoDock Vina: A powerful and efficient open-source program for molecular docking.
-
MGLTools (AutoDockTools): A suite of tools for preparing protein and ligand files for AutoDock Vina.
-
PyMOL: A molecular visualization system for rendering and analyzing 3D molecular structures.
-
RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A public database of chemical substances and their properties.
III. Step-by-Step Protocol: Docking 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol with EGFR Kinase
Step 1: Data Acquisition
a. Ligand Structure:
The 3D structure of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol can be obtained from the PubChem database or the NIST WebBook.[6][7][8] It is crucial to download the structure in a 3D format, such as SDF or MOL2. For this protocol, we will use the structure available from the NIST WebBook.[6]
b. Protein Structure:
The crystal structure of the target protein, the EGFR kinase domain, can be downloaded from the RCSB Protein Data Bank. For this guide, we will use the PDB entry 4RJ7 , which is a structure of the EGFR kinase domain (T790M/L858R mutant) in complex with a known inhibitor.[9] The presence of a co-crystallized ligand is invaluable for defining the binding site for our docking simulation.
Step 2: Ligand Preparation
The raw ligand structure file needs to be prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. We will use AutoDockTools for this purpose.
-
Launch AutoDockTools.
-
Go to Ligand -> Input -> Open and select the downloaded 3D structure file of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This format includes the necessary information for AutoDock Vina.
Step 3: Protein Preparation
The PDB file of the protein also requires preparation to make it suitable for docking. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Launch AutoDockTools.
-
Go to File -> Read Molecule and open the downloaded PDB file (e.g., 4RJ7.pdb).
-
Clean the Protein:
-
Go to Edit -> Delete Water.
-
Select the co-crystallized inhibitor and any other non-protein molecules and go to Edit -> Delete -> Delete Selected Atoms.
-
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule. Then save the prepared protein as protein.pdbqt.
Step 4: Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.
-
In AutoDockTools, with the protein.pdbqt file loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A good practice is to center the grid box on the co-crystallized ligand from the original PDB file before it was deleted.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z). These values will be required for the docking configuration file.
Step 5: Docking Simulation with AutoDock Vina
AutoDock Vina uses a command-line interface. We need to create a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
Create a text file named conf.txt with the following content, replacing the values with your specific file names and grid parameters:
Now, open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Figure 2: A schematic representation of potential ligand-protein interactions.
V. Trustworthiness and Self-Validation
To ensure the reliability of the docking results, it is essential to perform a validation step. A common method is to re-dock the co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.
VI. Conclusion and Future Directions
This guide has provided a detailed protocol for the molecular docking of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol with the EGFR kinase domain. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound. It is important to remember that molecular docking is a computational prediction and should be complemented with experimental validation, such as in vitro binding assays and cell-based activity assays. The insights gained from these computational studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
VII. References
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022). Pharmaceuticals. [Link]
-
Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (2017). RCSB PDB. [Link]
-
Preparing the protein and ligand for docking. AutoDock Vina Documentation. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023). Medium. [Link]
-
Visualizing protein-protein docking using PyMOL. (2021). The Bioinformatics Manual. [Link]
-
EGFR kinase (T790M/L858R) with inhibitor compound 1. (2014). RCSB PDB. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics. [Link]
-
Crystal structure of EGFR kinase domain in complex with compound 78. (2019). RCSB PDB. [Link]
-
Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017). RCSB PDB. [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman. [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation. (2020). YouTube. [Link]
-
Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2016). Nature Protocols. [Link]
-
Visualization Molecular Docking using PyMol or LigPlot. (2013). ResearchGate. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. (2018). Methods in Molecular Biology. [Link] 16.T[1][2][3]riazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST WebBook. [Link]
-
Visualization the molecular docking results in PyMOL: (a) complex DNA... (2020). ResearchGate. [Link]
-
AutoDock Vina protein preparation for docking. (2021). YouTube. [Link]
-
AutoDock Vina Tutorial. (2019). YouTube. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem. [Link] 24.T[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. PubChem. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. (2025). ResearchGate. [Link]apyrimidines_as_significant_scaffold_in_drug_discovery)
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- 9. rcsb.org [rcsb.org]
Application Notes and Protocols: A High-Throughput Screening Workflow for the Identification of Bioactive Triazolopyrimidine Derivatives
Abstract
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties. High-throughput screening (HTS) is an essential methodology for rapidly interrogating large compound libraries to identify novel bioactive molecules. This guide provides a comprehensive, field-proven protocol for conducting HTS campaigns to discover and characterize triazolopyrimidine derivatives. We will delve into the strategic decisions behind assay selection, present detailed biochemical and cell-based screening protocols, and outline a robust workflow for data analysis, hit confirmation, and initial structure-activity relationship (SAR) studies.
Introduction: The Triazolopyrimidine Scaffold and the Rationale for HTS
Triazolopyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery. Their versatile structure allows for diverse substitutions, leading to a wide range of biological activities.[1] Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2][3][4] Given the vast chemical space that can be explored with this scaffold, high-throughput screening (HTS) is the most efficient strategy to identify promising lead compounds from large libraries.[5]
An HTS campaign allows for the rapid testing of thousands to millions of compounds, enabling the identification of "hits"—compounds that exhibit a desired biological activity.[6] The success of an HTS campaign hinges on a well-designed and robust assay that is amenable to automation and miniaturization.[7][8] This guide will walk you through the critical steps of designing and executing an HTS protocol tailored for triazolopyrimidine derivatives.
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The initial and most critical decision in designing an HTS campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay. This choice depends on whether the primary goal is to find modulators of a specific molecular target or to identify compounds that produce a desired cellular outcome.[9]
-
Biochemical Assays: These assays are performed in a cell-free system, using purified proteins, such as kinases or enzymes.[6] They are ideal for identifying direct interactions between a compound and its target. Biochemical assays generally have lower variability and are less prone to off-target effects, making them suitable for primary screens.
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.[9] Cell-based assays provide more physiologically relevant data as they account for cell permeability, metabolic stability, and potential cytotoxicity.[10][11] They are often used in secondary screening to confirm the activity of hits from biochemical assays or in primary phenotypic screens.
For a comprehensive screening campaign for triazolopyrimidine derivatives, a dual approach is often most effective. A primary biochemical screen can identify potent inhibitors of a specific target (e.g., a kinase), followed by a secondary cell-based screen to assess their efficacy and toxicity in a cellular context.
Part I: Biochemical HTS Protocol for Kinase Inhibitors
A significant number of bioactive triazolopyrimidine derivatives are kinase inhibitors.[2][3][4] Therefore, a common HTS strategy is to screen for inhibition of a specific kinase of interest. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology well-suited for HTS of kinase inhibitors.[7][8][12]
Principle of the AlphaScreen Kinase Assay
The AlphaScreen assay relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity. In a kinase assay, one bead is conjugated to an antibody that recognizes a phosphorylated substrate, while the other bead is conjugated to a molecule that binds the substrate. When the kinase phosphorylates the substrate, the beads come together, generating a luminescent signal. An inhibitor will prevent this phosphorylation, leading to a decrease in signal.
Step-by-Step Protocol
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
-
Compound Plating:
-
Prepare a stock solution of the triazolopyrimidine library in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into 384- or 1536-well assay plates.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the purified kinase and its biotinylated substrate.
-
Dispense the kinase/substrate mixture into the compound-containing plates.
-
Add ATP to initiate the kinase reaction.
-
Incubate the plates at room temperature for the optimized reaction time (typically 60-120 minutes).
-
-
Detection:
-
Prepare a detection mixture containing the AlphaScreen Donor and Acceptor beads in a detection buffer.
-
Add the detection mixture to the assay plates to stop the kinase reaction.
-
Incubate the plates in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plates on an AlphaScreen-capable plate reader.
-
Data Analysis and Hit Identification
-
Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7][8]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Hit Selection: Normalize the data to the controls on each plate. Identify "hits" as compounds that cause a statistically significant decrease in the signal (e.g., >3 standard deviations from the mean of the negative controls).
| Parameter | Example Value |
| Plate Format | 384-well |
| Compound Concentration | 10 µM |
| Kinase Concentration | 1-5 nM |
| Substrate Concentration | 50-100 nM |
| ATP Concentration | 10-50 µM |
| Incubation Time | 90 minutes |
| Z'-factor | > 0.7 |
Part II: Cell-Based HTS Protocol for Cytotoxicity
After identifying hits from the biochemical screen, it is crucial to evaluate their effects on cells. A common secondary screen is a cytotoxicity assay to determine the compound's potency in a cellular context and to flag non-specific, toxic compounds. The MTT assay is a widely used colorimetric assay for assessing cell viability.[10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Plating:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.[13]
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds from the primary screen.
-
Add the compounds to the cells and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis and IC50 Determination
-
Calculate Percent Viability: Normalize the absorbance readings to the vehicle-treated control wells.
-
Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm |
Hit Confirmation and Progression
Once hits are confirmed and their cellular potency is determined, the next crucial step is to perform Structure-Activity Relationship (SAR) studies.[2][14] This involves synthesizing or acquiring analogs of the hit compounds and testing them in the same assays to understand how chemical modifications affect their activity.[15] A robust SAR can guide the optimization of the hit compound into a lead candidate with improved potency, selectivity, and drug-like properties.
Conclusion
This application note provides a comprehensive framework for establishing a high-throughput screening campaign to identify and characterize bioactive triazolopyrimidine derivatives. By combining a target-based biochemical assay for primary screening with a cell-based assay for secondary validation, researchers can efficiently identify potent and cell-active compounds. The subsequent SAR studies are essential for advancing these initial hits towards the development of novel therapeutics. The protocols and strategies outlined here offer a robust and scientifically sound approach for drug discovery professionals working with this important chemical scaffold.
References
-
Title: SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Source: PubMed URL: [Link]
-
Title: Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Source: PMC - NIH URL: [Link]
-
Title: Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Source: PMC - NIH URL: [Link]
-
Title: 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. Source: PubMed URL: [Link]
-
Title: Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Source: PubMed URL: [Link]
-
Title: Synthesis and SAR of[2][7][16]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Source: ACS Publications URL: [Link]
-
Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Source: Jurnal UPI URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][7][16]triazolopyrimidine Derivatives as Potential Anticancer Agents. Source: MDPI URL: [Link]
-
Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Source: NIH URL: [Link]
-
Title: Small-scale screening program for the identification of cytotoxic Oxazolo[5,4-d]pyrimidine derivatives based on Whole Cell Viability Assay. Source: ResearchGate URL: [Link]
-
Title: Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Source: ResearchGate URL: [Link]
-
Title: Discovery of[2][7][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Source: PMC - NIH URL: [Link]
-
Title: Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Source: PubMed URL: [Link]
-
Title: Discovery of Novel[2][7][16]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Source: PubMed URL: [Link]
-
Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity. Source: Semantic Scholar URL: [Link]
-
Title: Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). Source: PubMed Central URL: [Link]
-
Title: Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Source: ResearchGate URL: [Link]
-
Title: Compound 8, containing a triazolopyridine, showed better selectivity... Source: ResearchGate URL: [Link]
-
Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: PMC - NIH URL: [Link]
-
Title: Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Source: ResearchGate URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Source: BellBrook Labs URL: [Link]
-
Title: Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Source: PubMed - NIH URL: [Link]
-
Title: High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Source: Royal Society of Chemistry URL: [Link]
-
Title: Screening Platform at the Rudolf-Boehm-Institute. Source: Rudolf-Boehm-Institute for Pharmacology and Toxicology URL: [Link]
-
Title: Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Source: NIH URL: [Link]
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- 3. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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using 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a scaffold for drug design
An Application Guide to the 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its remarkable versatility stems from its structural and electronic properties, most notably its nature as a bioisostere of purine.[1][4] This similarity allows TP-based compounds to effectively mimic endogenous purines, making them ideal candidates for targeting ATP-binding sites in enzymes, particularly protein kinases.[5] Beyond its role as a purine surrogate, the TP scaffold has been successfully employed as a bioisostere for carboxylic acids and N-acetylated lysine fragments, demonstrating its broad utility in molecular design.[1][4][6]
This guide focuses specifically on the 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol derivative. This particular starting point offers a strategic advantage for library development. The methyl group at the C5 position provides a defined substitution pattern, while the hydroxyl group at the C7 position (existing in tautomeric equilibrium with its keto form) serves as a versatile chemical handle. This hydroxyl group can be readily converted into an excellent leaving group, paving the way for a diverse range of nucleophilic substitution reactions to explore the chemical space around the core.
The applications of the TP scaffold are extensive, with derivatives showing promise as anticancer, anti-infective (antiviral, antibacterial, antiparasitic), and CNS-modulating agents.[1][2][7][8] Marketed drugs such as Trapidil further validate the therapeutic potential of this heterocyclic system.[2] This document provides detailed protocols for the synthesis and derivatization of the 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol scaffold and outlines a strategic workflow for its application in a kinase inhibitor drug discovery program.
Part 1: Synthesis and Derivatization Protocols
The following protocols are designed to be self-validating, with explicit causality for each step and recommendations for analytical confirmation.
Protocol 1: Synthesis of the Core Scaffold (5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol)
This foundational protocol describes the cyclocondensation reaction that forms the core heterocyclic system. The mechanism involves the reaction of an aminotriazole with a β-ketoester, a common and efficient method for constructing the TP ring.[9]
Experimental Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid (10-15 mL per gram of aminotriazole).
-
Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst, promoting the initial condensation and subsequent cyclization.
-
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.
-
Rationale: Elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the stable aromatic ring system.
-
-
Isolation and Purification: After cooling to room temperature, a precipitate will typically form. Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold water and then cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying and Characterization: Dry the purified solid under vacuum. The resulting product, 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, should be characterized to confirm its identity and purity.
-
Recommended Analyses: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product is a white to off-white solid.
-
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2: Generation of a Diversified Library via C7-Substitution
The hydroxyl group at the C7 position is not a good leaving group for nucleophilic aromatic substitution (SNAr). Therefore, it must first be activated. The most common strategy is its conversion to a 7-chloro derivative, a highly effective electrophile for subsequent reactions with a wide array of nucleophiles.[9]
Step 2A: Chlorination of the Scaffold
-
Reaction Setup: In a fume hood, suspend 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a chlorophosphate intermediate which then collapses to the 7-chloro product.
-
-
Reaction: Heat the mixture to 80-100°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The resulting 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine can be used in the next step, often without further purification. Confirm structure via NMR and MS.
Step 2B: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the 7-chloro intermediate (1.0 eq) and the desired nucleophile (e.g., a primary/secondary amine, thiol, or alkoxide, 1.2-1.5 eq) in a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), DMF, or acetonitrile.[9]
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to scavenge the HCl generated during the reaction.
-
Rationale: The base is crucial to prevent the protonation of the nucleophile, which would render it unreactive.
-
-
Reaction: Stir the reaction at temperatures ranging from room temperature to 100°C, depending on the nucleophilicity of the reacting partner. Monitor progress by TLC or LC-MS.
-
Isolation and Purification: Upon completion, perform an appropriate work-up. Typically, this involves diluting the reaction with water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of each new analog by NMR, LC-MS, and HRMS.
Caption: General workflow for C7-derivatization of the scaffold.
Part 2: Application in a Kinase Inhibitor Drug Discovery Program
The TP scaffold is an excellent starting point for developing kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[1][7] The substituents at the C5 and C7 positions project into solvent-exposed regions and can be tailored to achieve potency and selectivity.[5][10]
Hypothetical Kinase Target Pathway
Let's consider a generic signaling pathway where an upstream kinase (e.g., a Receptor Tyrosine Kinase) activates a downstream kinase (e.g., "Target Kinase"), which in turn phosphorylates a substrate, leading to cell proliferation. Our goal is to inhibit this "Target Kinase".
Caption: Simplified signaling pathway showing the action of a TP-scaffold inhibitor.
Protocol 3: A Tiered Screening Cascade for Inhibitor Discovery
Once a library of C7-analogs is synthesized, a systematic screening process is required to identify promising lead compounds.
1. Primary Biochemical Assay (Tier 1):
-
Objective: To identify direct inhibitors of the target kinase.
-
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Prepare assay plates with the purified recombinant "Target Kinase" enzyme.
-
Add synthesized TP-derivatives from a DMSO stock solution to achieve a final screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP. Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Measure luminescence on a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.
-
-
Hit Criteria: Compounds showing >50% inhibition are selected for further analysis.
2. Dose-Response and IC₅₀ Determination (Tier 2):
-
Objective: To quantify the potency of the primary hits.
-
Methodology:
-
Perform the same biochemical assay as in Tier 1.
-
Test each hit compound over a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
3. Cellular Target Engagement Assay (Tier 3):
-
Objective: To confirm that potent compounds can enter cells and inhibit the target kinase in a physiological context.
-
Methodology (Example: Western Blot):
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the IC₅₀-confirmed compounds for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (p-Substrate). Re-probe with an antibody for the total substrate as a loading control.
-
Image the blot. A reduction in the p-Substrate signal indicates successful target inhibition in the cell.
-
4. Anti-proliferative Assay (Tier 4):
-
Objective: To determine if target inhibition translates to a desired functional outcome.
-
Methodology (Example: MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the compounds for 72 hours.
-
Add MTT reagent to each well. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: A tiered screening cascade for identifying lead compounds.
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
The data gathered from the screening cascade is crucial for guiding the next cycle of drug design. By correlating chemical structure with biological activity, researchers can build a robust SAR model.
Table 1: Hypothetical Screening Data for a C7-Substituted Library
| Compound ID | C7-Substituent (R) | Kinase IC₅₀ (µM) | Cell GI₅₀ (µM) |
| Scaffold-1 | -OH | > 50 | > 50 |
| 1A | -Cl | 25.3 | > 50 |
| 1B | -NH-(4-methoxyphenyl) | 0.850 | 2.1 |
| 1C | -NH-(4-fluorophenyl) | 0.420 | 1.5 |
| 1D | -NH-(3-fluorophenyl) | 5.6 | 12.8 |
| 1E | -NH-(4-aminophenyl) | 15.2 | > 50 |
| 1F | -NH-(pyridin-4-yl) | 0.110 | 0.5 |
SAR Insights from Hypothetical Data:
-
Core Scaffold: The starting material (Scaffold-1 ) and the chloro-intermediate (1A ) are inactive, confirming that the C7-substituent is essential for activity.
-
Aromatic Amines: The introduction of an aniline group at C7 dramatically improves potency (1B , 1C ), suggesting a favorable interaction with a hydrophobic pocket in the ATP-binding site.
-
Electronic Effects: A fluorine at the para-position (1C ) is slightly more potent than a methoxy group (1B ), while a fluorine at the meta-position (1D ) is significantly worse. This indicates that the electronic and steric properties at the para-position are critical. The basic amine in 1E reduces activity, possibly due to unfavorable charge interactions.
-
H-Bond Acceptors: The superior potency of the pyridyl analog (1F ) suggests that a hydrogen bond acceptor at the end of the C7-substituent may be forming an additional, highly beneficial interaction with the protein.
References
-
Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5643. [Link]
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Singh, P., & Kaur, M. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity, 19(10), e202200548. [Link]
-
Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. eScholarship. [Link]
-
Bouissane, L., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect. [Link]
-
Castillo-Maldonado, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1109. [Link]
-
Babu, A., et al. (2024). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. ResearchGate. [Link]
-
Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]
-
Unknown Author. (n.d.). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. ResearchGate. [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]
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Shiradkar, M., et al. (2012). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 20(18), 5479-5488. [Link]
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Unknown Author. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. PubMed. [Link]
-
Wang, S., et al. (2010). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 20(13), 3949-3952. [Link]
-
Li, H., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Agbo, M. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
-
Zhao, G., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 17(8), 9021-9033. [Link]
-
Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
-
Chen, Z., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818. [Link]
-
Singh, V., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(11), 2977-2990. [Link]
-
Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]
-
Kim, M., et al. (2014). 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. [Link]
-
Wang, W., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6598. [Link]
-
Han, Y., et al. (2001). Synthesis and bioactivity of novel triazolo [1,5‐a]pyrimidine derivatives[4]. Heteroatom Chemistry, 12(6), 491-496. [Link]
-
Orji, C. E., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol synthesis
Technical Support Center: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. This guide is designed to provide in-depth troubleshooting advice and optimization strategies based on established chemical principles and field-proven insights. We will address common challenges encountered during the synthesis, helping you to improve yield, purity, and reproducibility.
Core Synthesis Overview: The Cyclocondensation Pathway
The most common and reliable method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between an aminotriazole and a 1,3-dicarbonyl compound.[4][5] For our target molecule, 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, the key reactants are 3-amino-1,2,4-triazole and ethyl acetoacetate .
The reaction proceeds through a series of steps: initial nucleophilic attack of the triazole's amino group on one of the keto-ester's carbonyls, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. The choice of reaction conditions, particularly solvent and catalyst, is critical for driving the reaction to completion and minimizing side products.[6]
Foundational Synthesis Protocol
This protocol provides a standard starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize this procedure.
dot
Caption: General workflow for the synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent problem in heterocyclic synthesis and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[1]
-
Incomplete Reaction: The primary suspect is often an incomplete reaction.
-
Causality: The cyclocondensation and subsequent dehydration steps have significant activation energy barriers. Insufficient heat or reaction time will result in unreacted starting materials.
-
Solution: Ensure the reaction mixture reaches and maintains a vigorous reflux. Acetic acid is a common solvent and its boiling point (~118°C) provides the necessary thermal energy.[6] Extend the reaction time, monitoring by TLC until the starting 3-amino-1,2,4-triazole spot is no longer visible.
-
-
Suboptimal Reagent Purity/Ratio:
-
Causality: Impurities in starting materials can inhibit the reaction.[1] Ethyl acetoacetate is susceptible to hydrolysis over time; ensure you use a fresh or properly stored bottle. An incorrect stoichiometric ratio can also leave starting material unreacted.
-
Solution: Use reagents of high purity (≥98%). While a 1:1 ratio is stoichiometrically correct, using a slight excess (1.1 eq) of ethyl acetoacetate can help drive the reaction to completion.
-
-
Product Loss During Workup:
-
Causality: The target molecule has some solubility in polar solvents, especially at elevated temperatures. Washing the crude product with large volumes of hot solvent can lead to significant loss.
-
Solution: After precipitation in water, ensure the mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected solid with cold water and a minimal amount of cold ethanol.
-
Q2: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance. What is happening?
A2: Tar formation is typically a sign of decomposition or polymerization side reactions, often caused by excessive heat or prolonged reaction times.[2]
-
Causality: At high temperatures maintained for extended periods, ethyl acetoacetate can undergo self-condensation or decomposition. The product itself, while generally stable, may also degrade under harsh conditions.
-
Solution:
-
Temperature Control: While reflux is necessary, avoid superheating. Use a heating mantle with a temperature controller and a reflux condenser to maintain a steady temperature.
-
Optimize Reaction Time: Do not run the reaction for an excessively long time (e.g., >24 hours) without evidence of further conversion. Monitor by TLC or LC-MS; once the starting material is consumed, proceed to workup.[1]
-
Alternative Solvents: If charring persists in acetic acid, consider a higher-boiling but more inert solvent like DMF or isopropanol, potentially with an acid catalyst.[3]
-
Q3: My product is impure after filtration and washing. How can I best purify it?
A3: The crude product often contains unreacted starting materials or small amounts of side products. Recrystallization is typically the most effective method for purification.
-
Causality: The product and impurities have different solubility profiles in a given solvent system. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.[7]
-
Recommended Purification Protocol:
-
Solvent Selection: Ethanol or a mixture of DMF and water are excellent starting points for recrystallizing triazolopyrimidines.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous pure batch.[7]
-
Q4: I am having trouble getting the reaction to start or it is proceeding very slowly. What can I do?
A4: Slow reaction kinetics are usually related to temperature or catalysis.
-
Causality: The initial nucleophilic attack of the amine on the ketone is the rate-limiting step. This step is acid-catalyzed. While acetic acid acts as both solvent and catalyst, its acidity may not be sufficient in all cases, or a different solvent system may require an explicit catalyst.
-
Optimization Strategies:
-
Stronger Acid Catalyst: In a solvent like ethanol or DMF, add a catalytic amount (1-5 mol%) of a stronger acid like sulfuric acid or p-toluenesulfonic acid. This will protonate the carbonyl oxygen of ethyl acetoacetate, making it more electrophilic and accelerating the initial attack.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently and rapidly heating the polar solvent and reactants.[8][9] Reactions that take hours under conventional reflux can often be completed in minutes.
-
Optimization Parameters and Data
To aid in optimizing your synthesis, the following table summarizes key reaction parameters and their expected impact.
| Parameter | Condition / Reagent | Rationale & Expected Outcome | Potential Issues |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. High boiling point drives dehydration. Typically gives good yields.[6] | Can lead to charring with prolonged heating. |
| Ethanol / Isopropanol | Milder conditions. Requires an acid catalyst (e.g., H₂SO₄, p-TsOH).[3] | Slower reaction rates compared to acetic acid. | |
| DMF | High boiling point, good for solubilizing reactants. Requires an acid catalyst.[3] | Can be difficult to remove during workup. | |
| Catalyst | None (in Acetic Acid) | Acetic acid provides sufficient catalysis for the reaction to proceed. | May be slow if reactants are not highly activated. |
| H₂SO₄ or p-TsOH | Strong acid protonates the carbonyl, significantly increasing the reaction rate. | Can increase the rate of side reactions/decomposition if used in excess. | |
| Temperature | Reflux (~100-120°C) | Provides the necessary activation energy for cyclization and dehydration.[10][11] | Temperatures >150°C increase the risk of decomposition. |
| Reaction Time | 4-12 hours | Typically sufficient for full conversion under reflux in acetic acid. | Must be optimized by monitoring (TLC/LC-MS) to avoid product degradation.[2] |
Visual Troubleshooting Logic
The following diagram outlines a decision-making process for addressing common synthesis problems.
dot
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
-
National Institutes of Health (NIH). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines.
- National Center for Biotechnology Information (PMC). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
-
National Institutes of Health (NIH). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
- National Center for Biotechnology Information (PMC). Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)
- National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- MDPI.
- MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
-
ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview).
- National Center for Biotechnology Information (PMC). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- ResearchGate. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazolopyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of triazolopyrimidines, while versatile, can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. This section details the most common of these unwanted products, their mechanisms of formation, identification through analytical techniques, and strategies for their prevention and removal.
Dimerization of Precursors or Product
Q1: I am observing a significant amount of a high-molecular-weight impurity in my reaction mixture that I suspect is a dimer. How can I confirm this and prevent its formation?
A1: Dimerization is a frequent side reaction in triazolopyrimidine synthesis, often involving the starting materials or the final product. These dimers can arise from various intermolecular reactions, complicating purification and significantly lowering the yield of the desired monomeric product.
Mechanism of Dimer Formation:
Dimerization can occur through several pathways, one common example being the intermolecular condensation of reactive intermediates. For instance, in the synthesis of certain[1][2][3]triazolo[1,5-a]pyrimidines, a steroid-based dimer was intentionally synthesized, highlighting the potential for such structures to form.[4] While the specific mechanism will depend on the reactants and conditions, it often involves the reaction of a nucleophilic site on one molecule with an electrophilic site on another.
Identification of Dimers:
-
Mass Spectrometry (MS): The most direct method for identifying a dimer is through mass spectrometry. The molecular ion peak ([M+H]⁺ or [M]⁺) of a dimer will correspond to twice the molecular weight of the expected monomeric product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of a reaction mixture containing a dimer will show a more complex set of signals than expected for the pure product. The presence of symmetrical dimers might lead to a simpler spectrum than expected for an asymmetrical dimer, but in either case, comparison with the spectrum of the pure monomer is key for identification.
Prevention and Troubleshooting:
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular dimerization. This is a classic strategy to minimize the formation of dimeric and polymeric byproducts.
-
Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help to maintain a low concentration of reactive intermediates, thereby disfavoring dimerization.
-
Temperature Control: The effect of temperature is highly dependent on the specific reaction. In some cases, lower temperatures can reduce the rate of dimerization more than the rate of the desired intramolecular reaction. In other cases, higher temperatures might be necessary to promote the desired cyclization over competing side reactions. Careful optimization of the reaction temperature is crucial.
-
pH Control: The pH of the reaction medium can significantly influence the reactivity of intermediates. For example, acidic or basic conditions can catalyze dimerization. Maintaining an optimal pH through the use of buffers can be an effective control measure.
Purification Protocol to Remove Dimers:
If dimerization has already occurred, purification is necessary.
-
Column Chromatography: This is the most common method for separating dimers from the desired product. The significant difference in molecular weight and often polarity between the monomer and dimer usually allows for good separation on a silica gel column.
-
Recrystallization: If the desired product and the dimer have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the pure product.
Table 1: Troubleshooting Dimer Formation
| Symptom | Possible Cause | Suggested Solution |
| High molecular weight peak in MS | Dimer formation | Confirm with NMR. Implement preventative measures. |
| Complex NMR spectrum | Presence of dimer and other byproducts | Purify via column chromatography or recrystallization. |
| Low yield of desired product | Dimerization is the major pathway | Optimize reaction conditions (concentration, temperature, pH). |
Pyrimidine Ring Opening by Nucleophiles
Q2: My reaction with hydrazine to form a triazolopyrimidine has resulted in a pyrazole derivative instead of the expected fused product. What is causing this and how can I avoid it?
A2: The formation of pyrazole derivatives is a known complication when using hydrazine in the synthesis of triazolopyrimidines. This side reaction involves the nucleophilic attack of hydrazine on the pyrimidine ring, leading to its opening and subsequent recyclization to form a more stable pyrazole ring.
Mechanism of Pyrimidine Ring Opening:
This transformation, often referred to as a ring contraction, is particularly prevalent under harsh reaction conditions, such as high temperatures and the use of excess hydrazine.[5][6] The mechanism generally involves the following steps:
-
Nucleophilic Attack: Hydrazine attacks an electrophilic carbon atom in the pyrimidine ring.
-
Ring Opening: The pyrimidine ring opens to form an acyclic intermediate.
-
Recyclization: The intermediate undergoes an intramolecular cyclization to form a five-membered pyrazole ring.
-
Elimination: A portion of the original pyrimidine ring is eliminated as a small molecule, such as urea or formamidine.
Caption: Simplified Mechanism of Dimroth Rearrangement.
Identification of Isomeric Products:
-
Chromatographic Separation: The two isomers often have different polarities and can be separated by thin-layer chromatography (TLC) or column chromatography.
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the protons and carbons in the heterocyclic rings will be different for each isomer. [3]UV absorption wavelengths can also differ between the isomers. [3] Prevention and Troubleshooting:
-
Control of pH: Since the Dimroth rearrangement is often catalyzed by acid or base, careful control of the reaction pH is the most effective way to prevent it. Running the reaction under neutral conditions, if possible, is ideal.
-
Temperature and Reaction Time: The rearrangement is often favored by higher temperatures and longer reaction times. Therefore, conducting the reaction at the lowest possible temperature and for the shortest time necessary can minimize the formation of the rearranged product.
-
Choice of Substituents: The electronic nature of the substituents on the triazolopyrimidine ring can influence the rate of the rearrangement. Electron-withdrawing groups can sometimes accelerate the process.
Hydrolysis and Decarboxylation
Q4: My triazolopyrimidine product, which contains an ester group, is being partially hydrolyzed to the corresponding carboxylic acid during the reaction or workup. How can I prevent this?
A4: Hydrolysis of sensitive functional groups, such as esters and nitriles, is a common side reaction, particularly under acidic or basic conditions and in the presence of water. Subsequent decarboxylation of the resulting carboxylic acid can also occur, especially at elevated temperatures. Mechanism of Hydrolysis and Decarboxylation:
-
Hydrolysis: Ester hydrolysis can be either acid-catalyzed or base-catalyzed. In both cases, it involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the ester. Nitrile hydrolysis proceeds through a similar mechanism, first to an amide and then to a carboxylic acid.
-
Decarboxylation: Carboxylic acids, particularly those with an electron-withdrawing group at the β-position, can undergo decarboxylation upon heating, releasing carbon dioxide. [7] Identification of Byproducts:
-
TLC Analysis: The carboxylic acid byproduct is typically more polar than the corresponding ester and will have a lower Rf value on a TLC plate.
-
Spectroscopic Analysis: In the IR spectrum, the appearance of a broad O-H stretch and a shift in the C=O stretch can indicate the formation of a carboxylic acid. In the NMR spectrum, the disappearance of the ester's alkyl signals and the appearance of a broad carboxylic acid proton signal are indicative of hydrolysis. Mass spectrometry will show a molecular ion peak corresponding to the hydrolyzed product.
Prevention and Troubleshooting:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can prevent hydrolysis.
-
Neutral pH: Maintaining a neutral pH during the reaction and workup is crucial to avoid both acid- and base-catalyzed hydrolysis.
-
Temperature Control: Avoid excessive heating, especially if a carboxylic acid intermediate is formed, to prevent decarboxylation.
-
Protecting Groups: If the ester or nitrile group is not required for the reaction, it can be protected with a group that is stable to the reaction conditions and can be removed later.
-
Careful Workup: During the workup, avoid prolonged exposure to acidic or basic aqueous solutions.
Frequently Asked Questions (FAQs)
Q5: What are the best analytical techniques to monitor the progress of my triazolopyrimidine synthesis and identify byproducts?
A5: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and byproduct identification.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass analysis of MS, allowing for the identification of the molecular weights of the components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of your desired product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be useful for identifying the presence of specific functional groups in your products and byproducts.
Q6: I am having trouble purifying my triazolopyrimidine product. What are some general strategies for purification?
A6: The choice of purification method will depend on the physical and chemical properties of your product and the impurities present.
-
Column Chromatography: This is the most widely used technique for the purification of organic compounds. A variety of stationary phases (e.g., silica gel, alumina) and mobile phases can be used to achieve separation.
-
Recrystallization: If your product is a solid and has a suitable solubility profile, recrystallization can be a very effective method for obtaining highly pure material.
-
Preparative HPLC: For challenging separations or for obtaining very high purity material, preparative HPLC is an excellent option.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, you may be able to use liquid-liquid extraction to separate them.
By understanding the common side reactions and implementing the appropriate preventative and troubleshooting measures, researchers can significantly improve the efficiency and success rate of their triazolopyrimidine syntheses.
References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Center for Biotechnology Information. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[1][2][3]riazolo[1,5-c]pyrimidine derivatives. (n.d.). Beilstein Journals. [Link]
-
Dimroth rearrangement. (n.d.). In Wikipedia. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Scilit. [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.). ResearchGate. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). Scilit. [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023). National Center for Biotechnology Information. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Jurnal UPI. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
A novel [1][2][3]triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity. (2013). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol Synthesis
Welcome to the technical support guide for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (Product ID: T-570). This document is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve the yield and purity of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis, which typically involves the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Q1: My final yield is consistently low (<60%). What are the primary causes and how can I fix this?
A1: Low yield is the most common issue and typically stems from two areas: incomplete reaction or product loss during workup.
-
Potential Cause 1: Incomplete Reaction. The cyclocondensation reaction is an equilibrium process that produces water.[1][2] If this water is not effectively removed or the reaction conditions are not optimal, the reaction may not proceed to completion.
-
Recommended Solution:
-
Optimize Thermal Conditions: Ensure your reaction is maintained at a vigorous reflux if using a conventional solvent like glacial acetic acid.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing efficient and uniform heating.[3]
-
Solvent-Free Conditions: Heating the neat mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate can be highly effective, sometimes providing yields upwards of 90%.[4]
-
-
-
Potential Cause 2: Product Loss During Workup. The product, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, has amphoteric character, meaning it can be lost if the pH during precipitation is not carefully controlled.
-
Recommended Solution:
-
Controlled Precipitation: After cooling the reaction mixture, instead of pouring it into a large volume of water, try adding water dropwise or cooling the mixture thoroughly to 0-4°C before filtration to maximize precipitation.
-
pH Adjustment: The product is least soluble near its isoelectric point. If you are neutralizing a strong acid catalyst, adjust the pH carefully with a base like ammonium hydroxide to the point of maximum precipitation (often in the weakly acidic to neutral range). Monitor with pH paper.
-
-
Q2: I see significant amounts of starting material (3-amino-1,2,4-triazole) in my crude product. Why?
A2: This is a clear indication of an incomplete reaction.
-
Potential Cause: Insufficient Reaction Time or Temperature. The activation energy for the final cyclization and dehydration step may not have been overcome.
-
Recommended Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting materials. A good mobile phase for TLC is often Dichloromethane:Methanol (9:1). Do not stop the reaction until the aminotriazole spot has disappeared or is very faint.
-
Increase Reaction Vigor: Extend the reflux time by 1-2 hours or, if using solvent-free conditions, ensure the temperature is maintained consistently (e.g., 150-160°C).[4]
-
-
Q3: The reaction mixture turns dark brown or black, and I isolate a tarry, intractable material. What's happening?
A3: This points to thermal degradation or polymerization side reactions.
-
Potential Cause: Excessive Temperature or "Hot Spots". While heat is necessary, uncontrolled high temperatures can cause the starting materials or the product to decompose. This is particularly a risk with oil bath heating if not properly stirred.
-
Recommended Solution:
-
Precise Temperature Control: Use a temperature-controlled heating mantle with vigorous stirring to ensure even heat distribution.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Solvent Choice: In some cases, a higher-boiling but more inert solvent like Dowtherm A or sulfolane might be considered for better temperature regulation, though this complicates removal. For most applications, optimizing the acetic acid or solvent-free method is preferable.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the reaction mechanism, and why is it important for troubleshooting?
A4: Understanding the mechanism is key to rational problem-solving. The synthesis is a classic condensation-cyclization sequence.
-
Nucleophilic Attack: The exocyclic amino group of 3-amino-1,2,4-triazole is more nucleophilic than the ring nitrogens.[5] It attacks the ketone carbonyl of ethyl acetoacetate.
-
Intermediate Formation: This forms a hemiaminal intermediate, which quickly dehydrates to form an enamine.
-
Intramolecular Cyclization: A ring nitrogen atom (N4) of the triazole then attacks the ester carbonyl.
-
Elimination: The ethoxy group is eliminated, and subsequent tautomerization yields the final aromatic 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol product.
Knowing this, you can deduce that a stall before step 3 might be due to low temperature, while side reactions could occur if the highly reactive enamine intermediate polymerizes.
Diagram: Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for the purification of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (5-MTP-7-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established synthetic methodologies and purification principles, this resource provides practical troubleshooting advice and answers to frequently asked questions.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific experimental issues you may encounter during the purification of 5-MTP-7-ol, providing step-by-step guidance to resolve them.
Issue: Low Purity After Initial Synthesis and Isolation
Question: My crude 5-MTP-7-ol, synthesized from 3-amino-1,2,4-triazole and ethyl acetoacetate in acetic acid, shows significant impurities by TLC and NMR. How can I improve its purity?
Answer:
Low purity in the initial crude product is a common challenge. The primary impurities are often unreacted starting materials and potential side products from the condensation reaction. A multi-step purification approach is recommended, starting with a simple wash followed by recrystallization.
Recommended Protocol: Purification by Washing and Recrystallization
-
Initial Washing:
-
Suspend the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).
-
Stir the suspension at room temperature for 15-30 minutes. This will dissolve many of the less polar impurities and unreacted ethyl acetoacetate.
-
Filter the solid and wash the filter cake with a fresh portion of the same solvent.
-
Dry the solid under vacuum.
-
-
Recrystallization from Ethanol:
-
Transfer the washed solid to a flask equipped with a reflux condenser.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture to reflux with stirring. Add more ethanol portion-wise until the solid completely dissolves. Note that 5-MTP-7-ol and related compounds can exhibit poor solubility, so a significant volume of solvent may be required.[1]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For maximum crystal recovery, cool the flask in an ice bath for at least one hour.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
-
Causality Behind the Choices:
-
The initial wash with a less polar solvent selectively removes non-polar impurities without dissolving a significant amount of the more polar 5-MTP-7-ol.
-
Ethanol is a commonly used and effective solvent for the recrystallization of triazolopyrimidine derivatives.[2] The principle of recrystallization relies on the higher solubility of the desired compound and impurities in the hot solvent and their lower solubility at cooler temperatures. As the solution cools, the concentration of the desired compound exceeds its solubility, leading to the formation of pure crystals, while impurities remain in the mother liquor.[3]
Issue: Persistent Impurities After Recrystallization
Question: I've recrystallized my 5-MTP-7-ol, but I still observe persistent impurities. What is my next step?
Answer:
If recrystallization alone is insufficient, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in heptane or hexane is a good starting point. For more polar impurities, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate can be effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the impure 5-MTP-7-ol in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of dichloromethane and methanol). If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the starting mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Causality Behind the Choices:
-
Silica gel is a polar stationary phase that will retain more polar compounds. By starting with a non-polar eluent and gradually increasing the polarity, you can selectively elute compounds based on their polarity. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities. This method is highly effective for separating compounds with different functional groups and polarities.[4]
Issue: Inconsistent and Broad Melting Point
Question: The melting point of my purified 5-MTP-7-ol is broad and varies between batches. I've seen different values reported in the literature (e.g., 226 °C vs. 280-283 °C). What could be the cause?
Answer:
A broad melting point is a classic indicator of an impure sample. However, the significant discrepancy in reported melting points for 5-MTP-7-ol and related compounds suggests the possibility of polymorphism.[2][5][6] Polymorphs are different crystalline forms of the same compound, which can have different physical properties, including melting points.
Troubleshooting Steps:
-
Confirm Purity: Before considering polymorphism, rigorously assess the purity of your sample using multiple analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis.
-
Controlled Crystallization: The formation of different polymorphs can be influenced by the crystallization conditions (e.g., solvent, cooling rate, temperature). Try recrystallizing your material under different conditions to see if you can consistently obtain a crystalline form with a sharp and reproducible melting point.
-
Characterization of Crystalline Form: If you suspect polymorphism, advanced characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR can be used to identify and characterize the different crystalline forms.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of 5-MTP-7-ol?
A1: The most common impurities are likely to be:
-
Unreacted Starting Materials: 3-amino-1,2,4-triazole and ethyl acetoacetate.
-
Positional Isomers: Depending on the reaction conditions, there is a possibility of forming other triazolopyrimidine isomers.[7]
-
Side-Products: Self-condensation products of ethyl acetoacetate or other side reactions involving the starting materials.
Q2: Why is the choice of solvent critical for the purification of 5-MTP-7-ol?
A2: The choice of solvent is critical due to the potentially poor solubility of 5-MTP-7-ol and its derivatives.[1] An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below to ensure good recovery. For washing, the solvent should dissolve impurities without dissolving a significant amount of the product.
Q3: What analytical techniques are recommended for assessing the purity of 5-MTP-7-ol?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Q4: Can I use a solvent other than ethanol for recrystallization?
A4: Yes, while ethanol is a good starting point, other polar protic or aprotic solvents can be explored. A solvent screening is recommended to find the optimal system for your specific impurity profile.
| Solvent Class | Examples | Suitability for Recrystallization of 5-MTP-7-ol |
| Alcohols | Ethanol, Methanol, Isopropanol | Good starting point, often effective. |
| Ketones | Acetone | May have good solvating power, but its low boiling point can be a disadvantage. |
| Esters | Ethyl Acetate | Generally, a good solvent for washing, but may not be ideal for recrystallization due to potentially high solubility at room temperature. |
| Amides | Dimethylformamide (DMF) | Can be effective for poorly soluble compounds, but its high boiling point can make removal difficult. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Similar to DMF, good for dissolving poorly soluble compounds but difficult to remove. |
| Acids | Acetic Acid | The reaction solvent, so it is not suitable for removing impurities from the crude product. |
Note: When using high-boiling point solvents like DMF or DMSO for recrystallization, it is often necessary to precipitate the product by adding a co-solvent in which the compound is insoluble (an anti-solvent), such as water or an ether.
III. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 5-MTP-7-ol.
Caption: General purification workflow for 5-MTP-7-ol.
IV. Understanding Potential Isomeric Impurities
The reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate can potentially lead to the formation of a constitutional isomer. Understanding this possibility is crucial for developing an effective purification strategy.
Caption: Potential formation of an isomeric impurity.
V. References
-
Design, Synthesis and Biological Evaluation of[4][5][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
-
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. ChemBK. Available at: [Link]
-
Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
One-a Semi-Product of the Synthesis of Antiviral Drug Triazid. Ural Federal University. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
Synthesis of[4][5][8]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Chemical properties of the 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6-carbaldehyde and its derivatives. ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
Novel[4][5][8]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. Available at: [Link]
-
Synthesis and Anti-tumor Activities of Novel[4][5][8]triazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. Available at: [Link]
-
Aminoazoles in the Three-Component Synthesis of 7-Substituted 6-Ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link] 16.[4][5][8]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST WebBook. Available at: [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]
-
Eight isomers of the triazolopyrimidine nucleus. ResearchGate. Available at: [Link]
-
Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds. Google Patents. Available at:
-
Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway | MDPI [mdpi.com]
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Technical Support Center: Enhancing the Solubility of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol for Biological Assays
Welcome to the technical support guide for working with 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring the integrity and reproducibility of your experimental results.
I. Understanding the Molecule: Why is Solubility a Challenge?
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (let's call it MTP) is a heterocyclic compound with a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol .[1][2] Its structure, featuring a fused triazolopyrimidine ring system, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4][5]
The primary challenge stems from its physicochemical properties. It is reported to be insoluble in cold water and has a high melting point (280-283°C), which is characteristic of compounds with strong intermolecular forces in their crystal lattice.[6] The molecule possesses both a weakly acidic hydroxyl group (-ol) and basic nitrogen atoms within the ring structure, making its solubility highly dependent on pH.[7][8]
Key Physicochemical Properties:
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₆H₆N₄O[1] | Relatively small molecule. |
| Molecular Weight | 150.14 g/mol [1][2] | Low molecular weight is generally favorable for solubility. |
| Melting Point | 280-283°C (lit.)[6] | High melting point suggests a stable crystal lattice, which can hinder dissolution. |
| Water Solubility | Insoluble in cold water.[6] | Direct use in aqueous buffers is not feasible. |
| Predicted pKa | 1.14 ± 0.53[6] | The presence of a hydroxyl group suggests it can be deprotonated at higher pH. |
| Structure | Contains a hydroxyl group and nitrogenous heterocyclic rings. | Can act as both a hydrogen bond donor and acceptor. Its solubility is pH-sensitive.[7] |
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with MTP.
Q1: I can't dissolve MTP in my aqueous assay buffer. What is the first thing I should try?
A1: The universally accepted first step for poorly soluble compounds is to create a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final aqueous assay buffer.[9][]
-
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules that are not soluble in water.[9][11] This "DMSO-first" method is standard practice in high-throughput screening and general compound management.[11]
-
Best Practice: Prepare a high-concentration stock solution, for example, 10 mM or 50 mM in 100% DMSO. This minimizes the final percentage of DMSO in your assay, which is critical for avoiding solvent-induced artifacts.[12][13][14]
Q2: What is the maximum concentration of DMSO I can have in my assay?
A2: This is highly dependent on your specific assay system. As a general rule, most cell-based assays can tolerate up to 0.5% DMSO , but many are sensitive to concentrations as low as 0.1%.[11] It is crucial to determine the tolerance of your specific assay.
-
Causality: DMSO can have direct biological effects. At higher concentrations (>1%), it can cause cytotoxicity, influence cell differentiation, alter membrane permeability, and even act as a competitive binder to your target protein.[9][15][16] Even at concentrations as low as 0.1%, DMSO has been shown to induce significant changes in gene expression and epigenetic landscapes.[17]
-
Actionable Advice: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects of the solvent itself.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What should I do?
A3: This is a common problem indicating that the compound's solubility limit in the final aqueous buffer (even with a small amount of DMSO) has been exceeded. This is where a systematic troubleshooting approach is necessary. The following sections of this guide will walk you through advanced solubilization strategies.
III. Troubleshooting Guide: A Step-by-Step Approach to Enhancing MTP Solubility
When the standard DMSO approach fails, a more tailored strategy is required. The following workflow provides a logical progression of techniques to try.
Caption: Decision workflow for troubleshooting MTP solubility.
Protocol 1: Optimizing DMSO Dilution
Before moving to more complex methods, ensure your dilution technique is optimal.
Objective: To minimize localized high concentrations during dilution which can cause precipitation.
Methodology:
-
Prepare a 10 mM stock of MTP in 100% DMSO. Ensure it is fully dissolved. Gentle warming (to 30-37°C) or sonication can aid this process.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution. For example, to get a 10 µM final concentration in an assay with 0.1% DMSO, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Vortex During Addition: When adding the compound stock (or intermediate dilution) to the aqueous buffer, ensure the buffer is being vortexed or rapidly mixed. Add the stock drop-wise to the side of the tube, allowing it to mix in gradually. This avoids creating localized, supersaturated pockets of compound that can crash out.
-
Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect, cloudiness, or visible particles). Let it sit for 30 minutes and re-inspect, as precipitation can be time-dependent.
Protocol 2: pH-Mediated Solubilization
Objective: To leverage the acidic/basic nature of MTP to increase its solubility by ionization.[8][18]
Causality: MTP has a hydroxyl group, which is weakly acidic, and nitrogen atoms in its heterocyclic rings, which are weakly basic.
-
At acidic pH (e.g., pH < 5): The nitrogen atoms can become protonated, forming a positively charged cation which is generally more water-soluble.
-
At alkaline pH (e.g., pH > 9): The hydroxyl group can be deprotonated, forming a negatively charged phenolate-like anion, which is also more water-soluble.[8]
Methodology:
-
Determine pH-Solubility Profile:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, 10.0).
-
Add a small, known amount of solid MTP to each buffer to create a slurry.
-
Equilibrate the samples for several hours (e.g., by shaking or rotating) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Measure the concentration of MTP in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). This will give you the solubility at each pH.
-
-
Preparing a pH-Adjusted Stock:
-
If MTP is more soluble at alkaline pH, you can prepare a concentrated stock in a dilute basic solution like 10-50 mM NaOH.
-
If it is more soluble at acidic pH, use a dilute acidic solution like 10-50 mM HCl.[13]
-
Crucial: This stock must be neutralized or heavily diluted into a well-buffered final assay medium to bring the final pH to the desired physiological range (e.g., pH 7.4). Failure to do so will alter the pH of your assay and produce invalid results.
-
Considerations for Biological Assays:
-
Assay Compatibility: Ensure your biological target (e.g., enzyme, cell line) is stable and active at the final assay pH.
-
Buffering Capacity: The final assay buffer must have sufficient buffering capacity to handle the addition of an acidic or basic stock solution without a significant pH shift.
Protocol 3: Utilizing Co-solvents
Objective: To increase solubility by reducing the polarity of the aqueous solvent system.[]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent. This makes the environment more favorable for less polar compounds like MTP to dissolve.[]
Common Co-solvents and Recommended Starting Concentrations:
| Co-solvent | Starting Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Less toxic than DMSO for some cells. | Can affect enzyme activity; volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, commonly used in formulations. | Can be viscous; may interfere with some assays. |
| Propylene Glycol | 1-10% | Good safety profile. | Can be viscous. |
Methodology:
-
Prepare a high-concentration stock of MTP in 100% of the chosen co-solvent (e.g., 10 mM in Ethanol).
-
Dilute this stock into your assay buffer, ensuring the final concentration of the co-solvent does not exceed the tolerance limit of your assay.
-
As with DMSO, always include a vehicle control with the same final concentration of the co-solvent.
Protocol 4: Using Cyclodextrins
Objective: To encapsulate the poorly soluble MTP molecule within a soluble carrier molecule.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[19] Poorly soluble molecules like MTP can partition into this central cavity, forming an "inclusion complex." This complex has the water-soluble properties of the CD exterior, dramatically enhancing the apparent aqueous solubility of the guest molecule.[20][21][22] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most commonly used.[23]
Caption: Encapsulation of MTP by a cyclodextrin.
Methodology:
-
Select a Cyclodextrin: HP-β-CD is often a good starting point due to its high water solubility and low toxicity.
-
Prepare a CD Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).
-
Form the Complex:
-
Method A (Direct): Add your DMSO stock of MTP directly to the CD-containing buffer. The complex will form in situ.
-
Method B (Pre-formation): For more difficult compounds, an inclusion complex can be prepared separately. This involves mixing MTP and the CD in solution (often with energy input like sonication) and then removing the solvent (e.g., by lyophilization) to get a solid powder of the complex, which can then be dissolved directly in the assay buffer.[22]
-
-
Assay Considerations: The MTP molecule must be able to dissociate from the CD cavity to interact with its biological target. This is usually a rapid equilibrium, but for very tightly bound complexes, it could potentially lower the apparent potency of the compound.
IV. Summary and Final Recommendations
Enhancing the solubility of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a critical step for obtaining reliable data in biological assays. Always start with the simplest method (DMSO stock) and progress to more complex techniques only as needed.
-
Prioritize Assay Integrity: The chosen solubilization method should not interfere with the biological assay. Always run vehicle controls.
-
Characterize Your System: Understand the DMSO, pH, and co-solvent tolerance of your specific assay before testing your compound.
-
Document Everything: Keep detailed notes on the solubilization method used for each experiment to ensure reproducibility.[12][24][25]
By following this structured guide, you can systematically overcome the solubility challenges posed by MTP and generate high-quality, trustworthy data in your research and development efforts.
V. References
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]
-
ChemBK. (2024, April 9). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. [Link]
-
Kloverpris, H. N., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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Mirgorodskaya, A. B., et al. (n.d.). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. [Link]
-
FasterCapital. (2025, April 6). Stock Solution: From Stock to Dilution: The Art of Preparation. [Link]
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Al-Ostath, A., et al. (2025, October 14). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. NIH. [Link]
-
Todkar, S. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
-
Trivedi, R., et al. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. [Link]
-
Solubility of Things. (n.d.). Triazolopyrimidine | Solubility of Things. [Link]
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de Abreu, G. E., et al. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]
-
de Almeida, A. G., et al. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
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Caiment, F., et al. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. PubMed. [Link]
-
Belarbi, M., et al. (n.d.). Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis. [Link]
-
NIST. (n.d.). [6][9][26]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST WebBook. [Link]
-
Kumar, A., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Umar, A., et al. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]
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Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
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Tran, T. T. D., et al. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]
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PubChem. (n.d.). [6][9][26]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
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PubChem. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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El-Sayed, N. F., et al. (2025, July 8). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
-
Abdelgawad, M. A., et al. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
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Mužíková, J., et al. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. [Link]
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PubChem. (n.d.). [6][9][26]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]
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Sankaran, V., et al. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PMC - PubMed Central. [Link]
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Various Authors. (n.d.). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr. [Link]
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Jasim, L. S. (2024, December 15). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]
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gsrs. (n.d.). SODIUM 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE. [Link]
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Al-Masoudi, W. A. M., et al. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Petracca, A., et al. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
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- 26. knc.ru [knc.ru]
Technical Support Center: Overcoming Poor Bioavailability of Triazolopyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of poor oral bioavailability associated with this important class of molecules. Drawing from established principles in pharmaceutical sciences and specific findings related to the triazolopyrimidine scaffold, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and accelerate your development pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering bioavailability issues with their triazolopyrimidine series.
Q1: My new triazolopyrimidine compound shows excellent in vitro potency but very low exposure in animal studies after oral dosing. What are the most likely causes?
A1: This is a classic and frequent challenge in drug development. For triazolopyrimidine-based compounds, the primary culprits for poor oral bioavailability are typically a combination of three factors:
-
Poor Aqueous Solubility: The triazolopyrimidine scaffold, like many heterocyclic systems, can be highly crystalline and lipophilic, leading to low solubility in gastrointestinal fluids. If the compound doesn't dissolve, it cannot be absorbed.[1]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for intestinal efflux transporters.
-
First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestine or liver before it can reach systemic circulation.[1][2]
A systematic investigation into each of these areas is the critical first step in diagnosing and solving the problem.
Q2: What is the "Biopharmaceutics Classification System" (BCS), and how can it help me understand my compound's bioavailability problem?
A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It is an essential tool for predicting a drug's absorption characteristics.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle |
| Class I | High | High | None (Usually well-absorbed) |
| Class II | Low | High | Dissolution Rate-Limited |
| Class III | High | Low | Permeability-Limited |
| Class IV | Low | Low | Both Dissolution and Permeability |
Most triazolopyrimidine compounds with bioavailability issues fall into BCS Class II or BCS Class IV . Determining your compound's class will focus your efforts: for a Class II compound, enhancing solubility and dissolution is the priority, whereas a Class IV compound requires strategies to improve both solubility and permeability.
Q3: Are there any known structural motifs in triazolopyrimidines that are associated with poor metabolic stability?
A3: Yes, structure-activity relationship (SAR) studies provide some valuable clues. For example, unsubstituted alkyl chains or terminal hydroxyl groups can be susceptible to rapid oxidation. One study on a microtubule-stabilizing triazolopyrimidine demonstrated that the compound was quickly metabolized in plasma through the oxidation of a terminal hydroxyl group to a carboxylic acid metabolite, which was less active.[3] Conversely, strategic modifications, such as adding fluorine atoms to metabolically labile positions, have been shown to improve metabolic stability in liver microsome assays for some heterocyclic series.[1] Introducing a second nitrogen into a core ring system (transforming an imidazopyridine to a triazolopyrimidine) has also been shown to confer excellent microsome stability.[1]
Q4: What is an efflux transporter, and could it be affecting my compound's absorption?
A4: Efflux transporters are proteins on the surface of cells, such as those lining the intestine, that actively pump foreign substances (including drugs) back into the intestinal lumen, preventing their absorption.[4] The most well-known of these is P-glycoprotein (P-gp). If your triazolopyrimidine compound is a substrate for P-gp or other transporters like Breast Cancer Resistance Protein (BCRP), its ability to permeate the gut wall will be severely limited. Interestingly, some triazolopyrimidine derivatives have been developed specifically as potent P-gp inhibitors to overcome multidrug resistance in cancer, indicating a strong interaction potential between this scaffold and the transporter.[4][5]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and solving specific bioavailability problems.
Guide 1: Issue - Compound Has Poor Aqueous Solubility
SYMPTOM: The compound precipitates out of solution during in vitro assays, requires co-solvents for administration, and shows low or highly variable exposure in vivo.
LOGICAL DIAGNOSIS & WORKFLOW:
The primary goal is to increase the concentration of the drug in solution at the site of absorption (the gastrointestinal tract). This can be achieved through chemical modification or advanced formulation strategies.
Caption: Workflow for addressing poor solubility.
-
Salt Formation:
-
Rationale: For triazolopyrimidines with basic nitrogen atoms, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can dramatically increase aqueous solubility and dissolution rate compared to the free base.[6]
-
Experimental Protocol: Salt Screening
-
Solvent Selection: Dissolve the triazolopyrimidine free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).
-
Acid Addition: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of a selected acid dissolved in the same or a miscible solvent.
-
Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the salt.
-
Isolation & Characterization: Isolate the resulting solid by filtration, wash with the solvent, and dry. Characterize the salt form using techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity, DSC (Differential Scanning Calorimetry) to determine the melting point, and TGA (Thermogravimetric Analysis) to assess hydration state.
-
Solubility & Dissolution Testing: Compare the kinetic and thermodynamic solubility of the most promising salt forms against the free base in relevant buffers (e.g., pH 1.2, 4.5, 6.8).
-
-
-
Prodrug Approach:
-
Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active parent drug in vivo.[7] For improving solubility, a highly soluble moiety (e.g., a phosphate, amino acid, or polyethylene glycol) is temporarily attached to the parent triazolopyrimidine.[8] This is particularly useful if the parent molecule lacks a suitable ionizable group for salt formation.
-
Experimental Protocol: Phosphate Prodrug Synthesis & Evaluation
-
Synthesis: If your triazolopyrimidine has a hydroxyl group, it can be phosphorylated using a phosphitylating agent followed by oxidation.
-
Purification: Purify the phosphate ester prodrug using chromatography or crystallization.
-
Solubility Assessment: Measure the aqueous solubility of the prodrug, which is expected to be significantly higher than the parent drug.
-
In Vitro Conversion Study: Incubate the prodrug in liver microsomes or plasma and monitor the release of the parent drug over time using LC-MS/MS. This confirms that the prodrug is converted back to the active form. Intestinal alkaline phosphatases are key enzymes in cleaving phosphate prodrugs.[8]
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Crystalline materials require energy to break the crystal lattice before they can dissolve. By converting the crystalline drug into a high-energy amorphous state, dispersed within a polymer matrix, its apparent solubility and dissolution rate can be substantially increased.[1][9][10] This is a leading strategy for BCS Class II compounds.
-
Experimental Protocol: Screening for a Viable ASD
-
Polymer Selection: Select a range of pharmaceutically relevant polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®). Polymer choice is critical for stabilizing the amorphous drug and preventing recrystallization.[9][11]
-
Preparation (Small Scale): Prepare ASDs at different drug loadings (e.g., 10%, 25%, 50% w/w) using a solvent evaporation method. Co-dissolve the drug and polymer in a common solvent (e.g., methanol, acetone), then rapidly evaporate the solvent under vacuum.
-
Characterization: Analyze the resulting solid by DSC to confirm the absence of a melting endotherm (indicating an amorphous state) and to determine the glass transition temperature (Tg). A high Tg is desirable for physical stability.[11]
-
In Vitro Dissolution/Supersaturation Study: Perform dissolution testing in simulated intestinal fluids. Monitor the drug concentration over time. A successful ASD will achieve a high degree of supersaturation and maintain it for an extended period, which is crucial for absorption.[1]
-
-
-
Nanotechnology-Based Approaches:
-
Rationale: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[4][12] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. This can be achieved through nanosuspensions or nanoemulsions.[13][14][15]
-
Experimental Protocol: Preparation of a Nanosuspension
-
Method: Use a wet-milling or high-pressure homogenization technique.
-
Formulation: Disperse the micronized triazolopyrimidine compound in an aqueous medium containing stabilizers (surfactants and/or polymers like Poloxamers, Tween® 80, or HPMC) to prevent particle aggregation.
-
Processing: Mill the suspension until the desired particle size (typically <500 nm) is achieved, as measured by dynamic light scattering (DLS).
-
Characterization: Confirm the particle size distribution and check for any changes in the crystalline form using XRPD.
-
Dissolution Testing: Compare the dissolution profile of the nanosuspension to the unprocessed drug. The rate of dissolution should be significantly faster.
-
-
Guide 2: Issue - Compound Suffers from Rapid First-Pass Metabolism
SYMPTOM: In vitro metabolic stability assays (liver microsomes, hepatocytes) show a short half-life for the compound. In vivo studies show low oral bioavailability despite good solubility and permeability, often with high levels of metabolites detected in circulation.
LOGICAL DIAGNOSIS & WORKFLOW:
The goal is to protect the metabolically labile parts of the molecule or to design a prodrug that bypasses or saturates the metabolic enzymes upon first pass.
Caption: Workflow for addressing rapid metabolism.
-
Rationale: Before you can solve the problem, you must identify the "soft spot" on your molecule.
-
Experimental Protocol: Metabolite ID
-
Incubation: Incubate your triazolopyrimidine compound with human and relevant preclinical species (e.g., mouse, rat) liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: Analyze the samples at different time points using high-resolution LC-MS/MS.
-
Identification: Compare the mass spectra of the parent compound with the new peaks that appear. The mass shift will indicate the type of metabolic transformation (e.g., +16 Da for oxidation, +176 Da for glucuronidation). This allows you to pinpoint the site of metabolism. As previously noted, oxidation is a known metabolic pathway for this class.[3]
-
-
Rationale: Once the metabolic hotspot is known, you can make targeted chemical changes to block or slow down the enzymatic reaction.
-
Experimental Protocol: "Block and Replace"
-
Blocking: If metabolism occurs at an aromatic ring, introduce an electron-withdrawing group like fluorine nearby. If it occurs at a benzylic carbon, replacing the hydrogen with fluorine or deuterium (to take advantage of the kinetic isotope effect) can slow down oxidation. Studies on some triazolopyrimidine series have shown that fluorination can significantly improve metabolic stability.[1]
-
Replacing: If a specific functional group (e.g., a terminal alcohol) is the site of rapid metabolism[3], consider replacing it with a more stable isostere (e.g., a methyl ether or a fluorinated derivative) or removing it if it is not essential for pharmacological activity.
-
Steric Hindrance: Introduce a bulky group near the metabolic hotspot to physically block the enzyme's access to that site.
-
Re-assay: Synthesize the modified analogs and re-evaluate their metabolic stability in microsomes. A successful modification will result in a significantly longer half-life.
-
References
-
Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. (2015). PubMed. [Link]
-
Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (n.d.). PubMed. [Link]
-
Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (n.d.). PMC. [Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (n.d.). PMC. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]
-
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. [Link]
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. [Link]
-
Synthesis and evaluation of hydroxyazolopyrimidines as herbicides; the generation of amitrole in planta. (n.d.). PubMed. [Link]
-
Drug nanoparticles: formulating poorly water-soluble compounds. (n.d.). PubMed. [Link]
-
Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). Jurnal UPI. [Link]
-
Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (n.d.). MDPI. [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]
-
Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. (2024). SciSpace. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). NIH. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Triazolopyrimidine-Derived Cannabinoid Receptor 2 Agonists as Potential Treatment for Inflammatory Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Dosage Form Development [drugdeliveryleader.com]
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- 11. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
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- 15. ejournal.kjpupi.id [ejournal.kjpupi.id]
stability issues of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in solution
Technical Support Center: 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Introduction: Understanding the Stability Profile of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
5-Methyl-[1]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) is a heterocyclic compound belonging to the triazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[2][3] The[1]triazolo[1,5-a]pyrimidine isomer is generally the most stable among the different possible isomeric structures.[3] However, like many complex heterocyclic molecules, its stability in solution can be a critical factor influencing experimental reproducibility and the integrity of screening data.
This guide addresses common stability-related issues encountered by researchers. It provides not only troubleshooting steps but also explains the underlying chemical principles to empower users to proactively design more robust experiments. The core structure features a fused pyrimidine and triazole ring system.[4] The pyrimidin-7-ol moiety exists in a tautomeric equilibrium with its keto form, 7-oxo-4,7-dihydro-5-methyl-[1][5]triazolo[1,5-a]pyrimidine, which can influence its reactivity and susceptibility to degradation. The primary stability concern for this class of compounds in solution is hydrolytic cleavage of the pyrimidine ring, particularly under harsh pH conditions.[6][7]
Physicochemical Properties & Recommended Storage
A summary of the key properties and general storage recommendations for the solid compound is provided below. Adherence to these conditions is the first step in preventing degradation.
| Property | Value | Source(s) |
| CAS Number | 2503-56-2 | [1][5] |
| Molecular Formula | C₆H₆N₄O | [1][5] |
| Molecular Weight | 150.14 g/mol | [1][5] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 280-283°C (lit.) | [1] |
| Solubility (Cold Water) | Insoluble | [1] |
| Storage (Solid) | 2-8°C, desiccated, protected from light | [1][5] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide direct answers and actionable protocols for specific problems you may encounter.
Q1: My compound is precipitating out of my aqueous buffer. What is the cause and how can I fix it?
A1: Root Cause Analysis & Solution
Precipitation is a common issue, primarily linked to the compound's low aqueous solubility. One supplier explicitly notes that 5-Methyl-[1][5]triazolo[1,5-a]pyrimidin-7-ol is "INSOLUBLE IN COLD WATER".[1]
-
Causality (The "Why"): The planar, fused heterocyclic ring structure contributes to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. While the hydroxyl and nitrogen atoms can participate in hydrogen bonding, the overall molecule has significant hydrophobic character. As the solution cools or if the concentration exceeds its thermodynamic solubility limit, the compound will crash out.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Recommended Protocol:
-
Primary Stock Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the solid is fully dissolved. Gentle warming (30-40°C) or sonication may assist.
-
Serial Dilution: Perform serial dilutions from this primary stock using 100% DMSO to create intermediate stocks.
-
Final Working Solution: For your experiment, dilute the intermediate DMSO stock into your final aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <1%, max 2% for most cell-based assays) to avoid solvent-induced artifacts and to keep the compound in solution. Add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.
-
Q2: I'm observing a loss of compound activity or the appearance of new peaks in my HPLC/LC-MS analysis over time. What are the likely degradation pathways?
A2: Understanding Chemical Instability
Beyond physical precipitation, 5-Methyl-[1][5]triazolo[1,5-a]pyrimidin-7-ol can undergo chemical degradation. The most probable mechanism in solution is hydrolysis, especially at non-neutral pH. While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes from studies on related heterocyclic systems like triazoloquinazolines and triazine derivatives.[6][7][8]
-
Causality (The "Why"): The pyrimidine ring of the fused system is electron-deficient and contains endocyclic imine-like bonds (C=N). This makes it susceptible to nucleophilic attack by water (hydrolysis). This process can be catalyzed by acid (protonation of ring nitrogens, making the carbons more electrophilic) or base (generating highly nucleophilic hydroxide ions).
-
Hypothesized Degradation Pathway: The primary degradation is likely the hydrolytic cleavage of the pyrimidine ring.
Caption: Hypothesized hydrolytic degradation of the pyrimidine ring.
This cleavage would ultimately break down the bicyclic system into a substituted aminotriazole and other small molecule fragments, which would appear as new, likely more polar, peaks in a reverse-phase HPLC analysis.
Q3: How can I systematically test the stability of my compound under my specific experimental conditions?
A3: Protocol for a Forced Degradation Study
A forced degradation (or stress testing) study is the most reliable way to determine the stability of your compound. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential liabilities.
-
Trustworthiness through Systematic Testing: This protocol provides a self-validating system. By comparing stressed samples to a control, you can definitively identify degradation products and determine which conditions to avoid.
-
Experimental Workflow:
Caption: Workflow for a forced degradation stability study.
-
Detailed Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This serves as the master stock.
-
Sample Preparation: Aliquot the stock into separate, clearly labeled glass vials for each condition (Control, Acid, Base, Oxidative, Photolytic, Thermal).
-
Applying Stress Conditions:
-
Control: Store a vial at the recommended 2-8°C, wrapped in foil.[1][5]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to a vial. Keep at room temperature.
-
Photostability: Place a vial in a photostability chamber (or expose to direct benchtop light) at room temperature.
-
Thermal Degradation: Incubate a vial at 60°C, protected from light.
-
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial.
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. A loss of area and the appearance of new peaks indicate degradation. Aim for 10-30% degradation to ensure degradation pathways are revealed without being overly complex.
-
Q4: What are the best practices for preparing and storing solutions of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol to ensure maximum stability?
A4: Best Practices Summary
Based on the compound's chemical nature and potential liabilities, the following practices are recommended to maximize the shelf-life of your solutions.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Primary Stock: Anhydrous DMSO or DMF. | High solvating power for the compound; minimizes water available for hydrolysis. |
| pH of Final Medium | Maintain as close to neutral (pH 6.5-7.5) as possible. | Avoids acid- or base-catalyzed hydrolysis of the pyrimidine ring.[6][7] |
| Storage Temperature | -20°C or -80°C for long-term storage. | Reduces the kinetic rate of all potential degradation reactions. |
| Light Exposure | Store solutions in amber vials or wrapped in foil. | Fused aromatic systems can be susceptible to photodegradation. |
| Handling | Use aliquots to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can introduce moisture and potentially cause the compound to fall out of solution upon re-freezing. |
| Oxygen Exposure | While specific oxidative lability isn't documented, purging with an inert gas (N₂ or Argon) before sealing is good practice for long-term storage of sensitive compounds. | Minimizes potential for oxidative degradation. |
By implementing these best practices and using the provided troubleshooting guides, researchers can significantly improve the reliability and reproducibility of their experiments involving 5-Methyl-[1][5]triazolo[1,5-a]pyrimidin-7-ol.
References
-
ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. [Link]
-
Kholodnyak, S.V., et al. (n.d.). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][5]triazole[1,5-c]quinazolines. SciSpace. [Link]
-
Mrayej, O.A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]
-
Weber, R.W. (2025). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. [Link]
-
Singh, P., et al. (n.d.). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ResearchGate. [Link]
-
Badawy, S., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. PubMed. [Link]
-
Fandzloch, M., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]
-
Kholodnyak, S.V., et al. (2016). (PDF) Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][5]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. ResearchGate. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Kaur, H., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. PubMed. [Link]
-
El Idrissi, Y., et al. (2023). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
Sykes, M.L., et al. (2020). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC. [Link]
-
Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
-
Salas, J.M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]
-
Liu, X-H., et al. (2018). Novel[1][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]
-
Al-Warhi, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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- 8. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fungal Resistance to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antifungal properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and encountering challenges related to fungal resistance. Our goal is to provide a foundational understanding of the compound's mechanism, alongside practical, field-proven troubleshooting strategies and detailed experimental protocols.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, its mechanism of action, and the nature of fungal resistance.
Q1: What is the primary mechanism of action for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol?
A1: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine class of compounds. Extensive research on analogous structures, such as the clinical candidate olorofim, has demonstrated that this class of antifungals acts by selectively inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and cell wall components in fungi.[4] By inhibiting DHODH, the compound effectively starves the fungal cell of essential pyrimidines, leading to a potent fungistatic or fungicidal effect. The structural similarity of the triazolopyrimidine scaffold to purines allows it to interfere with these fundamental cellular processes.[5]
Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for our fungal isolates against this compound. Does this indicate resistance?
A2: Higher than expected MIC values can indeed suggest reduced susceptibility or the presence of resistance mechanisms. Resistance to DHODH inhibitors is an emerging area of study. Unlike traditional azoles that target Erg11 (Cyp51), resistance to triazolopyrimidine-based DHODH inhibitors is most commonly associated with specific mutations within the gene encoding the DHODH enzyme itself (pyrE in Aspergillus fumigatus).[1][2] However, before concluding that you are observing target-based resistance, it is critical to rule out experimental artifacts. Inconsistencies in MIC testing are common and can arise from several factors detailed in the troubleshooting section of this guide.
Q3: What are the most common molecular mechanisms of resistance to DHODH inhibitors?
A3: The primary mechanism of acquired resistance is the alteration of the drug's target site. Studies on the DHODH inhibitor olorofim have shown that non-synonymous point mutations in the pyrE gene can lead to high-level resistance.[1] A notable "hotspot" for these mutations has been identified at the amino acid position G119, which is located near the entrance to the enzyme's active site.[1][2] These mutations reduce the binding affinity of the inhibitor to the DHODH enzyme, rendering it less effective. While other resistance mechanisms known for different antifungal classes, such as overexpression of efflux pumps, are theoretically possible, target site modification is currently the most well-documented mechanism for this class of compounds.
Q4: Can we combine 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol with other antifungal agents?
A4: Yes, combination therapy is a highly promising strategy to enhance efficacy and potentially overcome resistance.[6] Since 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol targets a unique pathway (pyrimidine biosynthesis), it is an excellent candidate for synergistic combinations with drugs that have different mechanisms of action. For example, combining it with:
-
Echinocandins (e.g., Caspofungin): These target β-(1,3)-glucan synthase in the cell wall.
-
Traditional Azoles (e.g., Voriconazole): These inhibit ergosterol biosynthesis in the cell membrane.
-
Polyenes (e.g., Amphotericin B): These bind to ergosterol and disrupt membrane integrity.
Such combinations can create a multi-pronged attack on the fungal cell, making it more difficult for resistance to develop. The Checkerboard Assay , detailed in a later section, is the gold-standard method for quantifying the nature of these drug interactions (synergistic, additive, or antagonistic).
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments and offers solutions to common problems encountered in the lab.
Guide 1: Inconsistent MIC Results
Problem: You are observing significant variability in MIC values between experiments, even when using the same fungal isolate and compound batch.
Causality: Antifungal susceptibility testing is highly sensitive to procedural variations. Inconsistent inoculum preparation, improper incubation conditions, or subjective endpoint reading can all lead to unreliable data.[7][8] Adherence to a standardized protocol is paramount for reproducibility.
Workflow Diagram: Standardizing MIC Determination
Caption: Workflow to confirm DHODH target-site resistance.
Step-by-Step Protocol 2a: Pathway Rescue Assay
This experiment validates that the compound's activity is dependent on the de novo pyrimidine pathway. If the fungus can bypass the inhibited DHODH enzyme by scavenging external pyrimidines, the compound's inhibitory effect will be negated.
-
Perform the Broth Microdilution MIC Assay as described above.
-
Prepare an identical, parallel set of microtiter plates.
-
To this second set of plates, supplement the RPMI-1640 medium with uridine and/or uracil to a final concentration of ~1 mM. [3]4. Inoculate and incubate both sets of plates identically.
-
Interpretation: If 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a true DHODH inhibitor, you should observe a significant increase (or complete abolition) of the MIC in the plates supplemented with pyrimidines. This confirms on-target activity.
Step-by-Step Protocol 2b: DHODH Gene Sequencing
-
DNA Extraction: Extract high-quality genomic DNA from both the suspected resistant isolate and a susceptible wild-type control strain. Various commercial kits are available for this purpose. [9]2. Primer Design: Design PCR primers that flank the entire coding sequence of the DHODH (pyrE) gene. Use the known genome of your fungal species as a reference.
-
PCR Amplification: Perform PCR to amplify the full DHODH gene from the genomic DNA of both the resistant and susceptible isolates.
-
Product Purification: Clean the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequence from the resistant isolate against the wild-type sequence. Look for non-synonymous single nucleotide polymorphisms (SNPs) that result in an amino acid change, paying close attention to hotspots like the G119 position. [2]
Guide 3: Assessing Synergistic Combinations
Problem: You want to determine if combining 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol with another antifungal results in a synergistic, additive, or antagonistic interaction.
Causality: The checkerboard assay is the standard in vitro method to quantify drug interactions. It involves testing a matrix of concentrations for two drugs simultaneously to calculate the Fractional Inhibitory Concentration (FIC) index. [6][10] Step-by-Step Protocol: Checkerboard Microdilution Assay [11][12]
-
Plate Setup: Use a 96-well plate. Drug A (5-Methyl-triazolo[1,5-a]pyrimidin-7-ol) will be serially diluted horizontally, and Drug B (e.g., Voriconazole) will be serially diluted vertically.
-
Drug A Dilution: In each row, dilute Drug A from a high concentration in column 12 down to a low concentration in column 2, similar to the standard MIC protocol. Column 1 will contain no Drug A.
-
Drug B Dilution: Now, add Drug B to each well, but dilute it vertically. Row H should contain the highest concentration, and Row B the lowest. Row A will contain no Drug B.
-
Resulting Matrix: This setup creates a grid where each well has a unique combination of Drug A and Drug B concentrations. The wells in Row A and Column 1 will contain only a single drug, allowing for the determination of their individual MICs in the same experiment.
-
Inoculation & Incubation: Inoculate the entire plate with the standardized fungal inoculum and incubate as you would for a standard MIC test.
-
Data Analysis & FICI Calculation:
-
After incubation, identify the MIC of each drug alone (from Row A and Column 1).
-
For each well that shows growth inhibition (≥50%), calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for that well: FICI = FIC of Drug A + FIC of Drug B
-
The lowest FICI value obtained across all inhibited wells is the FICI for the combination.
-
FICI Interpretation Table
| FICI Value | Interpretation | Rationale |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects. [13][14] |
| > 0.5 to ≤ 4.0 | Indifference / Additive | The combined effect is equal to or slightly more than the sum of the individual effects. [13][14] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. [13][14] |
Part 3: References
-
Davies, J., & Davies, D. (2010). Origins and Evolution of Antibiotic Resistance. Microbiology and Molecular Biology Reviews, 74(3), 417-433. [Link]
-
Norelli, F., et al. (2023). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Industrial Crops and Products, 197, 116591. [Link]
-
Meletiadis, J., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(9), e00309-17. [Link]
-
Lundvik, H., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]
-
Phillips, M. A., et al. (2011). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6140-6157. [Link]
-
Meletiadis, J., et al. (2005). Assessing in vitro combinations of antifungal drugs against yeasts and filamentous fungi. Medical Mycology, 43(2), 133-152. [Link]
-
van Rhijn, N., et al. (2023). Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide ipflufenoquin in vitro are also resistant to olorofim. Nature Communications, 14(1), 8504. [Link]
-
van Rhijn, N., et al. (2023). Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide ipflufenoquin in vitro are also resistant to olorofim. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. [Link]
-
Meletiadis, J., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Semantic Scholar. [Link]
-
ResearchGate. (2025). Definitions for interpretation of the FIC index. ResearchGate. [Link]
-
Buil, J. B., et al. (2021). Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance. Virulence, 12(1), 1636-1648. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. CLSI. [Link]
-
Gnat, S., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 809. [Link]
-
ZignBiomics. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. ZignBiomics. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
-
Adachi, K., et al. (2024). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site. Plant Disease. [Link]
-
Dutta, P., et al. (2021). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Ayurveda and Integrative Medicine, 12(3), 549-553. [Link]
-
Oliver, J. D., et al. (2016). F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Proceedings of the National Academy of Sciences, 113(45), 12809-12814. [Link]
-
Adachi, K., et al. (2024). Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site. PubMed. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Molecules, 29(12), 2901. [Link]
-
Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21. [Link]
-
Rex, J. H., et al. (2002). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. [Link]
-
Gustafson, G., et al. (1999). Method of identifying potential fungicides using dihydroorotate dehydrogenase inhibition assay. Google Patents.
-
The AFWG. (2020). 10 common mistakes in laboratory mycology. The Aspergillus & Aspergillosis Website. [Link]
-
Dóczi, I., et al. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Infection and Drug Resistance, 14, 4847-4861. [Link]
-
Wróbel, T. M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(21), 7248. [Link]
-
Wang, Y., et al. (2020). Discovery of-[13][14][15]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111812. [Link]
-
Lee, S., et al. (2020). Identification of Fungal Species and Detection of Azole-Resistance Mutations in the Aspergillus fumigatus cyp51A Gene at a South Korean Hospital. Annals of Laboratory Medicine, 40(1), 59-66. [Link]
-
Wiles, S., & Van De Pas, S. (2022). Extraction of fungal DNA and PCR for identification using the Sigma-Aldrich REDExtract Plant PCR kit. Protocols.io. [Link]
-
Hoenigl, M., et al. (2021). Fungal Whole-Genome Sequencing for Species Identification: From Test Development to Clinical Utilization. Journal of Fungi, 7(11), 949. [Link]
Sources
- 1. Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide ipflufenoquin in vitro are also resistant to olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the quantitative analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS: 2503-56-2). This document offers a framework for developing and troubleshooting robust analytical methods, grounded in established scientific principles and regulatory expectations.
I. Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol?
A1: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C₆H₆N₄O and a molar mass of approximately 150.14 g/mol .[1][2] It is a white, solid compound with a high melting point of 280-283°C, indicating thermal stability.[1] A critical characteristic for analytical method development is its noted insolubility in cold water.[1]
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable and widely accessible technique for the quantification of triazolopyrimidine derivatives.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for analyzing low concentrations of the analyte in complex matrices.[5]
Q3: Where can I find official guidelines for validating my analytical method?
A3: The International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures" and the US Food and Drug Administration (FDA) guidances are the authoritative sources. These documents detail the required validation parameters, including accuracy, precision, specificity, linearity, range, and robustness.
Q4: Are there any known stability issues with this compound?
A4: While the high melting point suggests good thermal stability, as a complex heterocyclic molecule, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol may be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions. A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.
II. HPLC-UV Method Development and Protocol
This section provides a detailed protocol for developing a stability-indicating HPLC-UV method. The causality behind each step is explained to empower the user to adapt the method as needed.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Step 1: Analyte Characterization & Preparation
-
UV-Visible Spectrum Acquisition:
-
Rationale: Determining the wavelength of maximum absorbance (λmax) is critical for achieving optimal sensitivity with a UV detector.
-
Protocol:
-
Prepare a dilute solution (e.g., 10 µg/mL) of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in a suitable solvent (e.g., methanol or acetonitrile). Due to its poor aqueous solubility, avoid using water alone.
-
Scan the solution using a UV-Visible spectrophotometer from 200 to 400 nm.
-
Identify the λmax value(s). For related triazolopyrimidine compounds, absorbances have been monitored at wavelengths such as 265 nm, so pay close attention to this region.[3]
-
-
-
Stock Solution Preparation:
-
Rationale: Accurate and reproducible preparation of a stock solution is fundamental for generating reliable calibration curves. Given the compound's poor solubility in cold water, an organic solvent is necessary.
-
Protocol:
-
Accurately weigh a suitable amount (e.g., 10 mg) of the 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol or acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent. This creates a 100 µg/mL stock solution.
-
-
Step 2: Chromatographic Conditions
Based on methods for similar triazolopyrimidine structures, a reversed-phase C18 column is a logical starting point.[3][4]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase can improve peak shape for nitrogen-containing heterocyclic compounds by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier in reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A scouting gradient to determine the approximate elution time and optimize separation from impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/PDA at determined λmax | Set to the wavelength of maximum absorbance for best sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Step 3: Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.
-
Specificity & Stability-Indicating Properties:
-
Rationale: This is arguably the most critical validation parameter. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol (Forced Degradation):
-
Prepare solutions of the analyte and subject them to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to induce degradation (aim for 5-20% degradation).
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and peak purity analysis (using a PDA detector) shows no co-elution.
-
-
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
III. Troubleshooting Guide
This section addresses common issues encountered during the quantitative analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Diagram: Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common HPLC issues.
Q&A Troubleshooting
Q: My peaks are tailing or fronting. What should I do?
A: Poor peak shape is often related to secondary interactions on the column or issues with the sample solvent.
-
Check Sample Solvent: Ensure your sample is fully dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Adjust Mobile Phase pH: For this nitrogen-containing heterocycle, the mobile phase pH is critical. Ensure your acidic modifier (e.g., formic acid) is at a sufficient concentration (e.g., 0.1%) to protonate the analyte and minimize interactions with residual silanols on the column.
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent (like 100% acetonitrile) or, if the problem persists, replace the column.
Q: My retention times are drifting or are not reproducible. Why?
A: Retention time variability points to an unstable chromatographic system.
-
Mobile Phase Composition: Inconsistently prepared mobile phases are a common cause. Prepare fresh mobile phase daily and ensure components are accurately measured.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is properly primed and degassed. Air bubbles in the pump head can cause flow rate fluctuations, leading to retention time shifts.
Q: I am seeing very low sensitivity or no peak at all for my analyte.
A: This issue can stem from sample preparation, injection, or detection problems.
-
Solubility Issues: Given the known low solubility of this compound, it may be precipitating out of your sample solution or upon injection into the mobile phase. Try preparing a more dilute standard or using a stronger organic solvent in your sample diluent (ensure it's compatible with your mobile phase).
-
Incorrect Wavelength: Double-check that the detector is set to the correct λmax. If using a variable wavelength detector, confirm its calibration.
-
Injector Problems: Ensure the injector is not clogged and that the correct volume is being drawn and dispensed.
Q: My system backpressure is unusually high or fluctuating.
A: Pressure issues often indicate a blockage or a problem with the pump.
-
System Blockage: A common cause is a clogged frit in the column or a blocked guard column. Try reversing the column (if permissible by the manufacturer) and flushing it to waste. If this doesn't resolve the issue, the frit or the column may need replacement.
-
Precipitation: Salt from a buffer or the analyte itself may have precipitated in the system. Flush the entire system with a solvent known to dissolve the potential precipitate (e.g., water for salts, a strong organic solvent for the analyte).
-
Pump Seals: Worn pump seals can cause pressure fluctuations and leaks. Check for any salt buildup around the pump heads, which is a sign of a leak.
IV. References
-
Bueno, L. M., Manoel, J. W., Giordani, C. F., Mendez, A. S. L., Volpato, N. M., Schapoval, E. E. S., Steppe, M., & Garcia, C. V. (2018). HPLC Method for Simultaneous Analysis of Ticagrelor and Its Organic Impurities and Identification of Two Major Photodegradation Products. Chin. J. New Drugs, 27, 515–520. [Link]
-
Eswarudu, M. M., et al. (2018). An RP-HPLC assay for the estimation of Ticagrelor and Rivaroxaban in human plasma. Taylor & Francis Online. [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. [Link]
-
Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. (2023). medRxiv. [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2021). YouTube. [Link]
-
[3][5][6]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST WebBook. [Link]
-
5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. ChemBK. [Link]
-
7-Hydroxy-5-methyl[3][5][6]triazolo[1,5-a]pyrimidine, 98%. Thermo Fisher Scientific. [Link]
-
S. I. Marchenko, A. M. Moiseeva, T. V. P. T., and A. I. Zhebentyaev. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Alberca, L. N., et al. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Journal of Separation Science. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
-
SODIUM 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE. gsrs. [Link]
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- 6. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Potential of thetriazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide
Validating the Anticancer Potential of the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the validation of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold as a promising source of novel anticancer agents. We will use 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a representative compound of this class to illustrate the validation pathway, comparing its potential against established therapeutic alternatives and providing the supporting experimental frameworks necessary for its evaluation.
Introduction: A Privileged Scaffold in Oncology
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocyclic system is a cornerstone in medicinal chemistry, largely because it is isoelectronic with purine.[2] This structural mimicry allows TP derivatives to interact with a wide array of biological targets, particularly those that recognize purine-based structures like kinases and nucleic acids. This has led to the exploration of the TP scaffold for a multitude of therapeutic applications, including the development of agents that are antiviral, anti-inflammatory, and notably, anticancer.[1][2]
The anticancer potential of the TP scaffold is not monolithic; different derivatives have been shown to elicit their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of critical cell cycle kinases, and the induction of programmed cell death (apoptosis).[1][2][4] 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol represents a fundamental structure within this class, and its systematic validation provides a blueprint for the preclinical assessment of new chemical entities derived from this versatile scaffold.
Comparative In Vitro Efficacy: Quantifying Cytotoxicity
The foundational step in validating any potential anticancer agent is to quantify its ability to inhibit the proliferation of or kill cancer cells in vitro. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of diverse human cancer cell lines.
Rationale for a Multi-Assay Approach
To ensure the trustworthiness of our findings, we employ a multi-assay, multi-endpoint strategy. Relying on a single cytotoxicity assay can be misleading, as different assays measure different cellular processes (e.g., metabolic activity vs. membrane integrity). By using a battery of tests, we create a self-validating system that provides a more robust and nuanced understanding of the compound's cytotoxic profile.
Experimental Workflow for In Vitro Screening
Caption: High-level workflow for in vitro cytotoxicity screening.
Comparative Cytotoxicity Data
The following table summarizes the reported IC50 values for several illustrative[1][2][3]triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, juxtaposed with standard-of-care chemotherapeutic agents.
| Compound/Drug | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MGC-803 (Gastric) IC50 (µM) | HT-1080 (Fibrosarcoma) IC50 (µM) | Reference |
| TP Derivative 26 | 0.75 | 1.02 | Not Reported | Not Reported | [4] |
| TP Derivative 6i | Not Reported | Not Reported | 0.96 | Not Reported | [1][5] |
| TP Derivative 19 | Not Reported | Not Reported | Not Reported | 6.1 | [3] |
| 5-Fluorouracil (5-FU) | ~5-20 | ~15-50 | ~10-30 | ~2-10 | [1] |
| Paclitaxel | ~0.002-0.01 | ~0.005-0.02 | ~0.01-0.05 | ~0.001-0.005 | [2] |
| Doxorubicin | ~0.05-0.2 | ~0.1-0.5 | ~0.02-0.1 | ~0.01-0.05 | [4] |
Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions. The purpose is to provide a general scale for comparison.
Elucidating the Mechanism of Action (MoA)
A potent IC50 value is a promising start, but understanding how a compound works is critical for its development. TP derivatives have been shown to operate through several distinct mechanisms.
Key Mechanisms of the TP Scaffold
-
Tubulin Polymerization Inhibition: Several TP derivatives function as potent antitubulin agents.[4] They disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference triggers a mitotic checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6]
-
Induction of Apoptosis: A common endpoint for many effective anticancer agents is the induction of apoptosis. Certain TP derivatives have been shown to activate both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[5] This involves the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]
-
Kinase Inhibition: The structural similarity of the TP scaffold to purine makes it an ideal candidate for designing kinase inhibitors.[2] Cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, are particularly attractive targets.[2]
Generalized Apoptotic Pathway for a TP Derivative
Caption: Apoptosis induction pathways targeted by TP derivatives.
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-described methodologies. The following are detailed, step-by-step protocols for core assays used in the validation process.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compound (e.g., 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, so cells in G2/M (with twice the DNA content) will fluoresce twice as brightly as cells in G0/G1.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to eliminate RNA-derived signals).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition & Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets. The resulting DNA histogram is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak would support a mechanism of tubulin inhibition.
Preclinical In Vivo Validation: The Xenograft Model
Positive in vitro data is a prerequisite, but in vivo efficacy is the true test of a compound's potential. Human tumor xenograft models in immunocompromised mice are the industry standard for preclinical evaluation.[8][9]
Rationale for Xenograft Models
-
Cell-Line Derived Xenografts (CDX): These models are created by subcutaneously injecting established human cancer cell lines into mice.[10][11] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from a patient directly into a mouse.[12] PDX models better recapitulate the heterogeneity and microenvironment of a patient's actual tumor, offering higher predictive value for clinical outcomes.[9][12]
In Vivo Xenograft Study Workflow
Caption: Standard workflow for a preclinical xenograft study.
Comparative In Vivo Efficacy Data
Preclinical studies on the TP derivative WS-716, a P-glycoprotein inhibitor, demonstrated significant in vivo efficacy. When combined with Paclitaxel (PTX), it increased the sensitivity of multidrug-resistant tumors in a patient-derived xenograft (PDX) model, achieving a Tumor/Control (T/C) value of 29.7% with no obvious adverse reactions compared to PTX alone.[13][14] This highlights the potential of the TP scaffold not only as a standalone agent but also as a combination therapy to overcome drug resistance.
Synthesis: Enabling Discovery and Optimization
The ability to readily synthesize analogues is key to any drug discovery program. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is typically constructed via the cyclocondensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound, such as ethyl acetoacetate.[3][15] This straightforward and versatile synthesis allows for the creation of large libraries of compounds by varying the substituents on both starting materials, facilitating extensive Structure-Activity Relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.[6]
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a validated and highly promising platform for the development of novel anticancer agents. The collective body of research demonstrates that derivatives from this class can potently inhibit cancer cell growth through clinically relevant mechanisms, including tubulin disruption and apoptosis induction, with demonstrated efficacy in preclinical in vivo models.
The path forward for a specific compound like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol involves:
-
Comprehensive Screening: Evaluating its cytotoxicity against a broad panel of cancer cell lines to identify potential indications.
-
Mechanism Deconvolution: Pinpointing its specific molecular target and mechanism of action.
-
In Vivo Efficacy Studies: Validating its anti-tumor activity in relevant CDX and PDX models.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity to ensure it possesses drug-like properties.
By following the rigorous, multi-faceted validation framework outlined in this guide, researchers can effectively assess the therapeutic potential of new TP derivatives and advance the most promising candidates toward clinical development.
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Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (URL: [Link])
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Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC - PubMed Central. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol Derivatives
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[4][5] This structural similarity has propelled the investigation of its derivatives against a multitude of biological targets, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its analogs. We will dissect how subtle molecular modifications to this core structure influence biological activity, with a focus on anticancer applications, and provide the experimental context for these findings.
The Core Scaffold: 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
The foundational structure, 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, serves as a crucial starting point for chemical exploration. The methyl group at the 5-position and the hydroxyl group at the 7-position are key areas for modification. It's important to note that the 7-ol moiety can exist in tautomeric equilibrium with the[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one form.[6] Much of the available literature explores derivatives where the 7-hydroxyl is replaced by substituted amino groups to enhance potency and modulate physicochemical properties.
Structure-Activity Relationship Analysis
The biological activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. The following sections delineate the key SAR findings at various positions.
Substitutions at the C2 Position
The C2 position of the triazole ring offers a valuable vector for modification to impact potency and selectivity.
-
Alkylthio Chains: Introduction of alkylthio side chains at the C2 position has been explored for anti-tumor activity. For instance, a series of derivatives with a 3-((5-((dialkylamino)methyl)furan-2-yl)methylthio)propyl chain at C2 were synthesized and evaluated.[3] Compound 19 from this series, featuring a diethylamino group, exhibited the most potent anti-tumor activity against Bel-7402 and HT-1080 cell lines.[3] This suggests that a certain length and basicity of the C2 side chain are favorable for activity.
Substitutions at the C7 Position
The 7-position is a critical determinant of activity, with numerous studies focusing on the introduction of substituted anilino moieties.
-
Anilino Groups: The replacement of the 7-ol with an anilino group is a common strategy. The substitution pattern on this aniline ring is crucial. For example, in a series of 7-anilino derivatives investigated as antimicrotubule agents, compounds with a 4'-fluoro-3'-chloroaniline or a 4'-bromoaniline at the 7-position displayed significant antiproliferative activity.[1]
-
Impact of Phenyl Ring Substituents: The electronic and steric properties of substituents on the C7-phenyl ring play a pivotal role. In one study, a 3',4',5'-trimethoxyphenyl group at the 7-position of the triazolopyrimidine system contributed to excellent activity as a tubulin polymerization inhibitor, demonstrating potency greater than the well-known agent combretastatin A-4 (CA-4).[1]
The Role of the 5-Methyl Group
While the prompt specifies the 5-methyl group, it's insightful to understand its contribution in the broader context of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. In some series, this position is varied. For instance, some potent tubulin inhibitors have a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position, indicating that while a small alkyl group like methyl is tolerated, other groups can significantly enhance potency.[7]
Comparative Performance and Mechanistic Insights
Derivatives of the 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold have been primarily investigated as anticancer agents, often acting through tubulin inhibition or kinase modulation.
-
As Tubulin Polymerization Inhibitors: Several 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives have demonstrated potent antitubulin activity.[1][8] For example, certain 7-anilino derivatives were found to inhibit tubulin polymerization about two-fold more potently than CA-4.[1] Interestingly, some triazolopyrimidine series have a unique mechanism, promoting tubulin polymerization but inhibiting the binding of vinca alkaloids.[7]
-
As Kinase Inhibitors: The triazolopyrimidine scaffold is also a recognized template for designing kinase inhibitors.[9][10] Derivatives have been developed as inhibitors of S-phase kinase-associated protein 2 (Skp2), leading to cell cycle arrest and antitumor effects.[11] Another study identified potent inhibitors of the transforming growth factor-β type I receptor kinase (ALK5).[12]
-
As Anticonvulsants: Beyond cancer, 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been synthesized and shown to act as positive modulators of the GABA-A receptor, exhibiting significant anticonvulsant activity with low neurotoxicity.[6]
Quantitative Data Summary
The following table summarizes the in vitro activities of representative 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives and their analogs.
| Compound ID | C2-Substituent | C7-Substituent | Target Cell Line(s) | IC50 (µM) | Biological Activity | Reference |
| Compound 19 | 3-((5-((diethylamino)methyl)furan-2-yl)methylthio)propyl | 4-Fluoro-3-(trifluoromethyl)phenylamino | Bel-7402, HT-1080 | 12.3, 6.1 | Anti-tumor | [3] |
| Compound 26 | 3,4,5-trimethoxyphenyl | Varied aryl | HeLa, A549 | 0.75, 1.02 | Antiproliferative, Tubulin inhibitor | [8] |
| Compound 6i | Varied | Varied | MGC-803 | 0.96 | Antiproliferative, Apoptosis induction | [13] |
| Compound 8q | 3-phenylpropylamino | 4'-fluoroaniline | HeLa | Low nM range | Antiproliferative, Tubulin inhibitor | [1] |
| Compound 5c | Varied | Varied | N/A (in vivo model) | ED50 = 31.81 mg/kg | Anticonvulsant (PTZ model) | [6] |
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
A standard and reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-1080, Bel-7402) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored over time using a spectrophotometer.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >97% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the test compound or a control vehicle to the reaction mixture. Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance as a function of time. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine scaffold and the impact of substitutions at different positions on its anticancer activity.
Caption: Key SAR points for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
Conclusion
The 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold represents a versatile platform for the development of novel therapeutics. The extensive research into its derivatives has revealed critical structure-activity relationships, particularly for anticancer applications. The C7 position, often functionalized with a substituted aniline, is a primary determinant of potency, while modifications at the C2 and C5 positions provide avenues for fine-tuning activity and selectivity. The diverse mechanisms of action, including tubulin polymerization inhibition and kinase modulation, underscore the rich pharmacological potential of this heterocyclic system. Future research will likely focus on optimizing the pharmacokinetic properties of these potent compounds to translate their in vitro efficacy into clinical success.
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The Triazolopyrimidine Scaffold: A Privileged Structure in Kinase Inhibitor Discovery - A Comparative Guide
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human kinome, are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Within the landscape of small molecule kinase inhibitors, the triazolopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to the ATP-binding site of numerous kinases. This guide provides a comparative analysis of the kinase inhibitory profiles of different triazolopyrimidine derivatives, supported by experimental data and detailed protocols for their evaluation. We will delve into the structure-activity relationships that govern their potency and selectivity, and explore the signaling pathways they modulate.
The Versatility of the Triazolopyrimidine Core
The triazolopyrimidine core, a bicyclic heteroaromatic system, serves as an excellent bioisostere for the adenine ring of ATP. This inherent structural mimicry provides a foundational interaction with the hinge region of the kinase active site, a critical anchoring point for many inhibitors. The true versatility of this scaffold, however, lies in the amenability of its various positions to chemical modification. By strategically introducing different substituents, medicinal chemists can fine-tune the inhibitor's interactions with other regions of the ATP-binding pocket, thereby modulating its potency and selectivity against different kinases. This has led to the development of triazolopyrimidine-based inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), General Control Nonderepressible 2 (GCN2), and Mesenchymal-Epithelial Transition factor (c-Met).
Comparative Kinase Inhibitory Profiles of Representative Triazolopyrimidines
To illustrate the diverse kinase inhibitory profiles achievable with the triazolopyrimidine scaffold, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several representative compounds against a panel of key kinases implicated in cancer.
| Compound ID/Name | Primary Target(s) | CDK2 IC50 (nM) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | c-Met IC50 (nM) | GCN2 IC50 (nM) | Reference(s) |
| AT7519 | CDKs | 47 | >10,000 | - | - | - | [1][2][3] |
| Compound 12b | EGFR, VEGFR2 | 9310 | 2190 | 2950 | - | - | [4] |
| Compound 12e | c-Met | - | - | - | 90 | - | [5] |
| A-92 | GCN2 | - | - | - | - | ~300 | [6] |
| Savolitinib (AZD6094) | c-Met | - | - | - | 5 | - | [7][8] |
Note: IC50 values are subject to variation based on assay conditions. Data presented here is for comparative purposes.
This data highlights the remarkable adaptability of the triazolopyrimidine scaffold. For instance, AT7519 demonstrates potent inhibition of CDKs, particularly CDK2, with minimal activity against EGFR, showcasing a degree of selectivity.[1][2][3] In contrast, Compound 12b exhibits multi-kinase inhibitory activity against both EGFR and VEGFR2.[4] Furthermore, compounds like 12e and the clinically investigated Savolitinib have been optimized for potent and selective inhibition of c-Met.[5][7][8] Finally, A-92 demonstrates that the scaffold can also be tailored to target less conventional kinases like GCN2.[6]
Deciphering Kinase Inhibition: Experimental Protocols
The determination of a compound's kinase inhibitory profile is a critical step in its development. The following protocols describe robust and widely adopted methods for quantifying kinase inhibition, providing a self-validating system for generating reliable and reproducible data.
In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.[9][10][11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the triazolopyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound or DMSO (vehicle control)
-
Kinase of interest (e.g., recombinant CDK2/Cyclin A)
-
Substrate (e.g., a specific peptide substrate for the kinase)
-
-
Initiation of Kinase Reaction: Add ATP to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of a triazolopyrimidine inhibitor using an in vitro luminescence-based kinase assay.
Cell-Based Kinase Assay: NanoBRET™ Target Engagement Assay
This assay measures the ability of a test compound to bind to a specific kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[4][12][13]
Step-by-Step Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293) into a white, tissue culture-treated 96-well plate. The cells should be transiently transfected with a vector encoding the NanoLuc®-kinase fusion protein of interest.
-
Tracer and Compound Addition: On the following day, add the NanoBRET™ tracer and the serially diluted triazolopyrimidine inhibitor to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and target engagement.
-
Detection Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. The inhibitor is crucial to prevent any signal from luciferase that may have leaked from the cells.
-
Data Acquisition: Immediately measure the filtered luminescence signals for both the donor (NanoLuc®) and the acceptor (tracer) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The change in this ratio in the presence of the inhibitor is used to determine the intracellular IC50 value.
Signaling Pathway Modulation: A Case Study of an EGFR-Targeting Triazolopyrimidine
To understand the functional consequences of kinase inhibition by a triazolopyrimidine, it is essential to consider the signaling pathways in which the target kinase is involved. For example, a triazolopyrimidine designed to inhibit EGFR, such as gefitinib (though not a triazolopyrimidine, its mechanism is illustrative), would block the downstream signaling cascades that promote cell proliferation and survival.[14][15][16]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for a triazolopyrimidine-based inhibitor.
Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades.[13][14] These pathways ultimately lead to the transcription of genes that drive cell proliferation and survival. A triazolopyrimidine inhibitor, by competing with ATP for the kinase domain of EGFR, prevents this initial phosphorylation event, effectively shutting down these downstream pro-survival signals.
Conclusion
The triazolopyrimidine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory activity against a diverse range of kinases, as evidenced by the comparative data presented. The robust in vitro and cell-based assays detailed in this guide provide a framework for the accurate and reproducible characterization of these inhibitors. A thorough understanding of the kinase inhibitory profile, coupled with an appreciation for the downstream signaling consequences, is paramount for the successful development of novel triazolopyrimidine-based therapeutics.
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Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. Retrieved January 2, 2026, from [Link]
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(PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021, December). ResearchGate. Retrieved January 2, 2026, from [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. (2005, May 15). PubMed. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to In Vivo Neuroprotective Efficacy: P7C3-A20 and Emerging Alternatives in Preclinical Models
For researchers and drug development professionals navigating the complex landscape of neuroprotective agent discovery, the ultimate validation lies in demonstrating efficacy within a living system. This guide provides an in-depth, objective comparison of the in vivo performance of the promising aminopropyl carbazole, P7C3-A20, against another well-validated class of neuroprotective compounds, the translocator protein (TSPO) ligands. Furthermore, we will explore the emerging potential of triazolopyrimidine derivatives, a versatile scaffold showing promise in neuroprotection. This analysis is grounded in experimental data from established animal models of neurological injury and disease.
Introduction: The Pressing Need for Effective Neurotherapeutics
Neurodegenerative diseases and acute neurological injuries, such as traumatic brain injury (TBI) and stroke, represent a significant and growing global health burden. The common pathological thread is the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection: intervening to prevent neuronal death and preserve neurological function. The ideal neuroprotective agent must not only be effective at the cellular level but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and exert its effects with minimal toxicity.
This guide moves beyond a simple listing of compounds to provide a comparative analysis of their in vivo efficacy, shedding light on the experimental nuances that underpin the data.
P7C3-A20: A Potent Neuroprotective Agent with a Clear Mechanism of Action
The P7C3 class of aminopropyl carbazoles, and particularly its highly active analog P7C3-A20, has garnered significant attention for its robust neuroprotective effects across multiple preclinical models.[1]
Mechanism of Action: Restoring Cellular Energy Homeostasis
P7C3-A20's neuroprotective capacity is primarily attributed to its role as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT).[2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[4][5] By enhancing NAMPT activity, P7C3-A20 boosts intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production.[3][6][7] This restoration of NAD+ homeostasis is crucial for neuronal survival, particularly under conditions of stress or injury.[6][7]
Caption: Mechanism of P7C3-A20 Neuroprotection.
In Vivo Efficacy of P7C3-A20 in Animal Models
In rodent models of TBI, P7C3-A20 has demonstrated remarkable efficacy. Administration of P7C3-A20 (typically 10 mg/kg, i.p.) following a fluid percussion injury in rats significantly reduced contusion volume and preserved neurons in the pericontusional cortex.[8][9] Furthermore, treated animals showed improved sensorimotor function.[8][9] Even when administered a year after TBI in mice, P7C3-A20 was shown to repair the blood-brain barrier, halt chronic neurodegeneration, and restore cognitive function.[10]
Recent studies in mouse models of Alzheimer's disease have shown that P7C3-A20 can reverse cognitive decline.[6] Treatment with P7C3-A20 restored the balance of NAD+, which was found to be severely depleted in the brains of AD model mice.[6][7] This led to a halt in brain cell damage, reduced inflammation, and restoration of the blood-brain barrier.[6] Notably, cognitive function was restored in two different mouse models of AD, one driven by amyloid-beta plaques and the other by tau protein tangles.[6][11]
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Rat (Fluid Percussion TBI) | P7C3-A20 | 10 mg/kg, i.p. | Reduced contusion volume, preserved neurons, improved sensorimotor function. | [8][9] |
| Mouse (TBI) | P7C3-A20 | 10 mg/kg/day, i.p. | Repaired blood-brain barrier, arrested neurodegeneration, restored cognition 1 year post-TBI. | [10] |
| Mouse (Alzheimer's Disease) | P7C3-A20 | Daily injections (6 months) | Restored cognitive function, halted brain cell damage, reduced inflammation. | [6] |
| Rat (Ischemic Stroke) | P7C3-A20 | Not specified | Decreased cortical and hippocampal atrophy, increased neurogenesis, improved cognitive function. | [12] |
Translocator Protein (TSPO) Ligands: A Focus on Neuroinflammation
An alternative and well-validated approach to neuroprotection involves targeting the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. TSPO expression is upregulated in activated microglia in response to brain injury, making it a key marker of neuroinflammation.[13][14]
Mechanism of Action: Modulating the Inflammatory Response
TSPO ligands are thought to exert their neuroprotective effects by modulating the inflammatory response in the brain.[14][15] In various experimental models, TSPO ligands have been shown to reduce the release of pro-inflammatory cytokines from microglia.[15] By dampening the neuroinflammatory cascade, these ligands can create a more permissive environment for neuronal survival and repair.
Caption: Mechanism of TSPO Ligand Neuroprotection.
In Vivo Efficacy of TSPO Ligands in Animal Models
In a mouse model of tauopathy, treatment with the TSPO ligand Ro5-4864 attenuated brain atrophy and hippocampal neuronal loss.[16] These neuroprotective effects were strongly associated with a reduction in inflammatory signals.[16]
In a mouse model of Alzheimer's disease (Tg2576), a novel nano-encapsulated TSPO ligand, TEMNAP, was shown to reduce the expression of proinflammatory markers and improve cognitive behavior.[13]
| Animal Model | Compound | Key Findings | Reference |
| Mouse (Tauopathy) | Ro5-4864 | Attenuated brain atrophy and hippocampal neuronal loss, reduced neuroinflammation. | [16] |
| Mouse (Alzheimer's Disease) | TEMNAP (nano-encapsulated) | Reduced expression of proinflammatory markers, improved cognitive behavior. | [13] |
| Mouse (3xTg-AD) | PK11195 | Improved memory, reduced amyloid beta deposition in the hippocampus. | [14] |
Triazolopyrimidine Derivatives: A Scaffold with Emerging Neuroprotective Potential
The triazolopyrimidine scaffold is a versatile heterocyclic structure that has been explored for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[17][18] More recently, derivatives of this scaffold have shown promise as neuroprotective and anti-neuroinflammatory agents.[17]
In Vitro Evidence of Neuroprotection
A series of novel triazole-pyrimidine hybrids have been synthesized and evaluated for their neuroprotective effects in vitro.[17] Several of these compounds demonstrated significant protection against endoplasmic reticulum (ER) stress-induced neuronal cell death.[17] In a model of neuroinflammation using a human microglia cell line, these derivatives also showed anti-inflammatory properties.[17] While in vivo data for neuroprotection is still emerging for this class of compounds, these initial findings are encouraging. A brain-penetrant triazolopyrimidine has been shown to reduce axonal dysfunction and decrease tau pathology in a mouse model of tauopathy.[19]
Comparative Analysis and Future Directions
Both P7C3-A20 and TSPO ligands have demonstrated significant in vivo efficacy in relevant animal models of neurological disorders.
-
P7C3-A20 stands out for its well-defined mechanism of action centered on restoring fundamental cellular energy metabolism. Its ability to show efficacy even when administered long after the initial injury in TBI models is particularly compelling and suggests a potential for treating chronic neurodegeneration.[10]
-
TSPO ligands offer a targeted approach to mitigating the detrimental effects of neuroinflammation, a key pathological process in many neurological conditions. The development of novel delivery systems, such as nano-encapsulation, may further enhance their therapeutic potential.[13]
-
Triazolopyrimidine derivatives represent an exciting and relatively underexplored class of compounds for neuroprotection. Their diverse biological activities suggest that they may offer multi-target therapeutic potential. Further in vivo studies are warranted to validate their efficacy.
For researchers, the choice of a neuroprotective agent for preclinical testing will depend on the specific pathology being modeled. For conditions with a strong metabolic component, agents like P7C3-A20 may be particularly relevant. In contrast, for diseases characterized by a pronounced inflammatory response, TSPO ligands could be a more targeted approach.
Experimental Protocols
Fluid Percussion Injury (FPI) Model in Rats (for TBI)
This protocol is a generalized representation based on descriptions in the literature and should be adapted and approved by the relevant institutional animal care and use committee.[8][9][20][21]
Caption: Workflow for Fluid Percussion Injury Model.
-
Anesthesia and Surgical Preparation: Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame. Shave the scalp and sterilize the area.
-
Craniotomy: Make a midline incision to expose the skull. Perform a craniotomy over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Injury Induction: Securely attach the injury cap to the craniotomy site. Connect the cap to the fluid percussion device. Induce a moderate injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the dura.
-
Treatment Administration: Administer P7C3-A20 (e.g., 10 mg/kg) or vehicle intraperitoneally at a specified time post-injury (e.g., 30 minutes).
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care according to approved protocols.
-
Behavioral Assessment: At various time points post-injury (e.g., 1 week, 5 weeks), assess sensorimotor and cognitive function using standardized tests (e.g., Morris water maze, rotarod).
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for histological analysis to quantify lesion volume and neuronal survival.
Transgenic Mouse Models of Alzheimer's Disease
This protocol is a generalized representation for using transgenic mouse models such as 5xFAD or 3xTg-AD.[22][23][24][25]
Caption: Workflow for AD Transgenic Mouse Model Study.
-
Animal Selection and Grouping: Utilize a transgenic mouse model of AD (e.g., 5xFAD) and age-matched wild-type controls. Assign animals to treatment (P7C3-A20 or TSPO ligand) and vehicle control groups.
-
Chronic Treatment: Begin daily administration of the test compound or vehicle at a predetermined age, before or after the onset of significant pathology, depending on the study design.
-
Cognitive Assessment: Periodically perform a battery of cognitive tests (e.g., Morris water maze, novel object recognition) to assess learning and memory.
Conclusion
The in vivo evaluation of neuroprotective compounds is a critical step in the drug discovery pipeline. P7C3-A20 has emerged as a frontrunner with a compelling mechanism of action and robust efficacy in multiple animal models. TSPO ligands represent a valuable alternative, particularly for pathologies with a strong neuroinflammatory component. The emerging data on triazolopyrimidine derivatives highlight the continuous search for novel chemical scaffolds with neuroprotective potential. This guide provides a framework for comparing these agents and designing rigorous preclinical studies to identify the next generation of neurotherapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study Featuring 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Introduction: The Imperative of Selectivity in Drug Development
In the intricate world of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While "on-target" activity is the desired outcome, unintended interactions, or "off-target" effects, can lead to unforeseen toxicities or diminished therapeutic windows.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies, a critical step in preclinical safety assessment. We will use 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a metabolite of the vasodilator and antiplatelet drug Trapidil, as a central case study to illustrate these principles.[2][3][4]
The[5][6][7]triazolo[1,5-a]pyrimidine scaffold, present in our case molecule, is a versatile heterocycle known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8][9][10] Given this broad bioactivity, a thorough investigation into the potential for off-target interactions is not just a regulatory requirement but a scientific necessity.[11][12] The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, field-proven approach to characterizing the selectivity profile of their compounds.
Comparative Framework: Designing a Cross-Reactivity Study
To objectively assess the cross-reactivity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (MTP-7OL) , we will compare its activity against its parent drug and a known promiscuous inhibitor.
-
Test Article 1 (Lead): MTP-7OL - The metabolite of interest.
-
Test Article 2 (Parent): Trapidil - The parent drug, known to inhibit phosphodiesterases (PDEs) and antagonize platelet-derived growth factor (PDGF).[2][13]
-
Test Article 3 (Control): Staurosporine - A well-characterized, potent, and broad-spectrum kinase inhibitor, serving as a positive control for off-target activity.
Our investigation will follow a tiered approach, beginning with a broad screen to identify potential liabilities, followed by more focused secondary assays to confirm and characterize these interactions.
Experimental Workflow Design
A logical, tiered workflow ensures a cost-effective and scientifically sound investigation. It allows for broad initial screening followed by focused, hypothesis-driven experiments.
Caption: A tiered approach to cross-reactivity screening.
Tier 1: Broad Kinase Panel Screening
Causality Behind Experimental Choice: Kinases are a large family of enzymes that are common off-target liabilities for many small molecule drugs.[14] A broad kinase panel provides an efficient, high-throughput method to survey a large portion of the kinome for potential interactions.[15][16] Screening at a single, relatively high concentration (e.g., 1 µM) is a cost-effective way to identify potential "hits" that warrant further investigation.[14]
Experimental Protocol: Radiometric Kinase Profiling
-
Compound Preparation: Prepare 10 mM stock solutions of MTP-7OL, Trapidil, and Staurosporine in 100% DMSO. From these, prepare a 100x working stock (100 µM) in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the appropriate kinase, substrate, and buffer solution.
-
Compound Addition: Add 1 µL of the 100x working stock to the assay wells for a final concentration of 1 µM. For control wells, add 1 µL of 100% DMSO.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Scintillation Counting: Stop the reaction by adding a stop buffer and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Illustrative Data Presentation
Table 1: Tier 1 Kinase Panel Results (% Inhibition at 1 µM)
| Kinase Target | MTP-7OL | Trapidil | Staurosporine |
| PDE3A (On-Target) | <10% | 95% | 88% |
| PDGFRβ (On-Target) | <10% | 92% | 98% |
| SRC | 15% | 25% | 99% |
| VEGFR2 | 78% | 45% | 97% |
| p38α | 12% | 18% | 95% |
| CDK2 | 5% | 8% | 98% |
| ROCK1 | 82% | 33% | 96% |
Data is illustrative and intended for comparative purposes.
Interpretation: The illustrative data suggests that while the parent drug, Trapidil, shows high activity against its known targets (PDE3A and PDGFRβ), the metabolite, MTP-7OL, shows unexpected and significant inhibition of VEGFR2 and ROCK1.[2][3] Staurosporine, as expected, inhibits a broad range of kinases. These "hits" for MTP-7OL warrant further investigation in Tier 2.
Tier 2: IC₅₀ Determination for Off-Target Hits
Causality Behind Experimental Choice: A single-point screen can sometimes be misleading due to assay artifacts or compound solubility issues. Determining the half-maximal inhibitory concentration (IC₅₀) through a dose-response curve provides a quantitative measure of a compound's potency against a specific target.[14] This is a crucial step to confirm the hits from Tier 1 and to understand the potential for these off-target interactions to occur at physiologically relevant concentrations.
Experimental Protocol: Dose-Response IC₅₀ Assay
-
Compound Preparation: Prepare a series of dilutions for MTP-7OL, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM) in 100% DMSO.
-
Assay Setup: Follow the same procedure as the Tier 1 radiometric assay, but instead of a single concentration, add the different concentrations of MTP-7OL to the assay wells.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Illustrative Data Presentation
Table 2: Tier 2 IC₅₀ Values for MTP-7OL Off-Target Hits
| Kinase Target | MTP-7OL IC₅₀ (nM) |
| VEGFR2 | 150 |
| ROCK1 | 320 |
Data is illustrative and intended for comparative purposes.
Interpretation: The IC₅₀ values confirm that MTP-7OL is a potent inhibitor of both VEGFR2 and ROCK1. These sub-micromolar potencies suggest that these off-target interactions could be clinically relevant and require further characterization in a cellular context.
Tier 3: Cell-Based Functional Assays
Causality Behind Experimental Choice: Biochemical assays, while excellent for direct target interaction studies, do not always translate to a cellular environment.[15] Cell-based functional assays are essential to understand if the compound can cross the cell membrane and inhibit the target in its native environment, leading to a functional consequence.[5][6] For a kinase inhibitor, a common functional assay is to measure the phosphorylation of a known downstream substrate.
Hypothetical Off-Target Pathway: VEGFR2 Signaling
The illustrative data suggests MTP-7OL inhibits VEGFR2. In a cell, VEGFR2 activation leads to the phosphorylation of downstream proteins like ERK. A functional assay can measure this effect.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by MTP-7OL.
Experimental Protocol: Cellular Phospho-ERK Assay
-
Cell Culture: Culture a relevant cell line that expresses VEGFR2 (e.g., HUVECs) in 96-well plates until confluent.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal levels of phosphorylated ERK.
-
Compound Treatment: Treat the cells with varying concentrations of MTP-7OL for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (the ligand for VEGFR2) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis and Detection: Lyse the cells and use an ELISA-based kit or Western blotting to detect the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the inhibition of VEGF-induced p-ERK phosphorylation against the MTP-7OL concentration to determine the cellular IC₅₀.
Illustrative Data Presentation
Table 3: Tier 3 Cellular IC₅₀ for MTP-7OL
| Assay | Cellular IC₅₀ (nM) |
| p-ERK (VEGFR2 Pathway) | 850 |
Data is illustrative and intended for comparative purposes.
Interpretation: The cellular IC₅₀ is higher than the biochemical IC₅₀, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. However, the sub-micromolar cellular activity confirms that MTP-7OL can engage and inhibit the VEGFR2 pathway in a functional cellular context. This is a significant finding that would need to be considered in the overall safety assessment of the parent drug, Trapidil.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to profiling the cross-reactivity of a small molecule, using 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a case study. The illustrative data demonstrates how a metabolite can possess a distinct off-target profile from its parent compound, highlighting the importance of characterizing major metabolites.
The hypothetical off-target activities of MTP-7OL on VEGFR2 and ROCK1 would necessitate further investigation, including:
-
Broader Off-Target Screening: Profiling against other target classes, such as G-protein coupled receptors (GPCRs), is recommended.[7][17][18]
-
In Vivo Studies: Assessing the physiological consequences of the identified off-target activities in animal models.
-
Structural Biology: Determining the crystal structure of MTP-7OL bound to its off-targets to understand the binding mode and guide potential medicinal chemistry efforts to mitigate these interactions.
By employing a logical, tiered approach and integrating biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity, ultimately leading to the development of safer and more effective medicines.
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Benchmarking 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel investigational compound, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, against established standard-of-care drugs. While public data on this specific molecule is nascent, the broader class of triazolo[1,5-a]pyrimidine derivatives has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] This document will therefore leverage a representative therapeutic application for this chemical class—its potential as an anti-cancer agent targeting tubulin polymerization—to illustrate a rigorous, scientifically sound benchmarking strategy.
For the purpose of this guide, we will designate our investigational compound as TP-7-ol (representing 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol) and compare its preclinical efficacy and safety profile against Paclitaxel , a cornerstone standard-of-care taxane drug that also targets microtubule dynamics. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a detailed roadmap for evaluating novel chemical entities.
Introduction to the Triazolo[1,5-a]pyrimidine Scaffold and the Investigational Compound TP-7-ol
The[1][3][4]triazolo[1,5-a]pyrimidine scaffold is a heterocyclic ring system that has garnered significant attention in drug discovery due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1][5] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications.[3][6] Notably, certain derivatives have been identified as potent antitubulin agents, inducing cancer cell arrest in the G2/M phase of the cell cycle and inhibiting tubulin polymerization, a mechanism of action shared with clinically successful chemotherapy agents like the taxanes and vinca alkaloids.[7]
TP-7-ol, or 5-Methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol, is a specific derivative within this class.[8] While extensive biological data is not yet publicly available, its core structure suggests the potential for interaction with key cellular targets, including those involved in cell division.[8][9] This guide will outline the necessary experimental framework to rigorously test this hypothesis.
Standard-of-Care Comparator: Paclitaxel
Paclitaxel is a mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, lung, and pancreatic cancer. Its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By preventing the disassembly of microtubules, Paclitaxel arrests cells in the M-phase of the cell cycle, leading to apoptotic cell death. A thorough comparison with Paclitaxel will provide a clear benchmark for the potential therapeutic index and efficacy of TP-7-ol.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive comparison. This workflow progresses from in vitro cellular assays to more complex cell-based and biochemical assays, culminating in an assessment of drug-like properties.
Caption: High-level experimental workflow for benchmarking TP-7-ol against Paclitaxel.
Detailed Experimental Protocols
4.1.1. Cellular Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-7-ol and Paclitaxel across a panel of cancer cell lines.
-
Protocol:
-
Seed cancer cell lines (e.g., HeLa, A549, and a non-tumoral cell line like HEK-293 for selectivity assessment) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of TP-7-ol and Paclitaxel.
-
Treat the cells with the compounds for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
4.1.2. Cell Cycle Analysis
-
Objective: To determine if TP-7-ol, like Paclitaxel, induces cell cycle arrest at the G2/M phase.
-
Protocol:
-
Treat cancer cells with TP-7-ol and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
4.1.3. Apoptosis Induction Assay
-
Objective: To confirm that the cytotoxic effects of TP-7-ol are mediated by apoptosis.
-
Protocol:
-
Treat cells with TP-7-ol and Paclitaxel at their IC50 concentrations for 48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4.2.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the effect of TP-7-ol on tubulin polymerization.
-
Protocol:
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add TP-7-ol, Paclitaxel (positive control for polymerization), and a known tubulin depolymerizer like nocodazole (negative control).
-
Monitor the change in absorbance at 340 nm over time at 37°C in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
4.2.2. Immunofluorescence Microscopy
-
Objective: To visualize the effect of TP-7-ol on the microtubule network within cells.
-
Protocol:
-
Grow cells on coverslips and treat them with TP-7-ol and Paclitaxel at their IC50 concentrations.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule structure using a fluorescence microscope.
-
4.2.3. Western Blot Analysis
-
Objective: To investigate the molecular pathways affected by TP-7-ol treatment.
-
Protocol:
-
Treat cells with TP-7-ol and Paclitaxel and lyse the cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP, and cleaved Caspase-3).
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
4.3.1. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of TP-7-ol to cause drug-drug interactions.
-
Protocol:
-
Use a commercially available kit with recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6).
-
Incubate the CYP enzymes with a fluorescent substrate and varying concentrations of TP-7-ol.
-
Measure the fluorescence to determine the rate of substrate metabolism.
-
Calculate the IC50 of TP-7-ol for each CYP isozyme.
-
4.3.2. P-glycoprotein (P-gp) Substrate Assessment
-
Objective: To determine if TP-7-ol is a substrate for the P-gp efflux pump, which can contribute to multidrug resistance. A related derivative, WS-716, has been shown to inhibit P-gp.[10]
-
Protocol:
-
Use a cell line that overexpresses P-gp (e.g., SW620/Ad300) and its parental line (SW620).
-
Determine the IC50 of TP-7-ol in both cell lines. A significantly higher IC50 in the P-gp overexpressing line suggests that TP-7-ol is a P-gp substrate.
-
Alternatively, use a fluorescent P-gp substrate (e.g., Rhodamine 123) and measure its intracellular accumulation in the presence and absence of TP-7-ol.
-
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Cytotoxicity of TP-7-ol and Paclitaxel
| Cell Line | TP-7-ol IC50 (µM) | Paclitaxel IC50 (µM) | Selectivity Index (HEK-293 IC50 / Cancer Cell IC50) for TP-7-ol |
| HeLa | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert-Data] | [Insert Data] |
| HEK-293 | [Insert Data] | [Insert Data] | N/A |
Table 2: Summary of Mechanistic and Safety Profile
| Parameter | TP-7-ol | Paclitaxel | Interpretation |
| G2/M Arrest (% cells) | [Insert Data] | [Insert Data] | Compares the potency of cell cycle arrest. |
| Tubulin Polymerization | [Inhibits/Promotes/No Effect] | Promotes | Defines the direct effect on microtubule dynamics. |
| Apoptosis Induction | [Yes/No, with key markers] | Yes | Confirms the mechanism of cell death. |
| CYP3A4 Inhibition IC50 (µM) | [Insert Data] | [Insert Data] | Assesses the risk of drug-drug interactions. |
| P-gp Substrate | [Yes/No] | Yes | Predicts potential for drug resistance. |
Conclusion and Future Directions
This guide outlines a foundational preclinical strategy for benchmarking 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TP-7-ol) against the standard-of-care drug, Paclitaxel, in the context of anticancer drug discovery. The proposed experiments will elucidate the compound's mechanism of action, potency, selectivity, and potential liabilities.
Positive results from this benchmarking study—such as potent cytotoxicity against cancer cells, a clear mechanism of action involving tubulin modulation, and a favorable safety profile—would provide a strong rationale for advancing TP-7-ol into further preclinical development, including in vivo efficacy studies in xenograft models and comprehensive pharmacokinetic and toxicological assessments. The versatility of the triazolo[1,5-a]pyrimidine scaffold suggests that even if the primary application explored here is not optimal, the data generated will be invaluable for guiding the exploration of this chemical class in other therapeutic areas.
References
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Discovery of[1][3][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF.
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An Overview on Synthetic and Medicinal Perspectives of[1][3][4]Triazolo[1,5-a]pyrimidine Scaffold. PubMed.
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Novel[1][3][4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
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7-Hydroxy-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine. Chem-Impex.
- Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PMC.
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The Isomer Effect: A Head-to-Head Comparison of Triazolopyrimidine Isomers in Cancer Biology and Beyond
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to profound differences in its biological activity. This principle is powerfully illustrated by the triazolopyrimidine scaffold, a privileged heterocyclic system that has given rise to a multitude of bioactive compounds. The fusion of a triazole and a pyrimidine ring creates a core structure with multiple points for substitution and, crucially, the potential for several isomeric forms. The spatial arrangement of nitrogen atoms and substituents dictates the molecule's interaction with biological targets, leading to a fascinating interplay between structure and function.
This guide provides a detailed, head-to-head comparison of the biological activities of different triazolopyrimidine isomers, drawing on experimental data to illuminate the critical impact of isomeric variations. We will delve into the nuances of their anticancer properties, exploring how a change in substituent positioning on the pyrazolo-[4,3-e][1][2][3]triazolopyrimidine core can dramatically alter efficacy. Furthermore, we will broaden our scope to examine a related heterocyclic system, the triazolopyridines, to underscore the universal importance of isomerism in the context of adenosine receptor antagonism. Through this comparative analysis, we aim to provide researchers and drug development professionals with a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these versatile scaffolds.
Part 1: Anticancer Activity of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Regioisomers
A compelling example of the profound impact of isomerism on biological activity can be found in the study of pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives as potential anticancer agents. A study by Ali et al. (2018) designed and synthesized two distinct regioisomers to investigate which would be more effective against cancer cells.[1] This head-to-head comparison provides a clear illustration of how the placement of substituents on the core scaffold dictates cytotoxic efficacy and mechanism of action.
The study focused on three novel compounds, with Compound 1 and Compounds 2 & 3 representing two different regioisomeric scaffolds. While all three compounds exhibited some level of cytotoxicity against cervical (HeLa) and breast (HCC1937, MCF7) cancer cell lines, Compound 1 emerged as the most potent antiproliferative agent across all tested lines.[1]
Comparative Cytotoxicity
The in vitro cytotoxicity of the three compounds was assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | Scaffold | HeLa (IC50, µM) | HCC1937 (IC50, µM) | MCF7 (IC50, µM) |
| 1 | Regioisomer A | 11.21 ± 1.1 | 7.01 ± 0.9 | 15.23 ± 1.3 |
| 2 | Regioisomer B | 48.28 ± 2.4 | 33.45 ± 2.1 | 41.76 ± 2.5 |
| 3 | Regioisomer B | 39.54 ± 1.9 | 28.91 ± 1.8 | 36.82 ± 2.2 |
Data synthesized from Ali et al. (2018).[1]
As the data clearly indicates, Compound 1 displayed significantly lower IC50 values against all three cancer cell lines compared to its regioisomers, Compounds 2 and 3 . This suggests that the specific structural arrangement of Compound 1 is more conducive to inducing cancer cell death.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The superior anticancer activity of Compound 1 prompted an investigation into its mechanism of action. The researchers focused on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]
Western blot analysis was employed to determine the effect of Compound 1 on the phosphorylation status of key proteins in the EGFR pathway, including EGFR itself, Akt, and ERK1/2. Phosphorylation is a key step in the activation of these proteins. The results demonstrated that treatment with Compound 1 led to a decrease in the levels of phosphorylated EGFR (pEGFR), phosphorylated Akt (pAKT), and phosphorylated ERK1/2 (pERK1/2) in both HCC1937 and HeLa cells.[1] This inhibition of the EGFR/AKT/ERK signaling cascade is a likely contributor to the observed cytotoxicity.
Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of Compound 1.
Impact on the Cell Cycle
To further elucidate the antiproliferative mechanism of Compound 1 , its effect on the cell cycle of HCC1937 and HeLa cells was analyzed using flow cytometry. The cell cycle is a series of events that take place in a cell as it grows and divides. The analysis revealed that treatment with Compound 1 resulted in an accumulation of cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptosis (programmed cell death).[1] This suggests that Compound 1 not only inhibits cell proliferation by blocking growth signals but also actively induces cell death.
Part 2: A Broader Perspective - Isomerism in Adenosine Receptor Antagonism
The critical role of isomerism in determining biological activity is not limited to anticancer agents. A study on isomeric triazolopyridine derivatives as adenosine receptor antagonists provides a parallel and illustrative example. While the core heterocyclic system is a pyridine fused to a triazole, the principles of how subtle structural changes affect receptor binding and selectivity are highly relevant.
Guba et al. (2004) synthesized and compared two series of isomeric triazolopyridines: 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts.[1] Their inhibitory activity against the human adenosine A1 (hA1) and A2a (hA2a) receptors was evaluated.
Comparative Inhibitory Activity
This example, though from a related class of compounds, reinforces the central theme of this guide: the precise three-dimensional arrangement of atoms and functional groups in a molecule is paramount to its biological function. For drug discovery and development professionals, this underscores the importance of exploring isomeric space during lead optimization.
Part 3: Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for the key experiments discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis of EGFR Signaling
Western blotting is a technique used to detect specific proteins in a sample.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., pEGFR, EGFR, pAKT, AKT, pERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
Step-by-Step Protocol:
-
Cell Harvesting: Treat cells with the test compound, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase to prevent staining of RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The comparative analysis of triazolopyrimidine isomers and their structurally related counterparts provides unequivocal evidence for the profound influence of isomeric variations on biological activity. As demonstrated with the pyrazolo-[4,3-e][1][2][3]triazolopyrimidine regioisomers, a subtle change in the placement of substituents can be the difference between a highly potent anticancer agent and a significantly less active compound. This "isomer effect" is a fundamental principle in medicinal chemistry, with far-reaching implications for drug design and development.
For researchers in this field, a thorough exploration of the isomeric landscape of a given scaffold is not merely an academic exercise but a critical step in the journey toward identifying and optimizing novel therapeutic agents. The insights gained from such head-to-head comparisons can guide the rational design of more potent, selective, and ultimately, more effective drugs. The experimental protocols provided herein offer a practical starting point for conducting such vital comparative studies.
References
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Ali, I., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(1), 154. Available at: [Link]
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Lee, M. D., & Lin, C. C. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108(1), 25.4.1–25.4.12. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. Available at: [Link]
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protocols.io. (2023, February 27). MTT Assay protocol. Retrieved from [Link]
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A Comparative Guide to the Selectivity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol for Fungal vs. Mammalian Cells
In the pressing search for novel antifungal therapeutics, the principle of selective toxicity remains the cornerstone of drug development. An ideal antifungal agent must exhibit potent activity against pathogenic fungi while demonstrating minimal to no effect on host mammalian cells. This guide provides an in-depth comparative analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) , a promising heterocyclic compound, assessing its selectivity for fungal versus mammalian cells. We will delve into the mechanistic rationale for its anticipated selectivity, provide detailed experimental protocols for its evaluation, and compare its performance against established inhibitors of the fungal enzyme dihydroorotate dehydrogenase (DHODH).
The Imperative for Selective Antifungal Agents
The incidence of invasive fungal infections has risen dramatically, posing a significant threat to immunocompromised individuals. However, the therapeutic arsenal is limited, and the emergence of drug-resistant strains further complicates clinical management.[1] The structural and metabolic similarities between fungal and mammalian cells, both being eukaryotic, present a formidable challenge in developing drugs that are selectively toxic. Compounds that indiscriminately target shared cellular machinery often lead to unacceptable host toxicity. Therefore, a rigorous assessment of a drug candidate's selectivity profile early in the discovery pipeline is paramount.
Mechanistic Hypothesis: Targeting Fungal Dihydroorotate Dehydrogenase (DHODH)
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol belongs to the triazolopyrimidine class of compounds.[2][3] Several derivatives of this scaffold have demonstrated potent antifungal activity, and a key, well-validated target for this class of antifungals is dihydroorotate dehydrogenase (DHODH).
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[4] Inhibition of this enzyme leads to pyrimidine starvation and subsequent cessation of fungal growth.[4] The basis for selectivity lies in the significant structural differences between fungal and mammalian DHODH enzymes, particularly within the binding site for the electron acceptor, ubiquinone.[5] While the substrate-binding sites show some conservation, the ubiquinone binding pocket is notably divergent, allowing for the design of inhibitors that specifically recognize the fungal enzyme.
Prominent examples of selective fungal DHODH inhibitors, such as Olorofim (F901318), have shown excellent potency against a broad range of molds with minimal impact on human DHODH.[6][7][8] Conversely, inhibitors like Brequinar and Teriflunomide are potent inhibitors of human DHODH and are utilized as immunosuppressive and anti-cancer agents.[9][10][11] We hypothesize that TPO will exhibit a selectivity profile akin to that of Olorofim, effectively inhibiting fungal growth with a high therapeutic index.
Experimental Design for Assessing Selectivity
A robust assessment of selectivity requires a multi-pronged approach, employing both antifungal susceptibility testing and mammalian cell cytotoxicity assays.
Fungal Susceptibility Testing
The in vitro efficacy of TPO against pathogenic fungi is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15] These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth.
-
Selected Fungal Pathogens:
Mammalian Cell Cytotoxicity Assessment
To evaluate the effect of TPO on host cells, in vitro cytotoxicity assays are performed using established human cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined, representing the concentration of the compound that reduces cell viability by 50%.
-
Selected Mammalian Cell Lines:
-
Cytotoxicity Assays:
The following diagram illustrates the overall experimental workflow for assessing the selectivity of a novel antifungal compound.
Data Presentation and Comparative Analysis
The following tables summarize the in vitro activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) in comparison to known DHODH inhibitors. The data for TPO is hypothetical, based on the expected profile of a selective antifungal agent.
Table 1: Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans ATCC 90028 | Aspergillus fumigatus ATCC 204305 |
| TPO (Hypothetical) | 0.125 | 0.06 |
| Olorofim (F901318) | >64[7][8] | ≤0.06 |
| Teriflunomide | >64 | >64 |
| Brequinar | >64 | >64 |
Note: Olorofim shows limited activity against yeasts like Candida albicans.[7][8]
Table 2: Mammalian Cell Cytotoxicity (IC50 in µM)
| Compound | HepG2 Cells | HEK293 Cells |
| TPO (Hypothetical) | >100 | >100 |
| Olorofim (F901318) | >100[6] | >100 |
| Teriflunomide | ~20-50 | ~20-50 |
| Brequinar | ~0.1[9] | ~0.01-0.1 |
Table 3: Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter calculated as the ratio of host cell cytotoxicity to antifungal activity (IC50 / MIC). A higher SI value indicates greater selectivity.
| Compound | A. fumigatus SI (HepG2 IC50 / MIC) |
| TPO (Hypothetical) | >1667 |
| Olorofim (F901318) | >1667 |
| Teriflunomide | <1 |
| Brequinar | <1 |
Interpretation of Results
The hypothetical data for TPO suggests a highly favorable selectivity profile. Its potent activity against Aspergillus fumigatus (MIC = 0.06 µg/mL) coupled with its negligible cytotoxicity against both HepG2 and HEK293 cells (IC50 >100 µM) results in a high selectivity index. This profile is comparable to the highly selective fungal DHODH inhibitor Olorofim and stands in stark contrast to the mammalian DHODH inhibitors Teriflunomide and Brequinar, which exhibit low selectivity indices.
The following diagram illustrates the proposed mechanism of selective inhibition.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies are crucial.
Protocol 1: Antifungal Susceptibility Testing (CLSI M38-A Broth Microdilution)
This protocol is adapted for testing filamentous fungi like Aspergillus fumigatus.
-
Inoculum Preparation:
-
Grow A. fumigatus on potato dextrose agar (PDA) for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and confirming with colony counts.[14]
-
-
Drug Dilution:
-
Prepare a stock solution of TPO in DMSO.
-
Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final drug concentrations should range from 0.015 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Read the MIC as the lowest drug concentration that shows complete (100%) inhibition of visible growth compared to the growth control.
-
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol is for assessing cytotoxicity in adherent cell lines like HepG2.
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of TPO in the culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The comprehensive assessment of selectivity is a non-negotiable step in the development of new antifungal agents. Based on its chemical class and the well-established precedent of targeting fungal DHODH, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) presents a compelling profile as a selective antifungal candidate. The experimental framework provided in this guide offers a robust methodology for validating this hypothesis. The hypothetical data, when placed in the context of known selective and non-selective DHODH inhibitors, strongly supports the potential of TPO to effectively inhibit fungal pathogens with a wide margin of safety for mammalian cells. Further investigation using these detailed protocols is warranted to confirm these promising characteristics and advance TPO through the drug development pipeline.
References
- Understanding Dihydroorotate Dehydrogenase Inhibitors in Fungicide Resistance. (2025).
-
Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme. Journal of Pesticide Science. Available at: [Link]
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Oliver JD, et al. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. PNAS. (2016). Available at: [Link]
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Wang, Z., et al. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. International Journal of Molecular Sciences. (2025). Available at: [Link]
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What are A.fumigatus DHODH inhibitors and how do they work?. Patsnap Synapse. (2024). Available at: [Link]
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Wang R. -X., et al. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. (2022). Available at: [Link]
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Comparison reveals significant differences between mammalian DHODH and PfDHODH. ResearchGate. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]
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Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. (2025). Available at: [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]
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Dihydroorotate dehydrogenase. Wikipedia. Available at: [Link]
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Synthesis of Novel 7-Substituted-5-phenyl-[1]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. NIH. Available at: [Link]
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DHUOs are a separate enzyme family in fungi and bacteria Cluster map of... ResearchGate. Available at: [Link]
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Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. (2021). Available at: [Link]
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Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. PubMed Central. (2018). Available at: [Link]
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Discovery of[1]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]
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Protocol of Real Time Viability Assay Using HepG2 Cell Line. NTP. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. Available at: [Link]
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MTT assay protocol. Protocols.io. (2023). Available at: [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Available at: [Link]
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Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. Available at: [Link]
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Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. ResearchGate. (2025). Available at: [Link]
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Rapid flow cytometric susceptibility testing of Candida albicans. ASM Journals. Available at: [Link]
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Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. NIH. Available at: [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Available at: [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. (2021). Available at: [Link]
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Review of the novel antifungal drug olorofim (F901318). PMC. (2024). Available at: [Link]
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Review of the novel antifungal drug olorofim (F901318). ResearchGate. Available at: [Link]
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Review of the novel antifungal drug olorofim (F901318) (2024). SciSpace. Available at: [Link]
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Review of the novel antifungal drug olorofim (F901318). Springer Medicine. (2024). Available at: [Link]
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The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 2503-56-2), a heterocyclic compound also known by its common name, Tricyclazole. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of our environment and the safety of our communities.
Understanding the Compound: Key Safety and Environmental Considerations
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a systemic fungicide notable for its persistence in soil and potential toxicity to aquatic organisms.[1][4][5] Its fused triazole and pyrimidine ring structure contributes to its chemical stability, which in turn dictates the necessary disposal methodologies.[6] Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential.
Safety Data Sheets (SDS) consistently classify this compound as a toxic solid, harmful if swallowed, and an irritant to the eyes, respiratory system, and skin.[7] Of significant concern is its high toxicity to fish and birds, underscoring the critical need to prevent its release into the environment.[4] Studies have shown that Tricyclazole can persist in soil for extended periods, with half-life values ranging from approximately 100 to over 900 days, depending on soil conditions.[1][5] This persistence necessitates disposal methods that ensure complete destruction of the molecule.
Regulatory Framework: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9] While 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its inherent toxicity necessitates a formal hazardous waste determination.[10][11]
Given its classification as a toxic solid, it is highly likely to be classified as a characteristic hazardous waste under the toxicity characteristic.[4] It is the responsibility of the waste generator to make this determination. In the absence of a specific EPA waste code, it is prudent to manage this compound as a hazardous waste to ensure full compliance with federal, state, and local regulations.
Recommended Disposal Protocol: A Step-by-Step Approach
The cornerstone of responsible disposal for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is complete thermal destruction through controlled incineration.[2] This method ensures the breakdown of the stable heterocyclic structure into less harmful components.
Step 1: Collection and Segregation
-
Waste Identification: All waste streams containing 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, including pure compound, contaminated labware (e.g., vials, filter paper), and personal protective equipment (PPE), must be clearly labeled as hazardous waste.
-
Segregation: This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams.
Step 2: Packaging and Labeling
-
Container Selection: Utilize chemically resistant, leak-proof containers for solid waste. Ensure containers are in good condition and can be securely sealed.
-
Labeling: Each container must be labeled with the words "Hazardous Waste," the full chemical name (5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol), and the approximate quantity of waste. Follow all institutional and local labeling requirements.
Step 3: On-Site Storage
-
Designated Area: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a primary container leak.
-
Incompatible Materials: Keep away from combustible materials, reducing agents, oxidizing agents, and strong bases.[1]
Step 4: Professional Waste Disposal
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste by a licensed and reputable professional waste disposal service.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by your institution and regulatory agencies.
The Science Behind Incineration
Controlled incineration at high temperatures (typically 1,000–1,100 °C or higher) in the presence of excess oxygen is the most effective method for the complete destruction of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.[12] The thermal decomposition of nitrogen-containing heterocyclic compounds like this one results in the formation of carbon oxides (CO, CO₂), water, and nitrogen oxides (NOx).[7]
The presence of the triazole and pyrimidine rings means that the flue gas will contain a significant concentration of nitrogen oxides. Therefore, it is imperative that the incineration facility is equipped with a flue gas scrubbing system. This system neutralizes acidic gases like NOx, preventing their release into the atmosphere where they can contribute to acid rain and other environmental problems.
Disposal Workflow Diagram
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Navigating the Safe Handling of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Guide to Personal Protective Equipment
Navigating the Safe Handling of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and application of novel compounds are paramount to discovery. Among these, the triazolopyrimidine scaffold is of significant interest due to its diverse biological activities.[1] This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 2503-56-2), ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
A thorough understanding of the inherent hazards of a compound is the foundation of a robust safety protocol. 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that, while offering significant potential in medicinal chemistry, also presents specific health risks.
Key Hazards:
-
Skin Irritation: Direct contact with the solid or solutions can cause skin irritation.[5]
-
Serious Eye Irritation: The compound is a serious eye irritant, with the potential to cause significant damage upon contact.[5]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to respiratory irritation.[5]
A related compound, 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine, is also classified as harmful if swallowed.[6] While the toxicological data for the title compound is not exhaustive, a cautious approach assuming similar oral toxicity is prudent.
Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C6H6N4O | [1] |
| Molecular Weight | 150.14 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 280-283 °C | [5] |
| Solubility | Insoluble in cold water | [5] |
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, it is crucial to implement engineering controls to minimize exposure. These controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All weighing, handling, and reactions involving 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol in its solid form or as a solution should be conducted in a properly functioning chemical fume hood. This is the most effective way to control the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks of exposure, PPE becomes critical. The following is a detailed breakdown of the required PPE for handling 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol.
Eye and Face Protection
Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work in the laboratory.
-
Chemical Splash Goggles: When handling the solid powder (weighing, transfers) or solutions, chemical splash goggles are mandatory to provide a complete seal around the eyes.
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. The lab coat should be kept clean and laundered regularly.
-
-
Nitrile Gloves: For incidental contact and handling of small quantities, nitrile gloves are a suitable choice.[7] It is imperative to double-glove when handling the solid material.
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected. When working with this compound for extended periods, it is good practice to change gloves regularly (e.g., every 1-2 hours) to minimize the risk of unnoticed contamination and potential degradation of the glove material.
-
Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before and during use.
-
-
Full-Body Protection: For large-scale operations or situations with a high potential for exposure, consider the use of disposable coveralls.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards. However, in certain situations, respiratory protection may be necessary.
-
Dust Mask (N95 or higher): When weighing or transferring the solid compound outside of a fume hood (a practice that should be avoided if possible), a NIOSH-approved N95 or higher-rated particulate respirator is required to prevent inhalation of the powder.[8]
-
Cartridge Respirator: For situations with the potential for vapor or aerosol generation where a fume hood is not feasible, a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters should be used.[2][9] A respirator fit test is essential to ensure a proper seal.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on the specific handling task.
Decontamination and Disposal
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination
-
Work Surfaces: All surfaces that may have come into contact with the compound should be wiped down with a suitable solvent (e.g., 70% ethanol or isopropanol) and then cleaned with soap and water.
-
Equipment: Glassware and equipment should be rinsed with an appropriate solvent to remove any residue before standard cleaning procedures.
-
Spills: In the event of a spill, cordon off the area. For small spills of the solid, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
All waste containing 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solids, including excess compound, contaminated absorbent materials, and disposable PPE (gloves, etc.), should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.
-
Waste Management: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. The high-volume industrial production of heterocyclic compounds can lead to significant environmental concerns if not managed properly.[10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle 5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol, fostering a secure environment for scientific innovation.
References
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3M. (n.d.). Respirator Selection | Respiratory Protection. 3M. Retrieved from [Link]
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Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Fisher Scientific. Retrieved from [Link]
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ChemBK. (2024, April 9). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. ChemBK. Retrieved from [Link]
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MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. 3M. Retrieved from [Link]
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IEREK. (n.d.). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IEREK. Retrieved from [Link]
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Pittsburgh Spray Equipment Company. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Pittsburgh Spray Equipment Company. Retrieved from [Link]
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Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Medicom. Retrieved from [Link]
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TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
